Product packaging for 4-Methyl-isatoic anhydride(Cat. No.:CAS No. 63480-11-5)

4-Methyl-isatoic anhydride

Cat. No.: B1367047
CAS No.: 63480-11-5
M. Wt: 177.16 g/mol
InChI Key: FTOHSJGKIFDLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-isatoic anhydride is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1367047 4-Methyl-isatoic anhydride CAS No. 63480-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHSJGKIFDLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497703
Record name 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63480-11-5
Record name 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63480-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylisatoic anhydride (CAS 63480-11-5), systematically named 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry.[1] As a derivative of isatoic anhydride, it serves as a versatile and highly reactive building block, particularly in the construction of fused heterocyclic systems. Its structure, featuring a strained N-carboxyanhydride fused to a toluene backbone, endows it with a unique reactivity profile dominated by nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, mechanistic pathways, and key applications, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.[2][3][4]

Physicochemical and Spectroscopic Profile

The physical and chemical identity of 4-Methylisatoic anhydride is fundamental to its handling and application in synthesis. The methyl group on the aromatic ring subtly influences its properties compared to the parent isatoic anhydride.

Chemical Identity and Properties

Key identifying information and physical properties are summarized below. The compound is typically a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.

PropertyValueSource(s)
CAS Number 63480-11-5[1][5][6]
Molecular Formula C₉H₇NO₃[1][5]
Molecular Weight 177.16 g/mol [1][5]
IUPAC Name 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione[1]
Appearance SolidN/A
Melting Point 228 °C (with decomposition)[1][7]
Density (Predicted) 1.335 ± 0.06 g/cm³[7]
Storage Inert atmosphere, Room Temperature[7]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-Methylisatoic anhydride. While specific spectra are proprietary, the expected characteristics can be reliably predicted based on its structure.

SpectroscopyExpected Characteristics
¹H NMR Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-8.0 ppm). The substitution pattern will lead to distinct splitting (e.g., a singlet, a doublet, and a doublet of doublets). Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm. Amide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 148-165 ppm, corresponding to the carbamate and anhydride carbonyls. Aromatic Carbons (Ar-C): Six signals in the aromatic region (~115-145 ppm), four of which are protonated (CH) and two are quaternary (C). Methyl Carbon (-CH₃): A single signal in the aliphatic region, ~20-22 ppm.
Infrared (IR) N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹. C=O Stretches: Two strong, characteristic carbonyl absorption bands around 1770 cm⁻¹ (anhydride) and 1720 cm⁻¹ (carbamate), indicative of the anhydride moiety. C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range, typical for the aromatic ring.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight. Fragmentation: A characteristic loss of CO₂ (44 Da) to give a fragment at m/z = 133 is expected upon ionization, reflecting the lability of the anhydride structure.

Core Reactivity and Mechanistic Insights

The chemistry of 4-Methylisatoic anhydride is governed by the high electrophilicity of its two carbonyl carbons, making it an excellent acylating agent. Nucleophilic attack invariably leads to the irreversible opening of the heterocyclic ring, a process driven by the release of ring strain and the formation of stable carbon dioxide.[8]

The Mechanism of Nucleophilic Acyl Substitution

The reaction with a generic nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism. The causality is clear: the nucleophile preferentially attacks one of the two electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond, which ultimately leads to decarboxylation and the formation of a substituted 2-amino-4-methylbenzoic acid derivative.

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening cluster_2 Step 3: Decarboxylation & Product Formation Anhydride 4-Methylisatoic Anhydride Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 Attack at C4 carbonyl Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate1 Intermediate2 Ring-Opened Carbamate Intermediate1->Intermediate2 Collapse & Cleavage Product 2-amino-4-methyl- benzamide Derivative Intermediate2->Product Loss of CO₂ CO2 CO₂ Intermediate2->CO2

Caption: General mechanism of nucleophilic attack on 4-Methylisatoic anhydride.

Key Reactions and Experimental Protocols

The reaction with primary or secondary amines is one of the most important transformations of 4-Methylisatoic anhydride, providing direct access to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates for the synthesis of quinazolinones and other pharmacologically active heterocycles.[2][3] The reaction is typically rapid and exothermic.

Protocol: Synthesis of N-benzyl-2-amino-4-methylbenzamide This protocol is a self-validating system; the reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC analysis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-isatoic anhydride (1.77 g, 10 mmol).

  • Solvent: Add a suitable aprotic solvent, such as acetonitrile or THF (30 mL).

  • Reagent Addition: While stirring, add benzylamine (1.09 mL, 10 mmol) dropwise at room temperature. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is driven by the high nucleophilicity of the amine.

  • Reaction: Stir the mixture at room temperature. Effervescence (CO₂) should be observed. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield the pure N-benzyl-2-amino-4-methylbenzamide.

Reaction with alcohols (alcoholysis) or water (hydrolysis) follows a similar mechanistic pathway to aminolysis, yielding the corresponding esters (2-amino-4-methylbenzoates) or the carboxylic acid (2-amino-4-methylbenzoic acid), respectively, along with CO₂.[8][9] These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and water and may require mild heating or catalysis.[10]

Applications in Synthetic Chemistry

The primary utility of 4-Methylisatoic anhydride lies in its role as a precursor to complex molecular architectures, particularly in drug discovery.

Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocycles that form the core of numerous approved drugs with diverse activities (e.g., anticonvulsant, anti-inflammatory, anticancer). 4-Methylisatoic anhydride is an ideal starting material for their synthesis via multicomponent reactions.[2][3][4]

A common strategy involves a one-pot, three-component reaction between this compound, a primary amine, and an aldehyde.[11] This powerful approach rapidly builds molecular complexity.

Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product anhydride 4-Methylisatoic Anhydride mix Mix in Solvent (e.g., EtOH/H₂O) anhydride->mix amine Primary Amine (R¹-NH₂) amine->mix aldehyde Aldehyde (R²-CHO) cyclization Condensation & Cyclization aldehyde->cyclization intermediate In-situ formation of 2-amino-4-methylbenzamide mix->intermediate Aminolysis + Decarboxylation intermediate->cyclization product 2,3-disubstituted Quinazolin-4(3H)-one cyclization->product

Caption: Workflow for the synthesis of quinazolinones.

This synthetic route is highly valued for its atom economy and operational simplicity, aligning with the principles of green chemistry.[2]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of 4-Methylisatoic anhydride is paramount for laboratory safety. The information below is based on the general class of isatoic anhydrides.

Hazard CategoryPrecautionary Measures
Inhalation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood.
Skin Contact Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling.
Eye Contact Causes serious eye irritation. Wear safety glasses or goggles.
Ingestion May be harmful if swallowed. Do not ingest.
Reactivity Reacts with water and strong bases. Incompatible with strong oxidizing agents.
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]

Conclusion

4-Methylisatoic anhydride is a powerful synthetic intermediate whose chemical properties are defined by its inherent ring strain and electrophilicity. Its predictable reactivity with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the efficient synthesis of 2-aminobenzamide derivatives and, by extension, the medicinally important quinazolinone scaffold. A thorough understanding of its reactivity, combined with appropriate safety protocols, enables researchers to leverage this versatile building block for the rapid development of novel chemical entities.

References

Introduction: The Versatility of a Core Heterocyclic Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride (CAS 63480-11-5) for Advanced Chemical Synthesis

This compound, also known as 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted derivative of isatoic anhydride.[1][2] These heterocyclic compounds serve as indispensable building blocks in modern organic and medicinal chemistry.[1][3] Their significance lies in their unique reactivity, particularly as stable and versatile precursors to 2-aminobenzoic acid derivatives. The anhydride moiety, upon reaction with nucleophiles, readily undergoes a ring-opening reaction, often accompanied by the extrusion of carbon dioxide to generate highly reactive intermediates.[3][4] This reactivity profile makes this compound an exceptionally valuable starting material for the synthesis of a wide array of complex molecular scaffolds, most notably quinazolines and quinazolinones, which are prevalent in numerous pharmaceutically active compounds.[3][5] This guide provides an in-depth exploration of its properties, synthesis, core reactivity, and strategic applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 63480-11-5[6][7]
Molecular Formula C₉H₇NO₃[6]
Molecular Weight 177.16 g/mol [6][7]
Appearance White to pale yellow solid[8]
Melting Point 228 °C (decomposes)[9]
Density ~1.335 g/cm³ (Predicted)[9]
Storage Temperature Room Temperature, under inert atmosphere[9]

Spectroscopic Data Summary

TechniqueExpected Characteristics
¹H NMR Aromatic protons (multiplets in the ~7.0-8.0 ppm range), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton (>10 ppm).
¹³C NMR Aromatic carbons (~115-140 ppm), a methyl carbon (~20 ppm), and two carbonyl carbons (~150-165 ppm).
IR Spectroscopy Characteristic N-H stretching (~3200-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two distinct anhydride C=O stretching bands (~1770 cm⁻¹ and ~1730 cm⁻¹).
Mass Spectrometry (EI-MS) A molecular ion (M+) peak at m/z = 177. Fragmentation may show the loss of CO₂ (m/z = 133) and subsequent fragments.[12]

Synthesis of this compound

The most common and established method for synthesizing isatoic anhydrides involves the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent.[4][13] This approach is adaptable for preparing the 4-methyl derivative from 2-amino-5-methylbenzoic acid.

Protocol 1: Synthesis via Phosgenation of 2-Amino-5-methylbenzoic Acid

This protocol is adapted from the general procedure for isatoic anhydride synthesis.[13]

Causality and Experimental Rationale:

  • Acidic Solution: The reaction is initiated in an acidic aqueous solution to protonate the starting anthranilic acid, ensuring its solubility.

  • Phosgene as Cyclizing Agent: Phosgene (COCl₂) acts as a dicarbonyl equivalent. It first reacts with the amino group to form an N-carboxychloride intermediate, which then undergoes intramolecular cyclization with the adjacent carboxylic acid group to form the stable six-membered anhydride ring, eliminating HCl.

  • Temperature Control: The reaction is exothermic. Maintaining the temperature below 50°C is crucial to prevent side reactions and decomposition of the product.[13]

  • Staged Reaction: The reaction often proceeds in stages, with the product precipitating as it forms. Collecting the product in multiple crops and re-subjecting the mother liquor to phosgene ensures a higher overall yield.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mole equivalent of 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered glass tip, and a gas outlet connected to a scrubber (e.g., containing concentrated ammonium hydroxide).

  • Phosgenation: While stirring vigorously, introduce a steady stream of phosgene gas into the solution. The product will begin to precipitate.

  • Temperature Management: Monitor the internal temperature and regulate the phosgene flow to keep it below 50°C. Continue the gas flow for 2-4 hours or until the rate of absorption significantly decreases.[13]

  • First Crop Isolation: Purge the flask with air to remove residual phosgene. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Subsequent Crops: Return the filtrate to the reaction flask and resume the passage of phosgene to precipitate a second crop of the product.

  • Drying: Dry the combined product in air and then in an oven at 100°C. The material is typically pure enough for subsequent use.

Core Reactivity: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound stems from its predictable reactivity with nucleophiles. The key transformation involves the nucleophilic attack at one of the carbonyl carbons, leading to the opening of the heterocyclic ring.

Mechanism with Primary Amines and Aldehydes (Three-Component Reaction)

The reaction with primary amines is particularly powerful. The initial ring-opening and subsequent decarboxylation generate a 2-amino-N-substituted-benzamide intermediate. In the presence of an aldehyde, this intermediate can undergo condensation and cyclization in a one-pot fashion to yield 2,3-disubstituted-quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[14][15][16]

G Figure 1: Three-Component Quinazolinone Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anhydride 4-Methyl-isatoic anhydride Intermediate1 Ring-Opened Adduct Anhydride->Intermediate1 Amine Primary Amine (R¹-NH₂) Amine->Intermediate1 Nucleophilic Attack Aldehyde Aldehyde (R²-CHO) Intermediate3 Iminium Intermediate Aldehyde->Intermediate3 Intermediate2 2-Amino-N-R¹-benzamide (after CO₂ loss) Intermediate1->Intermediate2 Decarboxylation (-CO₂) Intermediate2->Intermediate3 + Aldehyde - H₂O Product 2,3-Disubstituted- Quinazolin-4(3H)-one Intermediate3->Product Intramolecular Cyclization G Figure 2: Experimental Workflow for Quinazolinone Synthesis Start Combine Reactants: - this compound - Primary Amine - Aldehyde - Catalyst in Solvent Reaction Stir/Reflux Monitor by TLC Start->Reaction Step 1 Workup Cool Reaction Concentrate or Filter Reaction->Workup Step 2 Purification Purify Product: Recrystallization or Column Chromatography Workup->Purification Step 3 Characterization Characterize Product: NMR, MS, IR Purification->Characterization Step 4 End Pure Quinazolinone Characterization->End

References

Molecular structure and formula of 4-Methyl-isatoic anhydride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-isatoic Anhydride: Structure, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS RN: 63480-11-5), a derivative of the versatile heterocyclic compound isatoic anhydride, serves as a pivotal building block in modern synthetic organic chemistry. Its unique bifunctional nature, combining a reactive anhydride with a masked amino group, makes it an invaluable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, particularly quinazolinones and related scaffolds of significant pharmaceutical interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, in-depth spectroscopic characterization, and core chemical reactivity. The narrative emphasizes the mechanistic principles that govern its utility and highlights its role in the landscape of drug discovery and development, offering researchers and scientists a practical and authoritative resource.

Molecular Identity and Physicochemical Properties

This compound, systematically named 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, possesses a fused heterocyclic ring system. The core structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring. The methyl group at position 4 of the isatoic anhydride core (which corresponds to position 6 on the full IUPAC name) subtly modulates the electronic properties and reactivity of the molecule compared to its parent compound.

Below is a diagram illustrating the molecular structure with standard atom numbering for the benzoxazine ring system.

Synthesis_Workflow Precursor 2-Amino-4-methylbenzoic Acid (Starting Material) Reagent Triphosgene / Pyridine in Anhydrous THF Precursor->Reagent Reaction (0°C to RT) Workup Filtration & Washing (Purification) Reagent->Workup Quench & Precipitate Product This compound (Final Product) Workup->Product Reaction_Mechanism cluster_reactants Start cluster_products End Anhydride This compound Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 1. Nucleophilic Attack at C4 Carbonyl Nucleophile Nu-H (e.g., R-NH₂) Intermediate2 Ring-Opened Intermediate (N-Carboxyanthranilate) Intermediate1->Intermediate2 2. Ring Opening Product Amide Product Intermediate2->Product 3. Decarboxylation CO2 CO₂ Intermediate2->CO2

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Context: 4-Methyl-isatoic Anhydride

This compound belongs to the family of benzoxazinediones. The introduction of a methyl group at the 4-position of the aromatic ring introduces specific electronic and steric effects that are expected to manifest in its spectroscopic signatures. Understanding these nuances is critical for unambiguous characterization and for predicting its reactivity and potential as a building block in drug discovery.

Molecular Structure and Numbering

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Experimental Protocol: Acquiring High-Quality NMR Data

The choice of solvent and experimental parameters is crucial for obtaining a clean and interpretable NMR spectrum.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for isatoic anhydrides due to its excellent dissolving power. Deuterated chloroform (CDCl₃) can also be used.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with single lines for each unique carbon atom.

    • A larger number of scans is required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

    • The spectral width should cover the expected range for carbonyl and aromatic carbons (e.g., 0-200 ppm).

Causality Behind Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve closely spaced peaks, a common feature in the aromatic region of substituted benzene rings.

  • Proton Decoupling in ¹³C NMR: Decoupling the protons simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each carbon environment. This greatly aids in the identification and counting of unique carbon atoms.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the N-H proton of the anhydride ring, and the methyl group protons.

Predicted ¹H NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HN-H
~7.8d1HAr-H
~7.6d1HAr-H
~7.1s1HAr-H
~2.4s3H-CH₃

Interpretation:

  • N-H Proton: The N-H proton of the isatoic anhydride ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~11.8 ppm), similar to the parent isatoic anhydride.

  • Aromatic Protons: The substitution pattern on the aromatic ring will give rise to a distinct splitting pattern. The protons on the substituted ring are expected in the range of 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic effects of the anhydride and methyl groups.

  • Methyl Protons: The methyl group protons will appear as a sharp singlet at approximately 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~163C=O (Carbamate)
~148C=O (Anhydride)
~140-110Aromatic Carbons
~21-CH₃

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carbamate carbonyl will likely appear at a slightly higher field (~163 ppm) compared to the anhydride carbonyl (~148 ppm).

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the methyl group will be shifted downfield due to the substitution.

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 21 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features will be the carbonyl and N-H stretching vibrations.

Experimental Protocol: Sample Preparation for FTIR

The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is a common and effective choice.

Methodology (KBr Pellet):

  • Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. KBr is transparent in the IR region.

  • Pellet Formation: The mixture is then compressed under high pressure in a pellet press to form a thin, transparent disc.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Causality Behind Experimental Choices:

  • Anhydrous KBr: It is crucial to use dry KBr as water exhibits a strong, broad absorption in the IR spectrum which can obscure important sample signals.

  • Fine Grinding: Grinding the sample to a fine powder minimizes light scattering, leading to a higher quality spectrum with sharper peaks.

  • Transparency of Pellet: A transparent or translucent pellet ensures that a sufficient amount of IR radiation passes through the sample to the detector.

Expected IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the N-H bond.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~1760StrongAsymmetric C=O Stretch (Anhydride)
~1715StrongSymmetric C=O Stretch (Carbamate)
~1610, 1580MediumC=C Aromatic Ring Stretch
~1300-1000StrongC-O Stretch

Interpretation:

  • N-H Stretching: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration.

  • Carbonyl Stretching: Isatoic anhydrides typically show two distinct carbonyl stretching bands due to the asymmetric and symmetric vibrations of the coupled carbonyl groups.[1] The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.

  • Aromatic C=C Stretching: Absorptions in the 1610-1580 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region is expected for the C-O stretching vibrations of the anhydride group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized by heating under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Causality Behind Experimental Choices:

  • High Vacuum: A high vacuum environment is necessary to prevent collisions between ions and gas molecules, which would interfere with their flight path to the detector.

  • 70 eV Electron Beam: This is a standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, allowing for the comparison of spectra with library databases.[2]

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (C₉H₇NO₃) is expected to show a molecular ion peak corresponding to its molecular weight (177.16 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Mass Spectrum Data for this compound:

m/zProposed Fragment
177[M]⁺• (Molecular Ion)
133[M - CO₂]⁺•
105[M - CO₂ - CO]⁺
77[C₆H₅]⁺

Interpretation and Fragmentation Pathway:

Fragmentation_Pathway M This compound [M]⁺• m/z = 177 F1 Loss of CO₂ [M - CO₂]⁺• m/z = 133 M->F1 - CO₂ F2 Loss of CO [M - CO₂ - CO]⁺ m/z = 105 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - HCN

Caption: Proposed fragmentation pathway of this compound in EI-MS.

  • Molecular Ion (m/z 177): The presence of a peak at m/z 177 would confirm the molecular weight of the compound.

  • Loss of Carbon Dioxide (m/z 133): A common fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety, leading to a fragment at [M - 44]⁺•.

  • Subsequent Loss of Carbon Monoxide (m/z 105): The fragment at m/z 133 can then lose a molecule of carbon monoxide (CO), resulting in a fragment at [M - 44 - 28]⁺.

  • Further Fragmentation: Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by drawing comparisons with related structures, researchers can confidently characterize this important synthetic intermediate. The detailed experimental protocols and interpretations of the expected spectral features serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel organic compounds.

References

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Importance of 4-Methyl-isatoic Anhydride Solubility

This compound (4-MIA), also known as 1-methyl-3,1-benzoxazine-2,4-dione, is a versatile heterocyclic compound serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility as a reactive building block is fundamental in drug development and the creation of novel materials.[3] The anhydride moiety makes it a potent acylating agent, particularly for forming complex molecular structures.[2][4]

A thorough understanding of the solubility profile of 4-MIA is paramount for any researcher or process chemist. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes like crystallization. For drug development professionals, solubility is a cornerstone of formulation, directly impacting bioavailability and the ultimate efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical principles governing 4-MIA's solubility, a practical protocol for its experimental determination, and a detailed profile of its solubility in common laboratory solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that a solution will form when the Gibbs free energy of the system decreases. This is often simplified by the empirical rule "like dissolves like," which relates solubility to the polarity of the solute and solvent molecules.[5][6]

Molecular Structure and Polarity of this compound: 4-MIA (C₉H₇NO₃, Molar Mass: 177.16 g/mol ) possesses a moderately polar structure.[1][7] Key features influencing its solubility include:

  • The Benzoxazine-dione Ring: This heterocyclic core contains polar carbonyl (C=O) and ether (C-O-C) functionalities, which can act as hydrogen bond acceptors.

  • The N-Methyl Group: The methyl group attached to the nitrogen atom adds a degree of non-polar character and sterically hinders potential hydrogen bonding at the nitrogen site.[1][2]

  • The Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions.

Based on this structure, 4-MIA is expected to exhibit favorable solubility in polar aprotic solvents that can interact with its polar groups without the competing hydrogen-bond-donating properties of protic solvents. Its solubility in non-polar solvents is likely to be limited, while solubility in polar protic solvents like water will be modest, potentially increasing with changes in pH that could induce hydrolysis of the anhydride ring.[2]

Experimental Determination of Equilibrium Solubility

To ensure reproducible and accurate data, a standardized protocol is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it is reliable and widely used in the pharmaceutical industry.[8][9] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.[8][10]

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-MIA in a given solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (Purity ≥ 98%)[3]

  • Selected solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Vials: Add an excess amount of 4-MIA to each scintillation vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating that saturation has been achieved.[8] A common starting point is to add ~50 mg of solid to 5 mL of the solvent.

  • Solvent Addition: Accurately pipette 5.0 mL of the selected solvent into each vial containing the solid 4-MIA.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C and a moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[6]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the suspended solid settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid material.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Sample Dilution: Based on an estimated solubility, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically suitable. Monitor the absorbance at a relevant wavelength for 4-MIA.

  • Calculation: Determine the concentration of 4-MIA in the diluted sample by comparing its peak area to a standard calibration curve. Back-calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or g/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Weigh excess 4-MIA into vials B 2. Add precise volume of solvent A->B C 3. Agitate at constant T (24-48 hours) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute sample for analysis E->F G 7. Quantify via HPLC-UV F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Solubility Profile of this compound

While comprehensive, publicly available solubility data for 4-MIA is limited, a qualitative and semi-quantitative profile can be constructed based on the known properties of the parent compound, isatoic anhydride, and general principles of organic chemistry.[11][12] The N-methyl group in 4-MIA slightly increases its lipophilicity compared to the unsubstituted isatoic anhydride.

Table 1: Estimated Solubility Profile of this compound in Common Lab Solvents at ~25°C

SolventSolvent ClassPolarity IndexExpected SolubilityRationale & Notes
Water Polar Protic10.2Sparingly SolubleLimited by non-polar aromatic ring and methyl group. Anhydride is susceptible to slow hydrolysis.[2]
Methanol Polar Protic5.1SolubleCapable of hydrogen bonding. The parent isatoic anhydride is soluble in hot alcohol.[11][12]
Ethanol Polar Protic4.3SolubleSimilar to methanol; good solvation properties for moderately polar compounds.[11]
Acetone Polar Aprotic5.1Very SolubleStrong dipole-dipole interactions with the anhydride ring. Parent isatoic anhydride is miscible.[11][12]
Acetonitrile (ACN) Polar Aprotic5.8SolubleGood solvent for moderately polar organic molecules.[11]
Dimethylformamide (DMF) Polar Aprotic6.4Very SolubleHigh polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Tetrahydrofuran (THF) Polar Aprotic4.0SolubleModerately polar ether, effective at solvating the compound.
Ethyl Acetate (EtOAc) Polar Aprotic4.4SolubleGood balance of polarity for compounds like 4-MIA.[11]
Dichloromethane (DCM) Non-Polar3.1Moderately SolubleCan solvate the molecule, but less effectively than more polar aprotics.
Toluene Non-Polar2.4Sparingly SolubleDominated by non-polar interactions, insufficient to break the crystal lattice effectively.
Hexanes Non-Polar0.1InsolubleLacks the polarity needed to dissolve the polar functional groups of 4-MIA.

Discussion and Interpretation

The solubility profile in Table 1 aligns with theoretical principles. 4-MIA demonstrates the highest solubility in polar aprotic solvents like DMSO, DMF, and acetone. These solvents have strong dipole moments that can effectively solvate the polar carbonyl groups of the anhydride ring system without interfering via hydrogen bond donation.

Solubility in polar protic solvents like methanol and ethanol is also significant. While these solvents can donate hydrogen bonds, which could potentially lead to solvolysis over time, their ability to both accept and donate hydrogen bonds allows for effective solvation.

As expected, solubility diminishes significantly in non-polar solvents such as toluene and hexanes. The energy gained from weak van der Waals interactions between the solvent and the non-polar regions of 4-MIA is insufficient to overcome the strong intermolecular forces within the compound's crystal lattice.

The case of water is particularly important for biological and formulation applications. 4-MIA is expected to be sparingly soluble in neutral water.[2] However, it's critical to note that the anhydride functionality is susceptible to hydrolysis, especially under basic or acidic conditions, which would convert it to the more soluble N-methyl-anthranilic acid. This reactivity must be considered when working in aqueous media.[2]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents. Its solubility is limited in non-polar media and aqueous solutions at neutral pH. This technical guide provides the foundational knowledge and practical methodology for researchers to confidently work with 4-MIA, enabling informed solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes and accelerating development timelines.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-isatoic Anhydride from 4-Methyl-anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of 4-Methyl-isatoic anhydride, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates the underlying chemical principles, offers a robust, field-proven experimental protocol, and outlines essential safety and analytical validation procedures. Designed for researchers, chemists, and drug development professionals, this whitepaper emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical applicability. The synthesis is approached via the cyclization of 4-methyl-anthranilic acid using triphosgene as a safe and efficient phosgene surrogate.

Introduction and Significance

Isatoic anhydrides, formally 1H-benzo[d][1][2]oxazine-2,4-diones, are highly versatile intermediates in organic synthesis.[1][3] Their strained heterocyclic ring is susceptible to nucleophilic attack, making them ideal precursors for a diverse array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and various alkaloids.[1][3][4] The featured compound, this compound (C₉H₇NO₃, MW: 177.16 g/mol ), incorporates a methyl group on the benzene ring, which modulates the electronic properties and steric profile of the resulting derivatives, offering a valuable tool for fine-tuning the pharmacological or material properties of target molecules.[5][6]

This guide focuses on a reliable and scalable synthetic route from 4-methyl-anthranilic acid, employing triphosgene as the cyclizing agent. This choice reflects a modern approach that prioritizes safety and ease of handling over the use of highly toxic phosgene gas without compromising yield or purity.[7][8]

Reaction Mechanism and Scientific Rationale

The conversion of an anthranilic acid to an isatoic anhydride is fundamentally an intramolecular condensation reaction. The process involves the formation of two key bonds: a carbamate linkage from the amino group and an ester linkage from the carboxylic acid group, both derived from a single carbonyl source.

Choice of Reagent: Triphosgene as a Phosgene Equivalent

While gaseous phosgene (COCl₂) is the classic reagent for this transformation, its extreme toxicity and difficult handling present significant laboratory hazards.[9][10] Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safe and convenient in situ source of phosgene.[7][8] In the presence of a nucleophile or upon gentle heating, one molecule of triphosgene decomposes into three molecules of phosgene, delivering the reactive species in a controlled manner directly within the reaction medium.

Mechanistic Pathway:

  • Activation & Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the amino group of 4-methyl-anthranilic acid on a carbonyl carbon of phosgene (generated from triphosgene).

  • Formation of N-Carboxyanhydride Intermediate: This initial reaction forms an N-chloroformyl amino acid intermediate.

  • Intramolecular Cyclization: The carboxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the newly formed acyl chloride moiety.

  • Ring Closure and Elimination: This attack leads to the closure of the six-membered heterocyclic ring and the elimination of a molecule of hydrogen chloride (HCl), yielding the stable this compound product. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent hydrolysis of the anhydride product and the phosgene intermediate.[11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Reagents and Materials
ReagentFormulaMW ( g/mol )PurityKey Properties
4-Methyl-anthranilic acidC₈H₉NO₂151.16≥98%Off-white solid
Triphosgene (BTC)C₃Cl₆O₃296.75≥98%White crystalline solid, moisture-sensitive, highly toxic
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Clear liquid, flammable, peroxide-former
AcetoneC₃H₆O58.08Reagent GradeFor washing, volatile, flammable
Step-by-Step Synthesis Workflow
  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a stopper. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution of Starting Material: To the flask, add 4-methyl-anthranilic acid (e.g., 5.0 g, 33.1 mmol) and anhydrous tetrahydrofuran (THF, approx. 100 mL). Stir the mixture at room temperature until all the solid has dissolved.

  • Reaction Initiation: In a single, careful portion, add triphosgene (e.g., 3.92 g, 13.2 mmol, 0.4 equivalents) to the stirred solution. Caution: This addition must be performed in a certified chemical fume hood.

  • Reaction Progression: Stir the reaction mixture at room temperature for 18-24 hours.[11] The formation of a precipitate (the product) is typically observed as the reaction progresses.

  • Product Isolation: Upon completion, isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the filter cake sequentially with cold THF (2 x 20 mL) and then cold acetone (2 x 20 mL) to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the resulting fine, off-white powder under high vacuum at room temperature for at least 12 hours to remove all residual solvent. A typical yield is in the range of 85-95%.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound reagents 1. Weigh Reagents (4-Methyl-anthranilic Acid, Triphosgene) setup 2. Assemble Dry Glassware (Inert Atmosphere) reagents->setup dissolve 3. Dissolve Starting Material in Anhydrous THF setup->dissolve react 4. Add Triphosgene & Stir at RT for 18-24h dissolve->react filter 5. Isolate Product by Vacuum Filtration react->filter wash 6. Wash with Cold THF and Acetone filter->wash dry 7. Dry Under High Vacuum wash->dry product 8. Characterize Final Product (this compound) dry->product

References

A Senior Application Scientist's Guide to Isatoic Anhydride and 4-Methyl-isatoic Anhydride: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and reactive differences between isatoic anhydride and its 4-methyl substituted analog. As foundational building blocks in modern synthetic chemistry, a nuanced understanding of their distinct properties is critical for their effective application in pharmaceutical and materials science. We will move beyond a simple comparison to explore the underlying electronic and mechanistic principles that govern their behavior, offering field-proven insights for the practicing scientist.

Molecular Structure and Physicochemical Properties

Isatoic anhydride, or 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic compound derived from anthranilic acid.[1] 4-Methyl-isatoic anhydride introduces a single methyl group onto the C4 position of the benzene ring. This seemingly minor substitution has significant consequences for the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

Isatoic Anhydride StructureFigure 1. Isatoic Anhydride this compound StructureFigure 2. this compound

A summary of their core physicochemical properties is presented below for direct comparison.

PropertyIsatoic AnhydrideThis compoundReference(s)
CAS Number 118-48-963480-11-5[1][2]
Molecular Formula C₈H₅NO₃C₉H₇NO₃[1][2]
Molecular Weight 163.13 g/mol 177.16 g/mol [1][2]
Appearance White solidPale yellow to yellow powder[1][3]
Melting Point 243 °C (decomposes)174 - 180 °C[1][3]

Synthesis and Preparation

The industrial synthesis of isatoic anhydride is most commonly achieved through the reaction of anthranilic acid with phosgene in an acidic aqueous solution.[1][4][5] This method is efficient and scalable. Alternative methods include the use of ethyl chloroformate, which proceeds through an N-carboxyethyl intermediate followed by a cyclization step.[6]

The synthesis of this compound follows a parallel logic, typically starting from the corresponding substituted anthranilic acid, 2-amino-5-methylbenzoic acid. The general method of reacting the parent aminobenzoic acid with phosgene is extensible to many substituted variants.[4] Another route involves the oxidation of substituted isatins; for example, 7-methylisatin can be oxidized with hydrogen peroxide in an acid medium to yield the corresponding isatoic anhydride.[7]

Comparative Reactivity: The Electronic Influence of the Methyl Group

The chemistry of isatoic anhydrides is dominated by their reactions with nucleophiles. The heterocyclic ring contains two electrophilic carbonyl carbons, C2 and C4, making it susceptible to ring-opening. The choice of nucleophile and the substitution pattern on the aromatic ring dictate the reaction's outcome.[8][9]

Nucleophilic attack can occur via two primary pathways:

  • Path A (Attack at C4): Attack at the C4 carbonyl (the acid anhydride functionality) leads to the formation of an anthranilamide derivative and the release of carbon dioxide. This is the most common pathway for primary amines and other strong nucleophiles.[8][10]

  • Path B (Attack at C2): Attack at the C2 carbonyl (the carbamate functionality) results in the formation of a 2-ureidobenzoic acid derivative. This pathway becomes more significant with sterically hindered nucleophiles, such as secondary amines.[8]

The key difference between isatoic anhydride and this compound lies in the electronic effect of the methyl group.

Core Directive: The methyl group at the C4 position is a weak electron-donating group (+I inductive effect). This effect increases the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the C4 carbonyl carbon. Consequently, this compound is expected to be marginally less reactive towards nucleophiles at the C4 position compared to its unsubstituted counterpart. While this effect is subtle, it can influence reaction rates and, in competitive scenarios, product ratios.

G cluster_0 Isatoic Anhydride + Nucleophile cluster_2 Products IA Isatoic Anhydride C4_Attack Path A: Attack at C4 IA->C4_Attack  Common for 1° amines C2_Attack Path B: Attack at C2 IA->C2_Attack  Favored by bulky amines Nu Nucleophile (Nu-H) Nu->IA Ring Opening Anthranilamide Anthranilamide Derivative + CO2 C4_Attack->Anthranilamide Ureido_Acid 2-Ureidobenzoic Acid Derivative C2_Attack->Ureido_Acid

Caption: General reaction pathways for isatoic anhydride.

Applications in Drug Development and Research

Isatoic anhydride is a cornerstone scaffold in medicinal chemistry, prized for its ability to generate diverse heterocyclic structures.[11][12] It is a key precursor for the synthesis of quinazolinones and benzodiazepines, classes of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and CNS-active properties.[12][13]

The 4-methyl substituent in this compound serves as a critical tool for medicinal chemists in lead optimization. The introduction of a methyl group can profoundly impact a drug candidate's properties:

  • Modulating Lipophilicity: The methyl group increases the molecule's lipophilicity (fat-solubility), which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Blocking Metabolism: A methyl group can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Probing Active Sites: The steric bulk of the methyl group can be used to probe the topology of a target's binding pocket, potentially increasing binding affinity and selectivity.

Derivatives of isatoic anhydride are also employed as fluorescent labeling agents for biological molecules like RNA and proteins, and as coupling agents to functionalize materials.[14][15]

Experimental Protocols

The following section details a representative, self-validating protocol for a one-pot, three-component synthesis of a 4(1H)-quinazolinone derivative, a common application of isatoic anhydride chemistry.[16]

Synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one

This protocol describes the reaction between isatoic anhydride, a primary amine, and an aromatic aldehyde. The reaction proceeds via the initial formation of the anthranilamide, which then cyclizes with the aldehyde.

Materials:

  • Isatoic Anhydride (1.0 mmol)

  • Substituted Primary Amine (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ethanol (5 mL)

  • Sulfamic Acid (catalyst, 10 mol%)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 mmol, 163 mg).

  • Addition of Amine: Add the primary amine (1.0 mmol) and ethanol (5 mL). Stir the mixture at room temperature. The evolution of CO₂ gas should be observed as the anhydride ring opens. Continue stirring for 30 minutes or until gas evolution ceases, indicating the formation of the intermediate anthranilamide.

  • Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.0 mmol) followed by sulfamic acid (0.1 mmol, 9.7 mg).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G start Start setup 1. Combine Isatoic Anhydride, Amine, and Ethanol in Flask start->setup stir 2. Stir at RT (30 min) Observe CO2 Evolution setup->stir add 3. Add Aldehyde and Sulfamic Acid Catalyst stir->add reflux 4. Heat to Reflux (2-4 h) Monitor by TLC add->reflux cool 5. Cool to RT Precipitate Forms reflux->cool filter 6. Vacuum Filter Solid Wash with Cold Ethanol cool->filter purify 7. Recrystallize (if necessary) filter->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for quinazolinone synthesis.

Conclusion

While isatoic anhydride and this compound share a common reactive scaffold, the presence of the C4-methyl group imparts a distinct electronic signature. This substitution slightly tempers the reactivity of the C4 carbonyl and provides a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of resulting therapeutic agents. A thorough understanding of these differences enables researchers to make more informed decisions in experimental design, leading to more efficient and targeted synthesis of novel molecules.

References

The Strategic deployment of 4-Methyl-isatoic Anhydride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Versatile Chemistry and Pharmacological Potential of 4-Methyl-isatoic Anhydride

This technical guide offers an in-depth exploration of this compound, a versatile heterocyclic building block with significant, yet underexplored, potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles of this compound and charts a course for its future applications in the synthesis of novel therapeutic agents.

Introduction: The Isatoic Anhydride Scaffold

Isatoic anhydrides, including the parent compound 2H-3,1-benzoxazine-2,4(1H)-dione, are well-established and highly valued intermediates in organic and medicinal chemistry.[1][2] Their utility stems from their reactive nature, which allows for facile ring-opening reactions with a variety of nucleophiles, leading to a diverse array of functionalized anthranilic acid derivatives. These derivatives, in turn, serve as key precursors for the synthesis of a multitude of heterocyclic systems with profound pharmacological importance.[3][4][5]

The introduction of a methyl group at the 4-position of the isatoic anhydride ring system, yielding this compound, presents an intriguing modification. While the core reactivity of the anhydride is preserved, the presence and position of this methyl group can be expected to subtly influence the molecule's electronic properties and steric environment. These modifications can, in turn, impact the reaction kinetics and regioselectivity of subsequent transformations, as well as the biological activity profile of the final compounds.

Synthesis of this compound

The synthesis of isatoic anhydride derivatives can be achieved through several established routes. A common and effective method involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent. While specific literature detailing the synthesis of this compound is not abundant, a general and plausible synthetic route can be extrapolated from known procedures for analogous structures.

A logical starting material would be 2-amino-3-methylbenzoic acid. The synthesis would proceed via the following key steps:

Experimental Protocol: Synthesis of this compound from 2-amino-3-methylbenzoic acid

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-3-methylbenzoic acid in a suitable inert solvent (e.g., anhydrous tetrahydrofuran or dioxane) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser attached to a scrubbing system for acidic gases.

  • Phosgenation: A solution of triphosgene (a safer alternative to phosgene gas) in the same solvent is added dropwise to the stirred solution of the aminobenzoic acid at a controlled temperature, typically 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with cold water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted starting material and byproducts, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the final product.

The causality behind these steps lies in the electrophilic nature of the carbonyl carbons of triphosgene, which readily react with the nucleophilic amino group of 2-amino-3-methylbenzoic acid. The subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid group, leads to the formation of the stable six-membered heterocyclic ring of this compound with the elimination of hydrogen chloride.

Key Reactions and Synthetic Utility

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to substituted quinazolinones and other related heterocyclic scaffolds. The reaction with various amines is a cornerstone of its synthetic application.[6][7]

Reaction with Amines: A Gateway to Quinazolinones

The reaction of this compound with primary amines proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of an N-substituted 2-amino-3-methylbenzamide intermediate. This intermediate can then be cyclized, often in the presence of a dehydrating agent or under thermal conditions, to yield the corresponding quinazolinone derivative.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-8-methyl-quinazolin-4(3H)-ones

  • Ring Opening: To a stirred solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of a primary amine is added. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening reaction.

  • Intermediate Formation: The formation of the 2-amino-3-methylbenzamide intermediate can be monitored by TLC.

  • Cyclization: To the intermediate, a one-carbon synthon, such as an aldehyde or an orthoester, is added. The reaction mixture is then heated to reflux to promote cyclization and dehydration, leading to the formation of the quinazolinone ring.

  • Isolation and Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

The choice of the primary amine and the one-carbon synthon allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, providing a powerful tool for generating chemical libraries for structure-activity relationship (SAR) studies.

Potential Applications in Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prominently documented in publicly available literature, the vast body of research on quinazolinone-based therapeutics allows for informed extrapolation of its potential applications.[8][9] The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.

Anticancer Agents

Numerous quinazolinone derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The 4-anilinoquinazoline scaffold, for instance, is a hallmark of several clinically successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The introduction of a methyl group at the 8-position of the quinazolinone ring (derived from this compound) could influence the binding affinity and selectivity of these inhibitors for their target kinases.

Central Nervous System (CNS) Active Agents

The quinazolinone core is also present in a number of compounds with activity in the central nervous system, including sedative-hypnotics and anticonvulsants. The lipophilicity and electronic properties imparted by the 8-methyl group could modulate the ability of these compounds to cross the blood-brain barrier and interact with their respective CNS targets.

Anti-inflammatory and Analgesic Agents

Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[10] The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The 8-methyl substituent could play a role in optimizing the interaction of these compounds with their biological targets.

Future Directions and Conclusion

This compound represents a valuable, yet underutilized, tool in the medicinal chemist's arsenal. While the fundamental reactivity of the isatoic anhydride core is well understood, a systematic investigation into the specific influence of the 4-methyl substituent on reaction outcomes and the biological activity of the resulting compounds is warranted.

Future research should focus on:

  • Developing and optimizing synthetic routes to this compound to ensure its ready availability for research purposes.

  • Exploring a wider range of nucleophiles in reactions with this compound to generate a diverse library of novel heterocyclic compounds.

  • Conducting comprehensive pharmacological screening of these new compounds to identify promising lead candidates for various therapeutic areas.

  • Utilizing computational modeling and structural biology to understand how the 8-methyl group on the quinazolinone scaffold influences target binding and selectivity.

Data Presentation

Table 1: Potential Therapeutic Targets for Quinazolinones Derived from this compound

Therapeutic AreaPotential Molecular TargetsRationale for 8-Methyl Substitution
Oncology Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), other protein kinasesMay enhance binding affinity and selectivity through steric and electronic interactions within the ATP-binding pocket.
CNS Disorders GABA-A Receptors, Voltage-gated ion channelsCan modulate lipophilicity, potentially improving blood-brain barrier penetration and receptor interaction.
Inflammation Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathwaysCould influence the orientation of the molecule within the enzyme's active site, affecting inhibitory potency.

Visualizations

Reaction_Scheme cluster_start Starting Material cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 4-MIA 4-Methyl-isatoic anhydride Reaction Reaction with Primary Amine (R1-NH2) 4-MIA->Reaction Intermediate 2-Amino-3-methyl-N-R1-benzamide Reaction->Intermediate Cyclization Reaction with Aldehyde (R2-CHO) Intermediate->Cyclization Quinazolinone 8-Methyl-2-R2-3-R1- quinazolin-4(3H)-one Cyclization->Quinazolinone

Caption: General reaction workflow for the synthesis of quinazolinones from this compound.

References

An In-depth Technical Guide to the Thermochemical Properties and Aromaticity of Substituted Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoic anhydrides are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their reactivity and ultimate utility in these applications are intrinsically linked to their thermochemical stability and electronic structure, particularly the aromaticity of the fused benzene ring. This technical guide provides a comprehensive exploration of the thermochemical properties and aromaticity of isatoic anhydride and its substituted derivatives. It delves into the experimental and computational methodologies used to determine these characteristics, offering field-proven insights into the causality behind experimental choices. This document is designed to be a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the structure-property relationships that govern the behavior of these important molecules.

Introduction: The Significance of Isatoic Anhydrides

Isatoic anhydride, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a bicyclic molecule featuring a benzene ring fused to a dione-containing heterocyclic ring.[3] This unique structural motif imparts a rich chemical reactivity, making it a valuable building block in organic synthesis.[1][2] The reactions of isatoic anhydride are largely governed by the chemistry of the heterocyclic ring, which is susceptible to nucleophilic attack, leading to ring-opening and the formation of various functionalized anthranilic acid derivatives.[4]

The therapeutic potential of compounds derived from isatoic anhydrides is vast, with applications including the development of anti-inflammatory agents, analgesics, and antibacterial drugs.[2] Furthermore, these compounds are instrumental in the synthesis of quinazoline and isoquinoline derivatives, which are scaffolds of significant medicinal importance.[2] Given their widespread use, a thorough understanding of the energetic and electronic properties of substituted isatoic anhydrides is paramount for the rational design of novel synthetic routes and the targeted development of new therapeutic agents.

This guide will systematically explore two key physicochemical aspects of substituted isatoic anhydrides:

  • Thermochemical Properties: Focusing on the enthalpy of formation, combustion, and sublimation, which are critical parameters for assessing the energetic stability and reactivity of these compounds.

  • Aromaticity: Investigating how substituents on the benzene ring modulate the aromatic character of the system, influencing its reactivity and intermolecular interactions.

By integrating experimental data with computational insights, this document aims to provide a holistic view of the structure-property relationships that define this important class of molecules.

Thermochemical Properties: A Quantitative Look at Stability

The thermochemical properties of a molecule provide fundamental information about its stability and the energy changes associated with its chemical transformations. For isatoic anhydrides, these properties are crucial for understanding their reactivity in various synthetic applications. The key thermochemical parameters discussed herein are the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation.

Enthalpy of Formation (ΔfH°)

Computational Approach:

Density Functional Theory (DFT) calculations are a common method for computing the enthalpy of formation of organic molecules. The general workflow involves:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: Using a higher level of theory or a larger basis set to obtain a more accurate electronic energy.

  • Atomization or Isodesmic Reaction Method: These methods are used to calculate the enthalpy of formation by relating the energy of the molecule to the known enthalpies of formation of its constituent atoms or related molecules.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. This is an experimentally accessible value that can be used to calculate the enthalpy of formation. Bomb calorimetry is the standard technique for this measurement.

Experimental Protocol: Bomb Calorimetry

The following is a generalized protocol for determining the enthalpy of combustion of a solid organic compound like a substituted isatoic anhydride using a bomb calorimeter.

Materials and Equipment:

  • Bomb calorimeter apparatus

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Analytical balance (accurate to ±0.1 mg)

  • Ignition wire (e.g., nichrome) of known heat of combustion per unit length

  • Benzoic acid (as a standard for calibration)

  • The substituted isatoic anhydride sample

  • Distilled water

Procedure:

  • Calibration of the Calorimeter: a. Accurately weigh approximately 1 g of benzoic acid and press it into a pellet. b. Measure and weigh a 10 cm piece of ignition wire. c. Secure the benzoic acid pellet in the sample cup of the bomb head and attach the ignition wire to the electrodes, ensuring it is in contact with the pellet. d. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor. e. Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm. f. Place the bomb in the calorimeter bucket containing a precisely measured volume (e.g., 2.000 L) of water. g. Assemble the calorimeter, ensuring the ignition leads are connected. h. Allow the system to equilibrate and record the initial temperature for several minutes to establish a baseline. i. Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall. j. After the experiment, release the pressure, open the bomb, and measure the length of the unburned ignition wire. k. Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.

  • Combustion of the Substituted Isatoic Anhydride: a. Repeat the procedure using a precisely weighed pellet (approximately 0.5-1.0 g) of the substituted isatoic anhydride. b. Use the temperature change observed and the calculated Ccal to determine the heat released during the combustion of the sample. c. Correct for the heat released by the combustion of the ignition wire. d. Calculate the molar enthalpy of combustion of the substituted isatoic anhydride.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to convert one mole of a substance from the solid to the gaseous state at a constant temperature and pressure. It is a measure of the intermolecular forces in the crystal lattice. This value is crucial for relating experimentally determined condensed-phase thermochemical data to the gas phase, which is the standard state for many computational calculations. For the parent isatoic anhydride, the standard enthalpy of sublimation has been experimentally determined to be 115.6 ± 2.8 kJ/mol.[5]

Experimental Determination of Sublimation Enthalpy:

Several methods can be employed to determine the enthalpy of sublimation, including:

  • Knudsen Effusion Method: This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure can be calculated from the rate of effusion, and the enthalpy of sublimation can be determined from the Clausius-Clapeyron equation.

  • Thermogravimetric Analysis (TGA): Isothermal TGA experiments can be used to measure the rate of mass loss due to sublimation at different temperatures. Similar to the Knudsen effusion method, these data can be used to determine the vapor pressure and subsequently the enthalpy of sublimation.

Aromaticity of Substituted Isatoic Anhydrides: The Role of Substituents

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. In substituted isatoic anhydrides, the aromaticity of the benzene ring plays a significant role in determining the molecule's overall stability, reactivity, and spectroscopic properties. The electronic nature of the substituents on the benzene ring can modulate this aromaticity.

Quantifying Aromaticity: NICS and HOMA Indices

Two of the most widely used computational indices for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically at the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. The component of the shielding tensor perpendicular to the ring plane (NICS(1)zz) is often considered a more reliable indicator of the π-electron contribution to aromaticity.[6]

  • Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index of aromaticity. It is calculated from the bond lengths of the cyclic system and compares them to an optimal bond length for a fully aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. Negative values indicate anti-aromaticity.

The Influence of Substituents on Aromaticity

The electronic effect of a substituent on the benzene ring of an isatoic anhydride can be broadly categorized as either electron-donating or electron-withdrawing. These effects can be transmitted through inductive and/or resonance mechanisms.

  • Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and -OCH3 are electron-donating. They increase the electron density of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, and -C(O)R are electron-withdrawing. They decrease the electron density of the aromatic ring.

A computational study on isatoic anhydride and its derivatives has shown that substitution can indeed influence the aromaticity of the benzene ring. For instance, the introduction of a sulfur atom in the heterocyclic ring was found to slightly increase the aromaticity of the isatoic anhydride skeleton.[3] While a comprehensive experimental dataset is lacking, computational studies can provide valuable insights into these trends. Generally, it is observed that both strong electron-donating and strong electron-withdrawing groups can lead to a slight decrease in the aromaticity of the benzene ring due to increased bond length alternation, although the effect is often modest.[7]

Computational Workflow for Aromaticity Analysis:

The following outlines a typical workflow for calculating NICS and HOMA indices using the Gaussian suite of programs.

G

Data Summary and Structure-Property Relationships

Table 1: Thermochemical and Aromaticity Data for Isatoic Anhydride

PropertyValueMethodReference
Enthalpy of Sublimation (ΔsubH°) 115.6 ± 2.8 kJ/molExperimental (Calorimetry)[5]
NICS(0) -8.54 ppmComputational (B3LYP/6-31+G(d,p))[3]
NICS(1) -10.12 ppmComputational (B3LYP/6-31+G(d,p))[3]

Structure-Thermochemical Property Relationships:

  • Substituent Effects on Enthalpy of Formation: Generally, the introduction of electron-withdrawing groups is expected to make the enthalpy of formation more negative (more stable) due to favorable electronic interactions. Conversely, sterically bulky groups may introduce strain and lead to a less negative enthalpy of formation.

  • Substituent Effects on Enthalpy of Sublimation: Substituents that can participate in strong intermolecular interactions, such as hydrogen bonding (-OH, -NH2), are expected to increase the enthalpy of sublimation.

Structure-Aromaticity Relationships:

  • Substituent Effects on NICS and HOMA: As discussed, both strong electron-donating and electron-withdrawing groups can cause a slight decrease in aromaticity by inducing bond length alternation in the benzene ring. However, the overall aromatic character of the benzene ring in isatoic anhydrides is expected to be largely preserved across a range of substituents.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermochemical properties and aromaticity of substituted isatoic anhydrides. While experimental data for the parent compound and computational insights into a few derivatives are available, there is a clear need for more systematic experimental studies on a wider range of substituted analogues. Such studies would provide invaluable data for validating and refining computational models and would enable a more profound understanding of the structure-property relationships that govern the behavior of these important heterocyclic compounds.

Future research in this area should focus on:

  • The synthesis of a diverse library of substituted isatoic anhydrides with a range of electronic and steric properties.

  • Systematic experimental determination of their enthalpies of combustion and sublimation using techniques like bomb calorimetry and thermogravimetric analysis.

  • Comprehensive computational studies to calculate the enthalpies of formation and aromaticity indices (NICS and HOMA) for this library of compounds.

By combining these experimental and theoretical approaches, the scientific community can build a robust database of thermochemical and aromaticity data for substituted isatoic anhydrides. This will undoubtedly accelerate the rational design and development of new pharmaceuticals, agrochemicals, and advanced materials based on this versatile molecular scaffold.

References

Methodological & Application

Application Note & Protocols: Synthesis of 7-Methyl-Quinazolinone Derivatives Utilizing 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazolinone and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4] This document provides a detailed guide for the synthesis of 7-methyl-substituted quinazolinone derivatives, a valuable subclass, using 4-Methyl-isatoic anhydride as a versatile and readily available starting material. We present field-proven, one-pot, multi-component reaction protocols that are efficient, scalable, and adaptable for generating diverse libraries of these compounds. The causality behind experimental choices, detailed step-by-step methodologies, characterization data, and mechanistic insights are provided to empower researchers in drug discovery and development.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a bicyclic aromatic structure that has garnered immense interest due to its presence in numerous natural alkaloids and clinically successful drugs.[4][5][6] For instance, Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, is a prominent example of a quinazolinone-based drug.[5] The versatility of the quinazolinone scaffold allows for substitution at various positions, enabling fine-tuning of its biological activity.

This compound serves as an excellent precursor for this scaffold, leading to the formation of quinazolinones with a methyl group at the 7-position. Isatoic anhydride-based syntheses are favored for their operational simplicity and the generation of CO₂ as the only major byproduct from the anhydride ring opening.[7] These reactions, particularly three-component strategies, offer a powerful and atom-economical approach to rapidly assemble complex molecules from simple building blocks.[8][9][10][11]

The Core Reaction: Mechanistic Pathway

The synthesis of quinazolin-4(3H)-ones from isatoic anhydride is a well-established transformation that proceeds through a logical sequence of reactions. The process is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the anhydride.

The Causality of the Mechanism:

  • Nucleophilic Attack & Ring Opening: A primary amine (R²-NH₂) attacks the more electrophilic carbonyl group (C4) of the this compound. This is often the first and rate-determining step. The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

  • Decarboxylation: The resulting N-substituted 2-aminobenzoylcarbamic acid is unstable and readily undergoes decarboxylation (loss of CO₂) to form a key intermediate: N-substituted-2-amino-4-methylbenzamide.[7]

  • Condensation & Imine Formation: This benzamide intermediate then reacts with an aldehyde (R³-CHO). The primary amino group of the benzamide attacks the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration. This step is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde carbonyl.[10][12]

  • Intramolecular Cyclization & Aromatization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one ring.[9] In many protocols, an oxidant is present (or the reaction is open to air) to facilitate the dehydrogenation of this intermediate to the final, more stable, aromatic quinazolin-4(3H)-one product.[13]

Quinazolinone Synthesis Mechanism cluster_0 Step 1: Ring Opening & Decarboxylation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Aromatization 4-Me-Isatoic_Anhydride 4-Methyl-isatoic Anhydride Intermediate_1 N-substituted-2-amino- 4-methylbenzamide 4-Me-Isatoic_Anhydride:e->Intermediate_1:w + Amine Amine Primary Amine (R²-NH₂) CO2 CO₂ Intermediate_1->CO2 - CO₂ Intermediate_2 Schiff Base Intermediate Intermediate_1:e->Intermediate_2:w + Aldehyde - H₂O Aldehyde Aldehyde (R³-CHO) Dihydroquinazolinone 2,3-Dihydro- quinazolin-4(1H)-one Intermediate_2->Dihydroquinazolinone Intramolecular Cyclization Final_Product 7-Methyl-Quinazolin-4(3H)-one Derivative Dihydroquinazolinone:e->Final_Product:w Oxidation (-2H) One-Pot Synthesis Workflow reagent reagent process process product product qc qc A Combine 4-Methyl-isatoic anhydride, amine, aldehyde, & catalyst in solvent B Reflux Reaction (2-6 hours) A->B C Monitor by TLC B->C C->B Incomplete D Cool to RT & Pour into Crushed Ice C->D Complete E Vacuum Filtration & Washing D->E F Recrystallization from Ethanol E->F G Pure Crystalline Product F->G

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive technical guide provides detailed application notes and protocols for the microwave-assisted organic synthesis (MAOS) of biologically relevant heterocyclic compounds derived from 4-Methyl-isatoic anhydride. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to leverage the benefits of microwave technology for accelerated and efficient synthesis.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

In the realm of modern medicinal chemistry, the rapid and efficient synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3][4] This is due to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5]

This compound is a valuable and versatile building block in the synthesis of a variety of heterocyclic scaffolds, most notably quinazolinones and benzodiazepines. These core structures are prevalent in a wide range of FDA-approved drugs and clinical candidates, exhibiting diverse pharmacological activities. This guide will focus on the practical application of microwave synthesis to unlock the potential of this compound in drug discovery and development.

Core Principles of Microwave-Assisted Organic Synthesis

The accelerated reaction rates observed in microwave-assisted synthesis are primarily attributed to two fundamental mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to molecular friction, generating heat efficiently and uniformly throughout the reaction mixture.

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. The resulting collisions between ions generate heat, further contributing to the rapid temperature increase within the reaction vessel.

This direct and efficient energy transfer allows for precise temperature control and can lead to thermal and non-thermal effects that enhance reaction kinetics.

Application 1: Rapid Synthesis of 6-Methyl-2,3-dihydroquinazolin-4(1H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of this compound with an amine and an aldehyde in a three-component reaction is a powerful strategy for the synthesis of 2,3-disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones.

Reaction Mechanism & Rationale

The microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride proceeds through a cascade of reactions. The initial step involves the nucleophilic attack of the primary amine on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and the formation of a 2-aminobenzamide intermediate. This is followed by the condensation of the intermediate with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield the final dihydroquinazolinone. Microwave irradiation dramatically accelerates each of these steps.

Diagram 1: Proposed Reaction Mechanism for Quinazolinone Synthesis

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Intramolecular Cyclization 4_MIA This compound Intermediate_A 2-Amino-N-substituted-5-methylbenzamide 4_MIA->Intermediate_A Nucleophilic Attack Amine Primary Amine (R1-NH2) Amine->Intermediate_A Intermediate_B Schiff Base Intermediate Intermediate_A->Intermediate_B Aldehyde Aldehyde (R2-CHO) Aldehyde->Intermediate_B Product 6-Methyl-2,3-dihydroquinazolin-4(1H)-one Intermediate_B->Product Cyclization G Start Start Reactants Mix this compound, α-amino acid, and glacial acetic acid in a microwave vial. Start->Reactants Microwave Microwave Irradiation (e.g., 130°C, 3 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Precipitate Forms Cooling->Precipitation Filtration Filter and Wash with Hot Water Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Product Pure 7-Methyl-1,4-benzodiazepine-2,5-dione Drying->Product

References

Application Notes and Protocols for the Use of 4-Methyl-isatoic Anhydride in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging 4-methyl-isatoic anhydride as a versatile building block in the synthesis of novel agrochemicals. This document outlines detailed synthetic protocols, explores the underlying chemical principles, and discusses the biological activities of the resulting compounds, with a focus on herbicides, insecticides, and fungicides.

Introduction: The Strategic Advantage of the Quinazolinone Scaffold from this compound

This compound is a derivative of isatoic anhydride, a well-established precursor in heterocyclic chemistry.[1][2] The presence of the methyl group on the benzene ring offers a strategic advantage in agrochemical design, potentially influencing the molecule's binding affinity to target enzymes, its metabolic stability, and its overall efficacy. The primary application of this compound in agrochemical research lies in its conversion to the quinazolinone scaffold, a privileged structure known for a wide array of biological activities, including herbicidal, insecticidal, and fungicidal properties.[3][4]

The quinazolinone core, derived from this compound, provides a rigid and planar structure that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity and physical properties. This adaptability makes it an ideal starting point for the development of new active ingredients with improved performance and environmental profiles.

Synthesis of Novel Agrochemicals from this compound: Core Methodologies

The synthesis of agrochemically active quinazolinone derivatives from this compound typically involves a multi-component reaction strategy. These one-pot or sequential reactions are efficient and allow for the rapid generation of diverse chemical libraries for screening.

General Synthetic Workflow

The general workflow for the synthesis of quinazolinone-based agrochemicals from this compound involves the reaction of the anhydride with an amine source and a third component, often an aldehyde or a ketone, to introduce diversity at the 2- and 3-positions of the quinazolinone ring.

G cluster_0 Core Synthesis cluster_1 Agrochemical Development 4-Methyl-isatoic\nanhydride 4-Methyl-isatoic anhydride Ring Opening Ring Opening 4-Methyl-isatoic\nanhydride->Ring Opening Amine (R1-NH2) Intermediate\n(N-substituted\n2-aminobenzamide) Intermediate (N-substituted 2-aminobenzamide) Ring Opening->Intermediate\n(N-substituted\n2-aminobenzamide) Cyclization Cyclization Intermediate\n(N-substituted\n2-aminobenzamide)->Cyclization Aldehyde/Ketone (R2-CHO) Quinazolinone\nScaffold Quinazolinone Scaffold Cyclization->Quinazolinone\nScaffold Screening Screening Quinazolinone\nScaffold->Screening Bioassays Lead\nCompound Lead Compound Screening->Lead\nCompound Optimization Optimization Lead\nCompound->Optimization SAR Studies Candidate\nAgrochemical Candidate Agrochemical Optimization->Candidate\nAgrochemical

Caption: General workflow for developing agrochemicals from this compound.

Application Protocol 1: Synthesis of a Quinazolinone-based Herbicide Candidate

This protocol details the synthesis of a novel quinazolinone derivative with potential herbicidal activity, based on the principle of inhibiting key plant enzymes like Acetyl-CoA Carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6]

Objective: To synthesize (R)-ethyl 2-(4-((6-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)oxy)phenoxy)propanoate, a potential ACCase inhibitor.

Materials:

  • This compound

  • Aniline

  • (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Step-by-Step Protocol:

  • Synthesis of 2-amino-N-phenyl-5-methylbenzamide (Intermediate 1):

    • In a round-bottom flask, dissolve this compound (1.77 g, 10 mmol) in anhydrous pyridine (20 mL).

    • Add aniline (0.93 g, 10 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture at 80°C for 4 hours.

    • After cooling, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

  • Synthesis of 6-methyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (Intermediate 2):

    • Suspend Intermediate 1 (2.26 g, 10 mmol) in phosphorus oxychloride (10 mL).

    • Reflux the mixture for 2 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain Intermediate 2.

  • Synthesis of the Final Product:

    • To a solution of Intermediate 2 (2.36 g, 10 mmol) and (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester (2.24 g, 10 mmol) in anhydrous dichloromethane (50 mL), add pyridine (0.87 g, 11 mmol).

    • Cool the mixture to 0°C and add phosphorus oxychloride (1.68 g, 11 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure.

Rationale: This multi-step synthesis first builds the core quinazolinone structure and then couples it with the aryloxyphenoxypropionate moiety, a known pharmacophore for ACCase inhibiting herbicides.[7] The methyl group from the starting material is retained at the 6-position of the quinazolinone ring.

Application Protocol 2: Synthesis of a Quinazolinone-based Fungicide Candidate

This protocol outlines the synthesis of a quinazolinone derivative with potential fungicidal activity. The design is based on the known antifungal properties of certain quinazolinone scaffolds.[8][9]

Objective: To synthesize 2-(furan-2-yl)-6-methyl-3-(p-tolyl)quinazolin-4(3H)-one.

Materials:

  • This compound

  • p-Toluidine

  • Furan-2-carbaldehyde

  • Ethanol

  • Glacial acetic acid

Step-by-Step Protocol (One-Pot, Three-Component Reaction):

  • In a 100 mL round-bottom flask, combine this compound (1.77 g, 10 mmol), p-toluidine (1.07 g, 10 mmol), and furan-2-carbaldehyde (0.96 g, 10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Expected Outcome: A crystalline solid. Purity and structure should be confirmed by melting point, ¹H NMR, ¹³C NMR, and elemental analysis.

Rationale: This one-pot synthesis is an efficient method for generating diverse quinazolinone derivatives. The furan and p-tolyl moieties are introduced to explore their contribution to the antifungal activity, a common strategy in fungicide development.[10]

Data Presentation: Efficacy of Novel Agrochemicals

The following table summarizes the biological activity of representative quinazolinone derivatives synthesized from substituted isatoic anhydrides, as reported in the literature.

Compound IDAgrochemical ClassTarget Organism/EnzymeActivity (IC₅₀/EC₅₀/Inhibition %)Reference
QPP-7HerbicideE. crusgalli ACCaseIC₅₀ = 54.65 nM[7]
11hHerbicideHPPDKᵢ = 0.005 µM[6]
6cFungicideSclerotinia sclerotiorumIC₅₀ = 2.46 µg/mL[8]
I25FungicideBotrytis cinereaEC₅₀ = 0.76 µg/mL[11]

Mechanism of Action: A Visual Representation

The herbicidal activity of many quinazolinone derivatives, such as those targeting ACCase, is due to the inhibition of a critical enzyme in fatty acid biosynthesis in susceptible plants.

G Quinazolinone\nHerbicide Quinazolinone Herbicide ACCase\n(Acetyl-CoA Carboxylase) ACCase (Acetyl-CoA Carboxylase) Quinazolinone\nHerbicide->ACCase\n(Acetyl-CoA Carboxylase) Inhibits Fatty Acid\nBiosynthesis Fatty Acid Biosynthesis ACCase\n(Acetyl-CoA Carboxylase)->Fatty Acid\nBiosynthesis Plant Death Plant Death ACCase\n(Acetyl-CoA Carboxylase)->Plant Death Inhibition leads to Plant Growth Plant Growth Fatty Acid\nBiosynthesis->Plant Growth

Caption: Simplified mechanism of action for an ACCase-inhibiting quinazolinone herbicide.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic methodologies.[5][8][12] For self-validation, it is crucial to:

  • Characterize all intermediates and final products using standard analytical techniques (NMR, MS, IR).

  • Perform blank reactions to ensure that the observed product formation is due to the intended reagents.

  • Conduct dose-response studies in biological assays to confirm the activity of the synthesized compounds.

  • Compare the activity of novel compounds to that of known standards or commercial agrochemicals.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel agrochemicals based on the quinazolinone scaffold. The synthetic protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged structure and to develop new, effective, and potentially safer crop protection solutions. The strategic placement of the methyl group, combined with the vast possibilities for functionalization of the quinazolinone ring, offers a promising avenue for the discovery of the next generation of herbicides, insecticides, and fungicides.

References

Application Notes and Protocols: 4-Methyl-isatoic Anhydride in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 4-Methyl-isatoic anhydride in the synthesis of various classes of dyes and pigments. We delve into the core reactivity of this versatile intermediate and present detailed, field-proven protocols for the production of quinazolone-based dyes and high-performance quinacridone pigments. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. The guide includes structured data tables, step-by-step methodologies, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding of the synthetic processes.

Introduction: The Chemical Versatility of this compound

This compound (CAS: 63480-11-5, Formula: C₉H₇NO₃, MW: 177.16 g/mol ) is a heterocyclic compound that serves as a stable and safe precursor for a variety of synthetic transformations.[1][2] Its utility in colorant chemistry stems from the intrinsic reactivity of the anhydride ring system. Functionally, it acts as a protected form of 4-methyl-2-aminobenzoic acid. The presence of the electron-donating methyl group at the 4-position can influence the electronic properties, and consequently the final color and fastness properties, of the resulting dyes and pigments.

The key to its application is the facile ring-opening reaction with nucleophiles, particularly primary amines.[3][4][5][6] This reaction proceeds via nucleophilic attack at the C2 carbonyl, leading to the formation of an N-substituted 4-methyl-2-aminobenzamide derivative and the release of carbon dioxide.[7] This fundamental reaction is the gateway to constructing more complex heterocyclic systems used as colorants.

Caption: General reaction of this compound with a primary amine.

Application in Quinazolone-Based Dyes

Quinazolinone scaffolds are present in numerous bioactive compounds and are also valuable chromophores. This compound provides a direct route to 7-methyl-substituted quinazolin-4(3H)-ones, which can be further functionalized to produce a range of dyes, including disperse dyes for synthetic fibers.[8][9] The synthesis is typically a one-pot or two-step reaction involving condensation with an amine followed by cyclization.[10][11]

Protocol 2.1: Synthesis of 3-Aryl-7-methyl-2-phenyl-3H-quinazolin-4-one

This protocol details the synthesis of a quinazolinone core structure which can be a dye itself or an intermediate for more complex colorants like azo disperse dyes.[9]

Step-by-Step Methodology:

  • Amide Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (10 mmol, 1.77 g) in 30 mL of glacial acetic acid.

  • Add the desired primary aromatic amine (e.g., aniline, 10 mmol, 0.93 g) to the suspension.

  • Heat the mixture to reflux (approx. 118°C) for 1-2 hours. The initial suspension should dissolve, indicating the formation of the N-substituted 2-aminobenzamide intermediate.

  • Cyclization: To the same flask, add benzaldehyde (12 mmol, 1.27 g).

  • Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The acidic medium and heat promote the condensation of the benzaldehyde with the amide and subsequent cyclization to form the stable quinazolinone ring.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with copious amounts of water to remove acetic acid, followed by a wash with a cold 10% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinazolinone dye.

Caption: Workflow for the synthesis of a quinazolinone dye.

Application in High-Performance Quinacridone Pigments

This compound is a key precursor for the synthesis of 2,9-dimethylquinacridone, commercially known as Pigment Red 122.[12] This high-performance pigment is valued for its excellent fastness properties and pure bluish-red shade.[12] The synthesis involves creating a substituted terephthalic acid derivative from a 4-methylaniline source (which can be derived from this compound) followed by a harsh acid-catalyzed ring closure.[13]

Protocol 3.1: Synthesis of 2,9-Dimethylquinacridone (Pigment Red 122)

This protocol outlines the final cyclization step, which is critical for pigment formation. It assumes the precursor, 2,5-di(4-methylanilino)terephthalic acid, has been previously synthesized.

Step-by-Step Methodology:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, carefully charge polyphosphoric acid (PPA, 115% grade, ~500 parts by weight). Causality: PPA serves as both the solvent and the powerful dehydrating agent required for the double intramolecular Friedel-Crafts acylation (cyclization).

  • Heat the PPA to 80-90°C with stirring.

  • Reactant Addition: Slowly and portion-wise, add 2,5-di(4-methylanilino)terephthalic acid (~72 parts by weight) to the hot PPA.[14] The addition should be controlled to manage the viscosity and any exotherm.

  • Cyclization: After the addition is complete, raise the temperature of the mixture to 120-130°C and hold for 2-4 hours.[14][15] The color of the melt will change significantly as the quinacridone chromophore is formed.

  • Drowning (Precipitation): In a separate, well-agitated vessel, prepare a mixture of methanol and water (e.g., 9:1 v/v, ~520 parts by weight). Cool this "drowning liquid" to below 40°C.

  • Slowly pour the hot, viscous reaction melt into the drowning liquid with vigorous stirring.[14] This process, known as drowning, precipitates the crude quinacridone pigment.

  • Isolation: The resulting slurry is stirred for an hour, and the solid is collected by filtration.

  • Washing: The filter cake is washed extensively with methanol and then hot water until the filtrate is neutral (pH ~7) to remove all traces of PPA.

  • Pigment Conditioning: The isolated crude pigment must be conditioned to achieve the desired crystal phase (e.g., γ-phase) and particle size for optimal coloristic properties. This is often achieved by heating the crude pigment in a high-boiling organic solvent like N-methyl-2-pyrrolidone (NMP) at 140-150°C for several hours.[12] The conditioned pigment is then filtered, washed, and dried.

Quinacridone_Pathway cluster_precursor Precursor Synthesis cluster_pigment Pigment Formation MIA 4-Methyl-isatoic anhydride Aniline_Deriv 4-Methylaniline Derivative MIA->Aniline_Deriv Ring Opening Terephthalic_Acid 2,5-di(4-methylanilino) terephthalic acid Aniline_Deriv->Terephthalic_Acid Condensation PPA_Cyclization Polyphosphoric Acid (120-130°C) Terephthalic_Acid->PPA_Cyclization Cyclization Drowning Drowning in Methanol/Water PPA_Cyclization->Drowning Crude_Pigment Crude Pigment Red 122 Drowning->Crude_Pigment Conditioning Conditioning in NMP (140-150°C) Crude_Pigment->Conditioning Final_Pigment Pigment Red 122 (γ-crystal form) Conditioning->Final_Pigment

Caption: Synthetic pathway for Pigment Red 122 from a 4-methyl precursor.

Application in Azo Dyes

While not a direct precursor, this compound can be readily converted to derivatives of 4-methylanthranilic acid, which are suitable for producing azo dyes.[7] The synthesis follows the classic two-step diazotization and azo coupling process.[16][17] The resulting azo dyes, containing the 4-methyl group, can be used in various applications, from textile dyeing to indicators.

Protocol 4.1: General Synthesis of an Azo Dye

This protocol outlines the general procedure, starting from a 4-methylanthranilate ester derived from this compound.

Step 1: Diazotization

  • Dissolve the 4-methylanthranilate derivative (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). If necessary, warm gently to dissolve, then cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 0.76 g) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Criticality: Maintain the temperature below 5°C at all times. Nitrous acid, formed in situ, is unstable at higher temperatures, and the resulting diazonium salt can decompose.[17][18]

  • After the addition is complete, continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt.

Step 2: Azo Coupling

  • In a separate, larger beaker, dissolve the coupling component (10 mmol) (e.g., β-naphthol, N,N-dimethylaniline) in an appropriate solvent.

    • For phenols (e.g., β-naphthol): Dissolve in 50 mL of a 10% aqueous sodium hydroxide solution. The alkaline condition is crucial to deprotonate the phenol, forming the highly activated phenoxide ion needed for electrophilic attack.[16]

    • For aromatic amines (e.g., N,N-dimethylaniline): Dissolve in 10 mL of 1M HCl and cool.

  • Cool the coupling component solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with constant stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Coupling ComponentReaction pHExpected Color Class
β-NaphtholAlkaline (8-10)Orange to Red
N,N-DimethylanilineSlightly Acidic (4-5)Yellow to Orange
Salicylic AcidAlkaline (8-9)Yellow
ResorcinolAlkaline (8-10)Orange

Table 1: Representative coupling components and conditions for azo dye synthesis.

References

Application Note: The Reaction of 4-Methylisatoic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylisatoic anhydride is a valuable cyclic anhydride reagent employed in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its reaction with primary amines provides a direct and efficient route to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates in the synthesis of a wide range of compounds, including quinazolinones and other heterocyclic scaffolds of medicinal interest.[1] This document provides a detailed examination of the underlying reaction mechanism, explores the key parameters influencing its outcome, and furnishes a robust, validated protocol for its successful execution in a laboratory setting.

The Core Reaction Mechanism

The reaction of 4-methylisatoic anhydride with a primary amine (R-NH₂) proceeds through a nucleophilic acyl substitution pathway, culminating in the formation of an N-substituted 2-amino-4-methylbenzamide and the evolution of carbon dioxide gas. The overall transformation is both efficient and atom-economical.

The mechanism can be dissected into three key stages:

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring.[2][3][4] Kinetic studies on the parent isatoic anhydride suggest that attack preferentially occurs at the C-4 carbonyl (the ester-like carbonyl), which is sterically more accessible and leads to the thermodynamically favored benzamide product.[5][6] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the opening of the heterocyclic ring to form a 2-(alkoxycarbonylamino)-4-methylbenzoic acid, which quickly rearranges to its carbamic acid form.

  • Formation of the Carbamic Acid Intermediate: The ring-opened intermediate is an unstable N-carboxyanthranilic acid derivative, essentially a carbamic acid.[5] Carbamic acids are known to be inherently unstable.[7][8]

  • Irreversible Decarboxylation: The carbamic acid intermediate spontaneously and irreversibly loses a molecule of carbon dioxide (CO₂) to generate the final N-substituted 2-amino-4-methylbenzamide product.[7][9] This decarboxylation step is the thermodynamic driving force for the reaction, shifting the equilibrium entirely towards the product.[7][10]

The logical progression of this mechanism is illustrated below.

ReactionMechanism Figure 1: Reaction Mechanism of 4-Methylisatoic Anhydride with a Primary Amine Anhydride 4-Methylisatoic Anhydride Tetrahedral Tetrahedral Intermediate Anhydride->Tetrahedral + R-NH₂ (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Amine->Tetrahedral CarbamicAcid Carbamic Acid Intermediate Tetrahedral->CarbamicAcid Product N-Substituted 2-Amino-4-methylbenzamide CarbamicAcid->Product Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 - CO₂

Caption: Figure 1: Reaction Mechanism of 4-Methylisatoic Anhydride with a Primary Amine.

Factors Influencing Reaction Success

Optimizing the reaction requires careful consideration of several parameters. Understanding the causality behind these choices is critical for achieving high yields and purity.

  • Nucleophilicity of the Amine: The rate of the initial nucleophilic attack is directly proportional to the nucleophilicity of the primary amine. Electron-donating groups on the 'R' moiety of the amine will increase its nucleophilicity and accelerate the reaction. Conversely, sterically hindered amines (e.g., tert-butylamine) or those with electron-withdrawing groups (e.g., anilines with nitro groups) may react more slowly or require more forcing conditions.[6] Studies have shown that bulky amines can also favor an alternative reaction pathway, leading to the formation of o-ureidobenzoic acids via attack at the C-2 carbonyl.[5][6]

  • Choice of Solvent: The reaction is typically performed in a non-reactive, aprotic solvent capable of dissolving the reactants and facilitating heat transfer.

    • Recommended Solvents: Toluene, benzene, or dioxane are excellent choices as they allow for heating to reflux, which ensures the reaction goes to completion and effectively drives off the CO₂ byproduct.[2]

    • Solvents to Avoid: Protic solvents like water or alcohols can compete with the amine as nucleophiles, leading to the formation of 2-amino-4-methylbenzoic acid or its corresponding esters as side products.[6]

  • Reaction Temperature: Heating the reaction mixture, typically to the reflux temperature of the chosen solvent, is standard practice.[2] Elevated temperatures increase the reaction rate and ensure the complete and rapid decarboxylation of the carbamic acid intermediate, preventing its accumulation or potential side reactions.

  • Stoichiometry: Using a 1:1 molar ratio of the 4-methylisatoic anhydride and the primary amine is the standard stoichiometry.[2] A slight excess of the amine can sometimes be used to ensure the complete consumption of the anhydride, but this may complicate purification.

Experimental Protocol: Synthesis of N-phenyl-2-amino-4-methylbenzamide

This protocol details a representative synthesis using aniline as the primary amine. It is a self-validating system; successful execution will result in a product with characterization data (e.g., melting point, NMR spectra) consistent with literature values.

Materials and Equipment
Reagents & Materials Equipment
4-Methylisatoic anhydride (1.0 eq)Round-bottom flask (100 mL)
Aniline (1.0 eq)Reflux condenser
Toluene (anhydrous)Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate (aq.)Heating mantle
Brine (Saturated NaCl aq.)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylisatoic anhydride (1.0 equivalent).

    • Scientist's Note: Ensure all glassware is thoroughly dried to prevent hydrolysis of the anhydride.

  • Reagent Addition: Add anhydrous toluene to the flask to create a slurry (approx. 3-5 mL of solvent per gram of anhydride). Begin stirring, then add aniline (1.0 equivalent) dropwise at room temperature.

    • Scientist's Note: While the reaction is often exothermic, controlling the initial addition of the amine is good practice, especially on a larger scale.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) using a heating mantle. Maintain a gentle reflux for 2-4 hours.[2] The reaction progress can be monitored by the cessation of CO₂ evolution (bubbling) and confirmed by Thin Layer Chromatography (TLC).

    • Scientist's Note: The evolution of CO₂ is a visual indicator that the desired reaction is proceeding. A gas trap can be used if desired.

  • Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2x) to remove any unreacted starting material or acidic byproducts.

    • Brine (1x) to remove residual water.

    • Scientist's Note: The bicarbonate wash is crucial for removing any 2-amino-4-methylbenzoic acid that may have formed via hydrolysis.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield the pure N-phenyl-2-amino-4-methylbenzamide. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Development

The N-substituted 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry. This reaction serves as a key step in the synthesis of various biologically active molecules. For instance, these intermediates can be further cyclized with aldehydes or other reagents to form 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds known for a wide range of pharmacological activities, including antitumor properties.

Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend reflux time. Ensure the temperature is sufficient for decarboxylation.
Hydrolysis of anhydride.Use anhydrous solvent and dried glassware.
Impure Product Presence of starting materials.Improve the efficiency of the aqueous wash steps during workup.
Formation of side products.Re-evaluate amine purity and reaction temperature. Bulky amines may require different conditions.
Reaction Fails to Start Low reactivity of the amine.For electron-deficient amines, consider adding a non-nucleophilic base or increasing the reaction temperature.

References

Application Notes and Protocols: 4-Methyl-isatoic Anhydride as a Versatile Building Block in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 4-Methyl-isatoic anhydride as a monomer in polymer synthesis. While direct literature on the polymerization of this specific substituted isatoic anhydride is limited, this guide extrapolates from established principles of isatoic anhydride chemistry to provide detailed protocols for the synthesis of poly(4-methylanthranilamide)s. We will delve into the underlying reaction mechanisms, offer step-by-step procedures for both solution and melt polymerization, and discuss key characterization techniques and potential applications, particularly in the biomedical field.

Introduction: The Potential of this compound in Polymer Science

Isatoic anhydrides are heterocyclic compounds that serve as valuable precursors for a variety of nitrogen-containing molecules. In polymer chemistry, their ability to undergo ring-opening reactions with nucleophiles makes them attractive monomers for the synthesis of aromatic polyamides, specifically polyanthranilamides. The general structure of isatoic anhydride provides a rigid backbone, which can impart desirable thermal and mechanical properties to the resulting polymers.

The introduction of a methyl group at the 4-position of the isatoic anhydride ring (this compound) offers a strategic modification to tailor the properties of the resulting polymers. This methyl substituent can influence:

  • Solubility: The methyl group can disrupt chain packing, potentially leading to improved solubility of the resulting polyamide in common organic solvents, a frequent challenge with rigid aromatic polymers.

  • Thermal Properties: The substituent may alter the glass transition temperature (Tg) and thermal stability of the polymer.

  • Mechanical Properties: The methyl group can affect the polymer's tensile strength, modulus, and flexibility.

  • Biocompatibility: For biomedical applications, the methyl group could influence the polymer's interaction with biological systems.

The primary polymerization route for isatoic anhydrides involves a ring-scission reaction, typically with diamines, to form polyanthranilamides with the release of carbon dioxide. This process is a type of polycondensation.

Reaction Mechanism: Ring-Opening Polymerization

The polymerization of this compound with a diamine proceeds through a nucleophilic acyl substitution followed by a decarboxylation step. The overall process is a ring-opening polymerization that results in the formation of an amide linkage.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-MIA This compound Intermediate Carbamic acid intermediate 4-MIA->Intermediate Nucleophilic attack by amine Diamine Diamine (H₂N-R-NH₂) Diamine->Intermediate Polyamide Poly(4-methylanthranilamide) Intermediate->Polyamide Decarboxylation CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Figure 1: General reaction mechanism for the polymerization of this compound with a diamine.

The reaction is initiated by the nucleophilic attack of the amine group of the diamine on one of the carbonyl carbons of the this compound ring. This leads to the opening of the anhydride ring and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to form the stable amide bond and release carbon dioxide. This process repeats at both ends of the growing polymer chain, leading to the formation of a high molecular weight poly(4-methylanthranilamide).

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueSource
CAS Number 63480-11-5[1]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2]
Melting Point 228 °C (decomposes)[3]
Appearance Solid[3]
pKa 10.81 ± 0.20 (Predicted)[3]
Density 1.335 ± 0.06 g/cm³ (Predicted)[3]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of polyanthranilamides from isatoic anhydride and its derivatives[4][5]. Researchers should consider these as starting points and may need to optimize conditions for specific diamines and desired polymer properties.

Solution Polymerization Protocol

Solution polymerization is a common method for synthesizing polyamides, offering good control over the reaction temperature and viscosity.[6]

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 4,4'-oxydianiline, 1,6-hexanediamine)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl) (optional, to improve solubility)

  • Nitrogen or Argon gas supply

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen/Argon inlet

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen/argon inlet. Ensure the system is dry.

  • Diamine Dissolution: In the flask, dissolve the diamine (1 equivalent) in the chosen solvent (NMP or DMAc). If using LiCl, add it at this stage (typically 5-10% w/v) and stir until dissolved. Purge the system with inert gas for at least 30 minutes.

  • Monomer Addition: Slowly add this compound (1 equivalent) to the stirred diamine solution at room temperature. The addition can be done in portions as a solid or as a solution in the same solvent via a dropping funnel.

  • Polymerization: After the addition is complete, heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the reactivity of the diamine and the desired molecular weight. Monitor the viscosity of the solution; an increase in viscosity indicates polymer formation. The reaction is typically carried out for 4-24 hours.

  • Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

solution_polymerization cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up A Assemble dry three-necked flask with stirrer, condenser, and N₂ inlet B Dissolve diamine (and LiCl if needed) in NMP/DMAc under N₂ A->B C Slowly add this compound B->C D Heat to 80-150 °C for 4-24 hours C->D E Cool to room temperature D->E F Precipitate polymer in methanol E->F G Filter and wash with methanol F->G H Dry polymer in vacuum oven G->H

Figure 2: Workflow for the solution polymerization of this compound.

Melt Polymerization Protocol

Melt polymerization is a solvent-free method that can be advantageous for its simplicity and reduced environmental impact. However, it requires monomers that are thermally stable at the polymerization temperature. Given that this compound decomposes at its melting point, a two-stage melt polymerization approach is recommended.

Materials:

  • This compound

  • Aromatic or aliphatic diamine with a relatively low melting point

  • Nitrogen or Argon gas supply

Equipment:

  • Polymerization tube or small reactor with a stirrer and inert gas inlet/outlet

  • Heating bath (e.g., oil bath or metal block) with a temperature controller

  • Vacuum line

Procedure:

  • Monomer Charging: In the polymerization tube, combine equimolar amounts of this compound and the chosen diamine under a slow stream of inert gas.

  • Initial Heating (Pre-polymerization): Heat the mixture to a temperature slightly above the melting point of the diamine but below the decomposition temperature of this compound (e.g., 150-180 °C). Stir the molten mixture to ensure homogeneity. Carbon dioxide evolution should be observed. Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer.

  • High-Temperature Polymerization: Gradually increase the temperature to a point where the prepolymer is molten and stable (e.g., 200-250 °C), while continuing to stir.

  • Vacuum Application: Once the desired temperature is reached, slowly apply a vacuum to remove any trapped carbon dioxide and other volatile byproducts, which helps to drive the polymerization reaction to completion and increase the molecular weight.

  • Polymerization Completion: Continue the reaction under vacuum for another 2-4 hours, or until the desired melt viscosity is achieved.

  • Isolation: Cool the reactor to room temperature under an inert atmosphere. The solid polymer can then be removed from the reactor. The polymer may be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, as described in the solution polymerization protocol.

Characterization of Poly(4-methylanthranilamide)s

Thorough characterization is essential to understand the structure and properties of the synthesized polymers.

Technique Information Obtained Expected Observations
FTIR Spectroscopy Functional groups presentAppearance of amide N-H stretching (around 3300-3500 cm⁻¹), amide C=O stretching (around 1650 cm⁻¹), and disappearance of the anhydride C=O stretches (around 1760 and 1720 cm⁻¹).
NMR Spectroscopy (¹H and ¹³C) Polymer structure and puritySignals corresponding to the aromatic protons of the 4-methylanthranilamide unit and the repeating unit of the diamine. The methyl group protons should appear as a singlet in the ¹H NMR spectrum.
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperatures are expected for aromatic polyamides, often above 400 °C.[7]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)Aromatic polyamides typically exhibit high Tg values. The presence of a Tm would indicate a semi-crystalline polymer.
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distributionProvides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.
Solubility Testing Solubility in various solventsThe methyl group is expected to enhance solubility in polar aprotic solvents like NMP, DMAc, and DMSO compared to the unsubstituted polyanthranilamide.[4][8]

Potential Applications

The unique properties of poly(4-methylanthranilamide)s make them promising candidates for a range of applications, particularly in the biomedical and advanced materials sectors.

Drug Delivery Systems

The biodegradability of polyamides, coupled with the potential for functionalization, makes them attractive for drug delivery applications.[3][9][10] The amide linkages can be susceptible to enzymatic or hydrolytic cleavage, leading to the controlled release of encapsulated therapeutic agents. The presence of the methyl group may modulate the degradation rate and drug release kinetics.

Biomedical Implants and Scaffolds

Aromatic polyamides often exhibit good mechanical strength and biocompatibility, making them suitable for use in biomedical implants and as scaffolds for tissue engineering.[1] In vivo and in vitro studies would be necessary to confirm the biocompatibility of poly(4-methylanthranilamide)s.[11][12][13][14]

High-Performance Materials

The rigid aromatic backbone of these polymers suggests they may possess high thermal stability and good mechanical properties, making them candidates for applications in aerospace, electronics, and as high-performance films and fibers. The improved solubility due to the methyl group could facilitate processing.

Conclusion

This compound is a promising monomer for the synthesis of novel aromatic polyamides. While direct polymerization studies are not yet widely reported, the established chemistry of isatoic anhydrides provides a solid foundation for developing successful synthetic protocols. The introduction of the 4-methyl group is anticipated to enhance the processability and tailor the physical properties of the resulting poly(4-methylanthranilamide)s, opening up new possibilities for their application in advanced materials and biomedical fields. The protocols and characterization methods outlined in this guide provide a comprehensive starting point for researchers to explore the potential of this versatile building block.

References

Troubleshooting & Optimization

How to improve reaction yields for 4-Methyl-isatoic anhydride condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing condensation reactions involving 4-Methyl-isatoic anhydride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for the synthesis of quinazolinones and other heterocyclic scaffolds. Here, we address common challenges and provide field-proven insights to help you improve reaction yields and minimize byproduct formation.

Core Principles: Understanding the Reaction

The condensation of this compound with a nucleophile, typically a primary amine, is a powerful synthetic transformation. The reaction proceeds via a cascade mechanism involving nucleophilic acyl substitution, ring-opening, and in-situ decarboxylation, which releases carbon dioxide gas. This sequence generates a reactive 2-amino-N-substituted-5-methylbenzamide intermediate, which can then undergo subsequent cyclization or further functionalization.

Understanding this pathway is critical for troubleshooting, as deviations at any step can lead to unwanted side products and diminished yields.[1][2]

Reaction_Mechanism Anhydride 4-Methyl-isatoic Anhydride Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate1 Intermediate2 Ring-Opened Carbamic Acid Intermediate1->Intermediate2 Ring Opening Intermediate3 2-Amino-N-substituted- 5-methylbenzamide Intermediate2->Intermediate3 Decarboxylation (-CO2) Product Desired Product (e.g., Quinazolinone precursor) Intermediate3->Product Cyclization/ Further Reaction Troubleshooting_Workflow Start Low Yield Observed Reagents Step 1: Check Reagents Start->Reagents Conditions Step 2: Evaluate Conditions Reagents->Conditions sub_ReagentPurity Purity of Anhydride & Amine? (Verify by NMR/mp) Reagents->sub_ReagentPurity sub_SolventDryness Solvent Dry & Degassed? (Anhydrous grade?) Reagents->sub_SolventDryness Workup Step 3: Review Work-up Conditions->Workup sub_Temp Temperature Optimal? (Too high/low?) Conditions->sub_Temp sub_Time Sufficient Reaction Time? Conditions->sub_Time sub_Mixing Adequate Mixing? (Homogeneous?) Conditions->sub_Mixing sub_Atmosphere Inert Atmosphere? (Sensitive to air/moisture?) Conditions->sub_Atmosphere sub_Extraction Losses during Extraction? (Check pH, solvent choice) Workup->sub_Extraction sub_Purification Product lost on Column/Recrystallization? Workup->sub_Purification Side_Reactions Anhydride 4-Methyl-isatoic Anhydride MainPath Desired Condensation (with R-NH2) Anhydride->MainPath SidePath1 Hydrolysis (with H2O) Anhydride->SidePath1 SidePath2 Ureido Acid Formation (Attack at C2) Anhydride->SidePath2 Product Productive Intermediate MainPath->Product Byproduct1 2-Amino-5-methyl- benzoic Acid SidePath1->Byproduct1 Byproduct2 N-substituted Ureido Acid SidePath2->Byproduct2

References

Technical Support Center: Navigating Reactions with 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-isatoic anhydride is a valuable and versatile reagent in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles such as quinazolinones, which are significant scaffolds in medicinal chemistry and drug development.[1][2] However, its high reactivity can also lead to the formation of undesired side products, complicating reaction work-ups, reducing yields, and requiring robust purification strategies. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the common side products encountered in reactions with this compound. In a question-and-answer format, this guide delves into the mechanisms of side product formation, offers troubleshooting strategies to mitigate these issues, and provides detailed experimental protocols for both a typical reaction and subsequent purification.

Common Side Products and Troubleshooting

Side Product 1: Self-Condensation Product

Q1: I am observing a significant amount of a high-molecular-weight, poorly soluble impurity in my reaction with this compound, especially when attempting to synthesize quinazolinones. What is this side product and how is it formed?

A1: This is likely the self-condensation product, N-(2-amino-5-methylbenzoyl)-2-amino-5-methylbenzoic acid. This dimer forms when a molecule of 2-amino-5-methylbenzoic acid, generated in situ via hydrolysis of the anhydride, acts as a nucleophile and attacks another molecule of this compound. This reaction is particularly prevalent in the presence of moisture or when using protic solvents at elevated temperatures.

Mechanism of Self-Condensation:

The formation of the self-condensation product proceeds through a two-step mechanism:

  • Hydrolysis: this compound reacts with any available water to form 2-amino-5-methylbenzoic acid.

  • Nucleophilic Attack: The amino group of the newly formed 2-amino-5-methylbenzoic acid attacks the carbonyl group of another molecule of this compound, leading to the formation of the dimeric amide.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Nucleophilic Attack 4-MIA 4-Methyl-isatoic anhydride AMBA 2-Amino-5-methylbenzoic acid 4-MIA->AMBA H₂O H2O H₂O CO2 CO₂ AMBA2 2-Amino-5-methylbenzoic acid Dimer Self-Condensation Product AMBA2->Dimer attacks 4-MIA2 4-Methyl-isatoic anhydride 4-MIA2->Dimer

Troubleshooting Guide: Self-Condensation

IssuePlausible CauseRecommended Solution
High levels of dimer formation Presence of water in reagents or solvent.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Reaction temperature is too high.Lower the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature.
Incorrect order of addition of reagents.Add the amine nucleophile to the reaction mixture before prolonged heating.
Use of protic solvents.Switch to a polar aprotic solvent such as DMF or DMSO.[3]
Side Product 2: Hydrolysis Product

Q2: My reaction with this compound is not going to completion, and I am isolating a significant amount of a water-soluble starting material-like compound. What is this and how can I prevent its formation?

A2: You are likely isolating 2-amino-5-methylbenzoic acid, the product of the hydrolysis of this compound.[4] This occurs when the anhydride reacts with water present in the reaction mixture. While this is a necessary intermediate for the self-condensation reaction, its accumulation indicates that the desired subsequent reaction is not proceeding efficiently.

Mechanism of Hydrolysis:

The hydrolysis of this compound is a straightforward nucleophilic acyl substitution reaction where water acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and, after the loss of carbon dioxide, the formation of 2-amino-5-methylbenzoic acid.[5]

G 4-MIA 4-Methyl-isatoic anhydride Intermediate Tetrahedral Intermediate 4-MIA->Intermediate H₂O attack H2O H₂O AMBA 2-Amino-5-methylbenzoic acid Intermediate->AMBA Ring opening CO2 CO₂ AMBA->CO2 Decarboxylation

Troubleshooting Guide: Hydrolysis

IssuePlausible CauseRecommended Solution
Isolation of 2-amino-5-methylbenzoic acid Wet reagents or solvents.Ensure all reagents and solvents are anhydrous.[4]
Reaction run in a protic solvent.Use a polar aprotic solvent like DMF or DMSO.[3]
Insufficiently reactive nucleophile.Use a more nucleophilic amine or consider using a catalyst to activate the anhydride.
Reaction temperature is too low for the desired reaction to proceed.Gradually increase the reaction temperature while monitoring by TLC.
Side Product 3: Decarboxylation Product

Q3: I am observing the formation of a volatile, non-polar byproduct in my reaction. Could this be a decarboxylation product?

A3: Yes, it is possible to form 4-methylaniline via decarboxylation of 2-amino-5-methylbenzoic acid, which is formed from the hydrolysis of this compound. This is more likely to occur at higher reaction temperatures, especially in the presence of an acid catalyst.[6][7]

Mechanism of Decarboxylation:

The decarboxylation of 2-amino-5-methylbenzoic acid typically proceeds through a protonated intermediate, which facilitates the elimination of carbon dioxide to form 4-methylaniline.

G AMBA 2-Amino-5-methylbenzoic acid Protonated_AMBA Protonated Intermediate AMBA->Protonated_AMBA Protonation H+ H⁺ Aniline 4-Methylaniline Protonated_AMBA->Aniline Decarboxylation CO2 CO₂

Troubleshooting Guide: Decarboxylation

IssuePlausible CauseRecommended Solution
Formation of 4-methylaniline High reaction temperatures.Reduce the reaction temperature.[6]
Acidic reaction conditions.If possible, run the reaction under neutral or basic conditions.
Prolonged reaction times at high temperatures.Monitor the reaction closely and stop it once the desired product is formed.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-2-phenylquinazolin-4(3H)-one

This protocol describes a typical synthesis of a quinazolinone from this compound and is adapted from established procedures.[8]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), benzaldehyde (1.1 eq), and p-TSA (0.2 eq).

  • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the crude residue, add a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes to neutralize the p-TSA and remove any unreacted 2-amino-5-methylbenzoic acid.

  • Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 6-methyl-2-phenylquinazolin-4(3H)-one.

Protocol 2: Purification of 6-Methyl-2-phenylquinazolin-4(3H)-one

This protocol provides methods for purifying the crude product from the synthesis described above, focusing on the removal of the common side products.

A. Recrystallization: [9]

  • Choose a suitable solvent system for recrystallization. A mixture of ethanol and water is often effective for quinazolinones.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If insoluble impurities (like the self-condensation product) are present, perform a hot filtration.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

B. Column Chromatography: [10]

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions. The less polar 4-methylaniline (if present) will elute first, followed by the desired quinazolinone. The more polar hydrolysis and self-condensation products will be retained on the column or elute much later.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Reactions with 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-isatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to optimize your experimental conditions, maximize yields, and ensure the purity of your target molecules.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, most notably in the preparation of quinazolinones and other heterocyclic scaffolds of medicinal importance.[1][2][3] Its reactivity is centered around the anhydride moiety, which is susceptible to nucleophilic attack. Understanding the interplay of solvents and temperature is paramount to controlling the reaction outcome.

The reaction with a primary amine, for instance, proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of an intermediate that, upon loss of carbon dioxide, yields the corresponding 2-amino-N-substituted-4-methylbenzamide. This intermediate can then undergo further reactions, such as cyclization, to form the desired heterocyclic product.[4][5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions with this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. Several factors related to solvent and temperature can be the root cause.

Possible Cause Troubleshooting Step Scientific Rationale
Poor Solubility of Reactants 1. Select a solvent with appropriate polarity in which all reactants are soluble at the reaction temperature.[7] 2. Consider using a co-solvent system to enhance solubility.For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility leads to a heterogeneous reaction mixture and significantly slower reaction rates. The methyl group on the isatoic anhydride may slightly decrease its polarity compared to the unsubstituted analog.
Suboptimal Reaction Temperature 1. Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) in small-scale trials.[8] 2. For sluggish reactions, consider gentle heating to overcome the activation energy barrier.[9]Many reactions involving isatoic anhydrides require thermal energy to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of the anhydride or the formation of byproducts.[10]
Inappropriate Solvent Polarity 1. If using a non-polar solvent (e.g., toluene, THF) and observing low yields, switch to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol).[7][8]The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and rate. For many quinazolinone syntheses, polar solvents are known to promote the desired cyclization.[7]
Hydrolysis of the Anhydride 1. Ensure all solvents and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This compound, like other anhydrides, is sensitive to moisture and can be hydrolyzed to the corresponding 2-amino-4-methylbenzoic acid, which will not participate in the desired reaction.[3][11]

Issue 2: Formation of Side Products/Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products.

Possible Cause Troubleshooting Step Scientific Rationale
Thermal Decomposition 1. Lower the reaction temperature. 2. Reduce the reaction time.This compound has a decomposition temperature of 228 °C. However, decomposition can occur at lower temperatures over extended periods, especially in the presence of other reagents.
Side Reactions of the Nucleophile 1. If the nucleophile has multiple reactive sites, consider using protecting groups to block unwanted reactivity. 2. Adjust the stoichiometry of the reactants.For complex nucleophiles, competitive reactions can occur at different functional groups.
Formation of Benzimidazoles (in Quinazolinone Synthesis) 1. Switch from a non-polar to a polar solvent.[7]In some quinazolinone syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[7]

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause Troubleshooting Step Scientific Rationale
Product Precipitation Issues 1. For recrystallization, carefully select a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.[8][12] 2. Allow the solution to cool slowly to promote the formation of well-defined crystals.[8]Rapid cooling can lead to the trapping of impurities within the crystal lattice.
Product Loss During Workup 1. Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral, more organic-soluble form.[8] 2. Screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to find the one with the best partition coefficient for your product.[8]The solubility of the product can be highly dependent on the pH and the choice of the organic solvent.
Irreversible Adsorption on Silica Gel 1. Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds). 2. Consider using a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).Highly polar or basic products can bind strongly to the acidic silica gel, leading to poor recovery.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction and nucleophile. However, polar aprotic solvents like DMF and DMSO are often excellent starting points, as they tend to solubilize the anhydride and many reactants well, and can promote many of the desired reaction pathways.[7] For reactions with alcohols, the alcohol itself can sometimes serve as the solvent.

Q2: At what temperature should I run my reaction?

A2: A good starting point is often room temperature, followed by gentle heating if the reaction is slow. A systematic temperature screening from room temperature to around 120 °C is recommended for optimization.[8][13] It is advisable to monitor the reaction by TLC or LC-MS to track product formation and the appearance of any byproducts at different temperatures.

Q3: How can I minimize the hydrolysis of this compound?

A3: Strict adherence to anhydrous conditions is key. Use freshly dried solvents, dry glassware thoroughly, and conduct the reaction under an inert atmosphere of nitrogen or argon. The anhydride is moisture-sensitive, and even small amounts of water can lead to its decomposition.[11]

Q4: My reaction is sluggish even with heating. What else can I do?

A4: If temperature and solvent optimization are not sufficient, consider the use of a catalyst. For example, in the synthesis of quinazolinones, a catalytic amount of an acid or a base can sometimes accelerate the reaction.[14][15] Additionally, for sluggish reactions, adding a catalytic amount of sodium iodide (NaI) has been reported to accelerate the process.[9]

Q5: What are the primary safety precautions when working with this compound?

A5: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[11][16][17][18] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] Avoid inhalation of dust and contact with skin and eyes.[18]

IV. Experimental Protocols and Data

Optimized Solvent Selection

The choice of solvent is critical for both solubility and reactivity. The following table provides a guide to common solvents and their properties, with recommendations for their use with this compound. Solubility data for the parent isatoic anhydride is used as a proxy.[19]

Solvent Polarity Boiling Point (°C) Solubility of Isatoic Anhydride (Proxy) Typical Applications
TolueneNon-polar111LowCan be used, but may lead to lower yields or side products in some cases.[7]
Tetrahydrofuran (THF)Polar aprotic66ModerateA common solvent, but may be ineffective for some quinazolinone syntheses.[8]
AcetonitrilePolar aprotic82ModerateGood for a range of reactions, offers a higher boiling point than THF.[19]
Dichloromethane (DCM)Polar aprotic40ModerateUseful for reactions at or below room temperature.
N,N-Dimethylformamide (DMF)Polar aprotic153HighOften an excellent choice for promoting reactions and ensuring solubility.[7][8]
Dimethyl sulfoxide (DMSO)Polar aprotic189HighSimilar to DMF, very effective for many reactions, especially at higher temperatures.[7]
EthanolPolar protic78ModerateCan act as both a solvent and a reactant (in alcoholysis).[10][19]

Step-by-Step Protocol: Synthesis of a 2,7-Dimethyl-3-aryl-2,3-dihydroquinazolin-4(1H)-one

This protocol provides a general procedure for a three-component reaction involving this compound, a primary amine, and an aldehyde.

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF, see table above).

  • Addition of Amine: To the stirred solution, add the primary amine (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

V. Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_temp Is the temperature optimized? check_solubility->check_temp Yes change_solvent->check_temp temp_screen Perform temperature screening (RT to 120°C) check_temp->temp_screen No check_anhydrous Were conditions anhydrous? check_temp->check_anhydrous Yes temp_screen->check_anhydrous use_dry_reagents Use anhydrous solvents and inert atmosphere check_anhydrous->use_dry_reagents No consider_catalyst Consider adding a catalyst check_anhydrous->consider_catalyst Yes use_dry_reagents->consider_catalyst end_point Improved Yield consider_catalyst->end_point

Caption: A logical workflow for troubleshooting low product yields.

Diagram 2: Solvent Polarity and Reaction Outcome

solvent_polarity cluster_0 Reaction Environment cluster_1 Solvent Choice cluster_2 Likely Outcome Reactants This compound + Amine Polar Polar Solvents (DMF, DMSO, Ethanol) Reactants->Polar Dissolved in NonPolar Non-Polar Solvents (Toluene, THF) Reactants->NonPolar Dissolved in HighYield High Yield of Desired Product (e.g., Quinazolinone) Polar->HighYield Often leads to LowYield Low Yield or Side Products (e.g., Benzimidazole) NonPolar->LowYield May lead to

Caption: The influence of solvent polarity on reaction outcomes.

VI. References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem. --INVALID-LINK--

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435. --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: N-Methylisatoic Anhydride. TCI Chemicals. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methylisatoic anhydride. Fisher Scientific. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 63480-11-5. ChemicalBook. --INVALID-LINK--

  • Google Patents. (2015). WO2015163952A1 - Isatoic anhydride derivatives and applications thereof. Google Patents. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the temperature for reaction of isatoic anhydride (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol) in the presence of H3PO4-Al2O3 (120 mg) as catalyst under solvent-free conditions. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methylisatoic anhydride. Thermo Fisher Scientific. --INVALID-LINK--

  • Organic Syntheses. (n.d.). isatoic anhydride. Organic Syntheses. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one. BenchChem. --INVALID-LINK--

  • Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 1846–1854. --INVALID-LINK--

  • MedChemExpress. (2025). N-Methylisatoic anhydride-SDS. MedChemExpress. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions of isatoic anhydride, 4-chlorobenzaldehyde, and ammonium acetate. ResearchGate. --INVALID-LINK--

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. --INVALID-LINK--

  • Wentzel Lab. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. --INVALID-LINK--

  • Clark, R. H., & Wagner, E. C. (1944). Isatoic anhydride. i. reactions with primary and secondary amines and with some amides1. The Journal of Organic Chemistry, 09(1), 55–67. --INVALID-LINK--

  • ACS Publications. (n.d.). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES1. ACS Publications. --INVALID-LINK--

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. ResearchGate. --INVALID-LINK--

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Wikipedia. (n.d.). Isatoic anhydride. Wikipedia. --INVALID-LINK--

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. ResearchGate. --INVALID-LINK--

  • Google Patents. (n.d.). JP4399167B2 - Purification of organic solvents to absorb maleic anhydride. Google Patents. --INVALID-LINK--

  • PubChem. (n.d.). N-Methylisatoic anhydride. PubChem. --INVALID-LINK--

  • ECHEMI. (n.d.). 4-CARBOXYLIC-ISATOIC ANHYDRIDE SDS, 77423-14-4 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • ZBAQCHEM. (2023, June 28). What are the toxicological data of maleic anhydride?. ZBAQCHEM. --INVALID-LINK--

References

Preventing premature hydrolysis of 4-Methyl-isatoic anhydride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-isatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and using this versatile reagent. Premature hydrolysis is a common challenge that can significantly impact reaction yields and purity. This resource aims to provide you with the expertise and practical solutions to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound (4-MIA) is a cyclic anhydride derivative of 4-methylanthranilic acid.[1][2] Like other anhydrides, it possesses two electrophilic carbonyl groups, making it highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the opening of the anhydride ring to form 4-methylanthranilic acid and the release of carbon dioxide.[3] This process is often irreversible and consumes the starting material, leading to reduced yields in your desired reaction.

Q2: How can I visually identify if my this compound has hydrolyzed?

Pure this compound is typically a solid.[4] Its hydrolysis product, 4-methylanthranilic acid, is also a solid. While a significant change in texture or the presence of clumps might suggest moisture absorption, visual inspection alone is often unreliable for detecting low levels of hydrolysis. The most definitive way to assess purity is through analytical techniques such as melting point analysis or spectroscopy.

Q3: What are the immediate signs of a moisture-related problem during my reaction?

Several in-reaction signs can point towards premature hydrolysis of this compound:

  • Inconsistent or poor dissolution: If the anhydride fails to dissolve as expected in an anhydrous solvent, it may have partially hydrolyzed to the less soluble 4-methylanthranilic acid.

  • Gas evolution upon addition: The hydrolysis of 4-MIA releases carbon dioxide.[3] If you observe bubbling when adding the anhydride to your reaction mixture (before any intended decarboxylation step), it's a strong indicator of water contamination.

  • Formation of unexpected precipitates: The formation of a precipitate that is not your desired product could be the insoluble 4-methylanthranilic acid crashing out of the solution.

Troubleshooting Guide: Preventing and Diagnosing Hydrolysis

Issue 1: Low Yield of the Desired Product

A low yield is one of the most common consequences of premature hydrolysis of this compound.

Potential Cause: Water in the reaction

Water can be introduced from various sources: wet solvents, contaminated starting materials, atmospheric moisture, or improperly dried glassware.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: All reactions involving 4-MIA should be performed under an inert atmosphere (e.g., nitrogen or argon).[5][6][7] This involves using oven-dried or flame-dried glassware and employing techniques like a Schlenk line or a glovebox.[5][6][7]

  • Use High-Purity, Dry Solvents: Solvents are a primary source of water contamination. Always use freshly dried, anhydrous solvents. The choice of drying agent is crucial and depends on the solvent.[8][9][10][11]

    SolventRecommended Drying Agent(s)Typical Residual Water (ppm)
    Dichloromethane (DCM)CaH₂~13
    Tetrahydrofuran (THF)Na/benzophenone, Activated Alumina<10
    TolueneNa/benzophenone, 3Å Molecular Sieves<10
    Acetonitrile (MeCN)CaH₂, 3Å Molecular Sieves<10
    N,N-Dimethylformamide (DMF)BaO, 4Å Molecular Sieves<50
    Dimethyl sulfoxide (DMSO)CaH₂, 4Å Molecular Sieves<50
    Data synthesized from multiple sources.[8][9][10]
  • Proper Storage and Handling of 4-MIA: Store this compound in a desiccator over a strong drying agent (e.g., P₂O₅ or indicating Drierite®).[12] When weighing and transferring the reagent, do so quickly in a dry environment or within a glovebox to minimize exposure to atmospheric moisture.

Issue 2: Presence of Impurities in the Final Product

The presence of 4-methylanthranilic acid or its downstream byproducts can complicate purification and affect the quality of your final compound.

Potential Cause: Hydrolysis during reaction or workup

Even if the initial reaction is anhydrous, hydrolysis can occur during the workup if aqueous solutions are used without careful consideration of the pH and temperature.

Solutions:

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve direct filtration of the product, removal of the solvent under reduced pressure, and purification by recrystallization from a non-protic solvent or by column chromatography.

  • Controlled Aqueous Workup: If an aqueous workup is necessary, perform it at low temperatures (e.g., on an ice bath) to minimize the rate of hydrolysis. Be mindful of the pH of your aqueous solution, as both strong acids and bases can catalyze hydrolysis.

  • Analytical Confirmation of Hydrolysis: To confirm if an impurity is the hydrolysis product, you can use the following analytical techniques.

    • Thin Layer Chromatography (TLC): Spot your crude reaction mixture alongside a standard of 4-methylanthranilic acid (if available). The hydrolysis product will likely have a different Rf value.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the non-polar 4-MIA from the more polar 4-methylanthranilic acid. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol would be a good starting point.[13][14][15]

    • Spectroscopic Methods:

      • ¹H NMR: The hydrolysis product, 4-methylanthranilic acid, will show characteristic broad peaks for the amine (-NH₂) and carboxylic acid (-COOH) protons, which are absent in the starting anhydride. The aromatic proton signals will also shift.

      • FTIR: Look for the appearance of broad O-H and N-H stretching bands (around 3200-3500 cm⁻¹) and a shift in the carbonyl stretching frequencies, indicating the formation of a carboxylic acid and an amine. The anhydride will have two characteristic C=O stretches, which will be replaced by a single carboxylic acid C=O stretch in the hydrolyzed product.[2][16]

Best Practices for Working with this compound

Storage and Handling
  • Upon Receipt: Inspect the container for any signs of damage or moisture ingress.

  • Long-Term Storage: Store in a tightly sealed container in a desiccator. For extended storage, consider placing the container inside a sealed bag with a desiccant.

  • Weighing and Transfer: If a glovebox is not available, minimize the time the container is open to the atmosphere. Consider flushing the headspace of the container with an inert gas before re-sealing.

Setting Up an Anhydrous Reaction

A meticulously prepared anhydrous reaction setup is your first line of defense against hydrolysis.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Assembly & Reaction cluster_workup Workup & Analysis glassware Oven/Flame-Dry Glassware cool Cool Under Inert Gas glassware->cool 1. Dry assemble Assemble Apparatus cool->assemble 2. Assemble Hot reagents Prepare Anhydrous Solvents & Reagents add_reagents Add Solvents & Reactants via Syringe reagents->add_reagents Anhydrous purge Purge with Inert Gas assemble->purge 3. Purge purge->add_reagents 4. Add run_reaction Run Reaction Under Positive Pressure add_reagents->run_reaction 5. React cool_reaction Cool to RT run_reaction->cool_reaction 6. Complete quench Quench (if necessary) cool_reaction->quench 7. Workup extract Extract/Isolate Product quench->extract analyze Analyze for Purity extract->analyze Base_Hydrolysis MIA 4-Methyl-isatoic anhydride Intermediate1 Tetrahedral Intermediate MIA->Intermediate1 Nucleophilic Attack Carbamate Carbamate Intermediate Intermediate1->Carbamate Ring Opening Product 4-Methylanthranilic acid + CO₂ Carbamate->Product Decarboxylation OH OH⁻ Acid_Hydrolysis MIA 4-Methyl-isatoic anhydride Protonated_MIA Protonated Anhydride MIA->Protonated_MIA Protonation Intermediate2 Tetrahedral Intermediate Protonated_MIA->Intermediate2 Nucleophilic Attack Product 4-Methylanthranilic acid + CO₂ Intermediate2->Product Ring Opening & Deprotonation H3O H₃O⁺ H2O H₂O

References

Effect of different bases on the N-benzylation of isatoic anhydrides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of isatoic anhydrides. This guide is designed for researchers, scientists, and drug development professionals who utilize this important reaction. N-benzylated isatoic anhydrides are crucial building blocks for a wide range of nitrogen-containing heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active molecules[1][2][3].

The direct N-benzylation of isatoic anhydride is a fundamentally important but deceptively challenging transformation. The choice of base is the most critical parameter, directly influencing yield, reaction time, and the formation of often-unavoidable byproducts. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the N-benzylation of isatoic anhydride?

The isatoic anhydride molecule possesses two electrophilic carbonyl carbons and an acidic N-H proton. The base's role is to deprotonate the nitrogen, forming an N-anion that can then act as a nucleophile towards the benzyl halide. However, the anhydride ring itself is highly sensitive to nucleophilic attack and strong basic conditions, which can lead to irreversible ring-opening and decarboxylation[2][4]. An inappropriate base can act as a nucleophile, attacking the carbonyls, or be strong enough to promote side reactions, leading to a complex mixture of products and low yields of the desired N-benzylated compound[2][5].

Q2: I used Sodium Hydride (NaH), a standard base for N-alkylation, but got a low yield and a major byproduct. What happened?

This is a very common and expected outcome. While NaH is excellent for deprotonating many N-H bonds, it is too harsh for the delicate isatoic anhydride ring system[1][2][4]. Using a strong base like NaH leads to two primary issues:

  • Ring Cleavage: The strong basicity promotes the opening of the anhydride ring, forming various intermediates that do not lead to the desired product[2][4].

  • Byproduct Formation: The reaction of isatoic anhydride and a benzyl halide in the presence of NaH is known to produce a significant byproduct, which can sometimes be the major product[4][5]. This occurs through a complex pathway initiated by the ring-opening of a second isatoic anhydride molecule.

Even at a controlled temperature of 30°C, the yield of the desired N-benzylated product with NaH may not exceed 48%, with the remainder being byproducts[4].

Q3: Are common inorganic bases like Potassium Carbonate (K2CO3) a better alternative?

Weaker inorganic bases like K2CO3, Na2CO3, and Cs2CO3 are less aggressive than NaH, but they are often inefficient for this specific transformation. While they are less likely to cause rapid ring degradation, they frequently result in low and slow conversions. Researchers have reported that using these bases can lead to product conversions of only 15–47% over long reaction times (12–24 hours), again with the formation of byproducts[2]. Their lower basicity may not be sufficient to generate the N-anion at a rate that outcompetes side reactions.

Q4: I've heard of a high-yield method using an organic base. Can you explain this?

Yes, a recently developed breakthrough methodology utilizes a synergistic combination of a hindered organic amine base, Diisopropylamine (DIPA) , and a phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB) [1][2][6]. This system provides excellent yields (>88%) in a short reaction time (approx. 2 hours) at a mild temperature (30°C) and, crucially, avoids byproduct formation[1][6].

The success of this method is attributed to:

  • Mild Basicity: DIPA is basic enough to deprotonate the isatoic anhydride but not so aggressive that it attacks the carbonyls or promotes degradation.

  • Phase-Transfer Catalysis: TBAB facilitates the interaction between the anionic intermediate and the benzyl halide, accelerating the desired N-alkylation reaction.

This DIPA/TBAB method is currently the most reliable and efficient protocol for the direct N-benzylation of isatoic anhydride.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired N-Benzylated Product
Possible Cause Recommended Solution
Inappropriate Base Selection If using a strong base like NaH or weaker inorganic bases like K2CO3, you are likely generating byproducts. Switch to the recommended DIPA/TBAB protocol for a cleaner reaction and higher yield[1][2].
High Reaction Temperature The isatoic anhydride ring is thermally sensitive, especially in the presence of a base[2][4]. Ensure the reaction temperature does not exceed 30-40°C unless specifically required by a validated protocol.
Poor Quality Reagents Ensure the isatoic anhydride is pure and dry. Benzyl halide should be free of acidic impurities (e.g., HBr, HCl). The solvent (e.g., DMA) must be anhydrous.
Insufficient Reaction Time (for mild bases) If using a milder system (excluding DIPA/TBAB), the reaction may be slow. Monitor the reaction by TLC over 24 hours. However, be aware that longer times increase the risk of side reactions[2].
Problem 2: Multiple Spots on TLC, Difficult Purification
Possible Cause Recommended Solution
Byproduct Formation from Strong Base This is the most likely cause when using NaH. The major byproduct is often a di-benzylated anthranilate derivative[4][5]. Purification by column chromatography can be difficult due to similar polarities[1].
Solution A (Optimize) The best solution is to avoid byproduct formation entirely by switching to the DIPA/TBAB protocol[1].
Solution B (Alternative Route) If direct benzylation remains problematic, consider a two-step synthesis. First, perform the N-benzylation on isatin, which is more stable. Then, oxidize the resulting N-benzyl isatin to the desired N-benzyl isatoic anhydride using an oxidizing agent like m-CPBA or peracetic acid[1][2]. This indirect route often provides a much purer final product[2].
Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues with your N-benzylation reaction.

G start Reaction Outcome: Low Yield / Multiple Products base_check What base was used? start->base_check strong_base Strong Base (e.g., NaH, LDA) base_check->strong_base weak_base Weak Inorganic Base (e.g., K2CO3, Cs2CO3) base_check->weak_base organic_base Organic Base (e.g., DIPA/TBAB) base_check->organic_base strong_base_cause Cause: Ring-opening and byproduct formation are highly likely. strong_base->strong_base_cause weak_base_cause Cause: Inefficient deprotonation and slow reaction, leading to side products over time. weak_base->weak_base_cause organic_base_issue Check reaction parameters: - Anhydrous solvent? - Reagent purity? - Correct temperature? organic_base->organic_base_issue solution1 Primary Solution: Switch to DIPA/TBAB protocol for high yield and purity. strong_base_cause->solution1 weak_base_cause->solution1 solution2 Alternative Solution: Use 2-step synthesis via N-benzylation of Isatin, followed by oxidation. solution1->solution2 If direct route fails G cluster_0 Desired N-Benzylation Pathway (Mild Base) cluster_1 Undesired Byproduct Pathway (Strong Base) IA Isatoic Anhydride Anion N-Anion IA->Anion + Base (DIPA) - H+ Product N-Benzyl Isatoic Anhydride (High Yield) Anion->Product + Benzyl-Cl - Cl- IA2 Isatoic Anhydride Opened Ring-Opened Intermediate IA2->Opened + Base (NaH) (Nucleophilic Attack) Byproduct Complex Byproducts (Low Yield of Desired) Opened->Byproduct + Benzyl-Cl + another IA molecule

References

Technical Support Center: Minimizing By-product Formation in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazolinone derivatives. As a privileged scaffold in medicinal chemistry, the efficient synthesis of quinazolinones is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone synthesis is resulting in a low yield. What are the most common reasons for this?

A1: Low yields in quinazolinone synthesis can be attributed to several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are critical parameters. For instance, the Niementowski reaction often requires high temperatures, which can sometimes be detrimental for certain substrates, leading to degradation and lower yields.[2]

  • Improper Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the overall reaction pathway. Solvents like DMSO, DMF, and toluene are commonly used, but the optimal choice is substrate-dependent.[2]

  • Incomplete Cyclization: The formation of acyclic intermediates that fail to cyclize is a frequent cause of low yields. This can be due to insufficient heating, incorrect catalyst, or steric hindrance.

  • By-product Formation: The presence of significant side reactions will inevitably consume starting materials and reduce the yield of the desired product.

Q2: I am observing multiple spots on my TLC plate. What are the common by-products in quinazolinone synthesis?

A2: The formation of by-products is a common challenge. The nature of these impurities is highly dependent on the synthetic route and reaction conditions. Common side products include:

  • Unreacted Starting Materials: Indicates an incomplete reaction.

  • Acyclic Intermediates: Such as N-acylanthranilamide, which results from incomplete cyclization.

  • Benzoxazinone Intermediates: For example, 2-methyl-4H-3,1-benzoxazin-4-one is a common intermediate when using anthranilic acid and acetic anhydride, and its incomplete conversion leads to impurities.[3][4]

  • Over-alkylation or Over-arylation Products: Can occur if the reaction conditions are too harsh, leading to multiple substitutions on the quinazolinone ring.

  • Self-condensation Products: Starting materials, particularly anthranilic acid derivatives, can react with themselves under certain conditions.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of either the intermediates or the final quinazolinone product.[2]

Troubleshooting Guide: Identification and Minimization of Key By-products

This section provides a detailed, question-and-answer-based guide to address specific by-products you may encounter.

Issue 1: An Intermediate Spot on TLC That Doesn't Correspond to Starting Material or Product.

Q: My TLC shows a prominent spot between my starting material and the desired quinazolinone. What is this likely to be, and how can I promote its conversion?

A: This intermediate is often the acyclic N-acylanthranilamide or a benzoxazinone derivative , both of which are precursors to the final cyclized product. Their accumulation indicates that the cyclization step is incomplete.

Causality and Mechanism:

The formation of the quinazolinone ring from N-acylanthranilamide is a dehydration reaction. Insufficient energy (temperature), the absence of a suitable dehydrating agent, or steric hindrance can prevent the intramolecular cyclization from proceeding to completion. Similarly, the reaction of anthranilic acid with acetic anhydride first forms 2-methyl-4H-3,1-benzoxazin-4-one, which then reacts with an amine source to form the quinazolinone.[3][5] If the second step is not efficient, the benzoxazinone will remain as a major by-product.

Troubleshooting Workflow:

start Intermediate Spot on TLC check_intermediate Is the reaction known to proceed via a benzoxazinone intermediate? start->check_intermediate increase_temp Increase Reaction Temperature check_intermediate->increase_temp No increase_amine Increase Amount of Amine Source check_intermediate->increase_amine Yes add_dehydrating Add Dehydrating Agent (e.g., PPA, POCl3) increase_temp->add_dehydrating prolong_time Prolong Reaction Time add_dehydrating->prolong_time increase_amine->prolong_time monitor_tlc Monitor by TLC prolong_time->monitor_tlc monitor_tlc->prolong_time Incomplete end Complete Conversion monitor_tlc->end Conversion Complete

Caption: Troubleshooting workflow for incomplete cyclization.

Strategies for Minimization:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. For thermally sensitive substrates, a moderate increase for a longer duration might be more effective than a high temperature for a short period.

  • Use a Dehydrating Agent: In some syntheses, the addition of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can facilitate the final ring closure.

  • Ensure Sufficient Amine Source: When a benzoxazinone intermediate is involved, ensure an adequate amount of the amine (e.g., ammonia from ammonium acetate) is present to drive the reaction forward.[6]

  • Prolong Reaction Time: Incomplete conversion may simply require a longer reaction time. Monitor the reaction progress by TLC until the intermediate spot is no longer visible.

Parameter Observation Recommended Action
Temperature Persistent intermediate spotIncrease temperature in 10°C increments.
Reagents Reaction stallsConsider the addition of a catalytic amount of acid or a dehydrating agent.
Time Slow conversionExtend the reaction time and monitor every 1-2 hours by TLC.
Issue 2: Formation of High Molecular Weight By-products.

Q: I am observing a spot with a very low Rf on my TLC, and my mass spectrometry data suggests the presence of dimers or polymers. What is causing this?

A: This is likely due to the self-condensation of your starting materials or intermediates. Anthranilic acid and its derivatives can undergo intermolecular reactions, especially at elevated temperatures.

Causality and Mechanism:

Under thermal stress, the amino group of one anthranilic acid molecule can react with the carboxylic acid group of another, leading to the formation of amide-linked dimers and oligomers. This process is competitive with the desired intramolecular cyclization.

Strategies for Minimization:

  • Control Reactant Concentration: Running the reaction at a lower concentration can favor the desired intramolecular reaction over intermolecular self-condensation.

  • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain its low concentration, thereby minimizing self-condensation.

  • Optimize Temperature: While high temperatures are often necessary, excessive heat can promote side reactions. Determine the minimum temperature required for efficient cyclization.

  • Protecting Groups: In some cases, transient protection of the amine or carboxylic acid group can prevent self-condensation.

Issue 3: The Presence of Unexpected Alkylated or Acylated By-products.

Q: My mass spectrum shows a mass corresponding to my product plus an additional alkyl or acyl group. How can I prevent this?

A: This is due to over-alkylation or over-acylation . The quinazolinone ring system contains nucleophilic nitrogen atoms that can react further with electrophilic reagents present in the reaction mixture.

Causality and Mechanism:

The N1 and N3 positions of the quinazolinone ring can be susceptible to further reaction with alkylating or acylating agents, especially under basic conditions or with highly reactive electrophiles.

Strategies for Minimization:

  • Stoichiometric Control: Use a precise stoichiometry of your alkylating or acylating agent. Avoid using a large excess.

  • Control of Basicity: The use of a milder base or a stoichiometric amount of base can reduce the nucleophilicity of the quinazolinone product and prevent further reaction.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for the desired initial reaction to proceed at a reasonable rate.

Issue 4: My Product Seems to be Decomposing During Workup or Purification.

Q: I obtain a clean reaction mixture, but upon aqueous workup or purification, I see the appearance of new, more polar spots on TLC. What is happening?

A: This is likely due to the hydrolysis of your quinazolinone product or intermediates. The quinazolinone ring can be susceptible to cleavage under either acidic or basic conditions, especially at elevated temperatures.

Causality and Mechanism:

The amide bond within the quinazolinone ring can be hydrolyzed to open the ring and form the corresponding N-acylanthranilic acid derivative. This process can be catalyzed by both acids and bases.

Strategies for Minimization:

  • Neutral Workup: If possible, perform a neutral workup. Use water to wash out water-soluble impurities and then dry the organic layer.

  • Avoid Strong Acids and Bases: If an acid or base wash is necessary, use dilute solutions and perform the extraction at a low temperature (e.g., in an ice bath).

  • Minimize Contact Time: Do not allow the organic layer containing your product to be in contact with the acidic or basic aqueous layer for an extended period.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis during the synthesis itself.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Quinazolinone Synthesis by TLC
  • Prepare the TLC Chamber: Add a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Apply the Samples:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.[4] If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize non-UV active compounds.[4]

Interpreting the TLC:

  • The disappearance of the starting material spot in the "RM" lane indicates the progress of the reaction.

  • The appearance of a new spot is indicative of product formation.

  • The co-spot lane helps to confirm if the spot in the reaction mixture is indeed unreacted starting material.

Protocol 2: Purification of Quinazolinones by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude quinazolinone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 3: Purification of Quinazolinones by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinazolinone.

Data Summary

Table 1: Typical TLC Rf Values for a Quinazolinone Synthesis

Compound Typical Rf (7:3 Hexane:EtOAc) Visualization
Anthranilic Acid0.1 - 0.2UV active, may streak
N-acylanthranilamide0.3 - 0.5UV active
2-methyl-4H-3,1-benzoxazin-4-one0.6 - 0.7UV active
Quinazolinone Product0.4 - 0.6UV active
Dimer/PolymerBaseline (0.0)May require staining to visualize

Note: Rf values are approximate and can vary depending on the specific substituents and the exact TLC conditions.

Visualizing Reaction Pathways

cluster_main Desired Quinazolinone Synthesis Pathway cluster_byproduct1 By-product Formation: Incomplete Cyclization cluster_byproduct2 By-product Formation: Self-Condensation cluster_byproduct3 By-product Formation: Hydrolysis Starting Materials Starting Materials N-acylanthranilamide N-acylanthranilamide Starting Materials->N-acylanthranilamide Acylation Dimer/Oligomer Dimer/Oligomer Starting Materials->Dimer/Oligomer Quinazolinone Quinazolinone N-acylanthranilamide->Quinazolinone Cyclization/ Dehydration Stalls as Intermediate Stalls as Intermediate N-acylanthranilamide->Stalls as Intermediate Ring-Opened Product Ring-Opened Product Quinazolinone->Ring-Opened Product H2O, H+ or OH-

Caption: Pathways for quinazolinone synthesis and common by-product formation.

References

Technical Support Center: Safe Handling and Storage of 4-Methyl-isatoic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4-Methyl-isatoic anhydride (CAS: 63480-11-5). This document provides in-depth, field-proven insights into the safe handling and storage of this compound. As a moisture-sensitive and irritant chemical, adherence to proper procedures is paramount to ensure experimental integrity and, most importantly, personal safety. This guide is structured in a question-and-answer format to directly address the practical challenges and questions you may encounter.

Section 1: Hazard Identification & Core Safety Principles (FAQs)

This section addresses the fundamental safety characteristics of this compound. Understanding these principles is the first step toward safe laboratory practice.

Q: What are the primary hazards associated with this compound?

A: Based on data from analogous compounds, this compound should be treated as a hazardous substance with three primary routes of concern:

  • Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a serious eye irritant (H319).[1][2][3][5] Direct contact with the powder can cause redness, discomfort, and inflammation.

  • Respiratory Irritation: Inhalation of airborne dust may cause respiratory tract irritation (H335).[2][3] This is why minimizing dust generation is a critical handling requirement.

  • Moisture Sensitivity: As an anhydride, the compound reacts with water, including atmospheric moisture.[3][4] This reaction not only degrades the material, potentially affecting your experimental outcomes, but can also contribute to clumping and difficult handling.

  • Potential for Sensitization: Some related compounds may cause an allergic skin reaction (H317).[6][7] It is prudent to assume this compound may be a skin sensitizer, meaning repeated exposure could lead to an allergic response.

Q: What is the most critical environmental factor to control when working with this compound?

A: Unquestionably, the most critical factor is the control of moisture . Isatoic anhydrides are reactive towards nucleophiles, with water being a common one.[4][8] Exposure to humidity can lead to hydrolysis, which opens the anhydride ring to form the corresponding N-carboxy-amino benzoic acid, which can then decarboxylate. This degradation compromises the purity and reactivity of the starting material. All handling and storage procedures should be designed to minimize contact with atmospheric moisture.

Q: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A: A comprehensive PPE strategy is non-negotiable and acts as your last line of defense against exposure.[9]

  • Eye Protection: Chemical safety goggles with side shields are required at a minimum.[2][10] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[10][11]

  • Hand Protection: Wear protective, chemical-resistant gloves. Nitrile gloves are a suitable choice.[10] Always inspect gloves for tears or punctures before use and use proper removal technique to avoid contaminating your skin.[12]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spills, consider a chemical-resistant apron or coveralls.[1][10]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][2] If a fume hood is not available or if dust levels are expected to be significant, a NIOSH-approved dust respirator (e.g., an N95 mask) should be used as part of a comprehensive respiratory protection program.[1][11]

Section 2: Troubleshooting Guide for Handling Procedures

This section provides practical solutions to specific issues you might encounter during your experiments.

Scenario 1: "I'm weighing out the powder, and it seems to be clumping and sticking to the weigh paper. What's happening and what should I do?"

  • Causality: This is a classic sign of moisture absorption. The compound is hydrolyzing on the surface, making it sticky. This indicates that the ambient humidity in your lab is high or the container was not sealed properly.

  • Solution:

    • Move the weighing process to a more controlled environment if possible, such as a glove box with an inert atmosphere or a balance with a draft shield in a fume hood with good flow.

    • Work quickly and efficiently to minimize the time the compound is exposed to air.

    • Ensure the main container is sealed immediately after you have taken what you need. Consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

    • For future storage, place the tightly sealed container inside a desiccator cabinet to provide an extra layer of protection against moisture.

Scenario 2: "I accidentally spilled a small amount of the powder on the benchtop inside the fume hood. What is the correct cleanup procedure?"

  • Causality: Spills happen, but a systematic response prevents exposure and contamination.

  • Solution: Follow these steps precisely:

    • Ensure PPE: Confirm you are wearing your full, appropriate PPE (gloves, goggles, lab coat).

    • Restrict Access: Ensure others in the lab are aware of the spill.

    • Avoid Dusting: Do NOT use a dry cloth or paper towel to wipe it up, as this will generate dust.

    • Contain & Collect: Gently cover the spill with a damp paper towel (using water is acceptable for cleanup as the material will be disposed of). This will wet the powder and prevent it from becoming airborne. Carefully sweep or scoop the wetted material into a clearly labeled waste bag or container.[1][5]

    • Decontaminate: Wipe the area with soap and water.

    • Dispose: Dispose of the contaminated materials (gloves, paper towels, etc.) as hazardous chemical waste in accordance with your institution's regulations.[12]

Scenario 3: "After handling the compound, I feel a slight irritation on my skin under my glove cuff. What are the immediate first aid steps?"

  • Causality: This suggests a breach in PPE or accidental contact during glove removal.

  • Solution: Immediate action is required.

    • Remove Clothing: Immediately remove any contaminated clothing.[1]

    • Wash Thoroughly: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5]

    • Seek Medical Attention: If skin irritation persists, seek medical advice.[1][5] Inform the medical personnel about the chemical you were exposed to.

    • Review Procedures: After addressing the immediate exposure, conduct a thorough review of your handling and PPE procedures to identify and correct the cause of the exposure.

Section 3: Storage Best Practices (FAQs)

Proper storage is essential for maintaining the chemical's integrity and for laboratory safety.

Q: What are the ideal long-term storage conditions for this compound?

A: The ideal conditions are designed to combat its primary vulnerabilities: moisture and reactivity.

  • Container: Keep the container tightly closed.[1][3][12]

  • Atmosphere: Store under an inert gas atmosphere (like argon or nitrogen) to displace moisture and oxygen.[1]

  • Temperature: Store in a cool, dark, and dry place.[1] While some suppliers suggest room temperature is acceptable, others recommend refrigeration (-20°C) for optimal long-term stability, especially after the container has been opened.[2][13] Always consult the supplier's recommendation.

  • Location: Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[4][5]

Q: I've opened the original container. How does this affect its storage and stability?

A: Opening the container introduces atmospheric moisture, which is the primary driver of degradation. To preserve the compound:

  • Minimize the time the container is open.

  • After dispensing the required amount, flush the container's headspace with a dry, inert gas (e.g., nitrogen or argon) before tightly resealing the cap.

  • Wrap the cap/lid junction with parafilm as an extra barrier against moisture ingress.

  • Always store the opened container in a desiccator.

Q: My lab is in a location with high ambient humidity. Are there extra precautions I should take for storage?

A: Yes. In humid environments, you must be extra vigilant.

  • Primary Container: Never leave the container open on the bench.

  • Secondary Containment: A desiccator is not optional; it is essential. Ensure the desiccant material is active (e.g., blue silica gel should not have turned pink).

  • Handling Environment: If possible, handle the material inside a glove box with a controlled, dry atmosphere. If a glove box is unavailable, perform the work in a fume hood and have all necessary equipment ready to minimize the duration of exposure to the humid air.

Section 4: Detailed Experimental Protocol

Protocol: Weighing and Dispensing this compound for Reaction Setup

This protocol is designed to minimize exposure and prevent material degradation.

  • Preparation:

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Ensure the chemical fume hood is on and operating correctly.

    • Place a clean watch glass, spatula, and the reaction vessel on a tared analytical balance inside the fume hood.

    • Retrieve the this compound container from its storage location (e.g., desiccator).

  • Dispensing:

    • Allow the container to come to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • Briefly open the container inside the fume hood.

    • Using the clean spatula, quickly transfer an approximate amount of the solid to the tared watch glass.

    • Immediately flush the headspace of the storage container with nitrogen or argon and tightly reseal it. Wrap with parafilm and return it to the desiccator.

  • Weighing & Addition:

    • Record the precise weight of the compound on the watch glass.

    • Carefully add the weighed powder directly into the reaction vessel.

    • If adding to a solvent, ensure the addition is done in a controlled manner to avoid splashing.

    • Tap the watch glass gently to ensure all powder is transferred.

  • Cleanup:

    • Wipe the spatula and watch glass with a solvent-dampened towel to remove any residual powder.

    • Dispose of the towel and any used weigh paper in the designated solid hazardous waste container.

    • Wash hands thoroughly after the procedure is complete, even though gloves were worn.[1]

Section 5: Data Summary & Visual Guides

Table 1: Key Safety & Physical Data
PropertyDataSource(s)
Chemical Name This compound[14]
CAS Number 63480-11-5[13][14]
Molecular Formula C₉H₇NO₃[14]
Appearance Solid, powder, or chunks. White to pale yellow/brownish.[1][15]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Storage Conditions Store in a cool, dry, dark, well-ventilated place under inert gas. Keep container tightly closed.[1][2][3][12]
Incompatibilities Water/moisture, strong oxidizing agents, strong acids, strong alkalis, heat.[3][4]
Diagram 1: Decision Workflow for Safe Handling

This diagram outlines the critical decision points for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Post-Handling prep Task: Handle this compound ppe_check Is full PPE worn? (Goggles, Gloves, Lab Coat) prep->ppe_check ppe_no STOP. Don correct PPE. ppe_check->ppe_no No hood_check Is a fume hood available and operational? ppe_check->hood_check Yes hood_no Assess Risk. Use dust respirator. hood_check->hood_no No hood_yes Proceed in Fume Hood hood_check->hood_yes Yes dispense Dispense Compound hood_no->dispense hood_yes->dispense spill_check Spill Occurred? dispense->spill_check spill_yes Execute Spill Protocol spill_check->spill_yes Yes storage Reseal container under inert gas & store in desiccator spill_check->storage No spill_yes->storage cleanup Decontaminate work area & dispose of waste storage->cleanup wash Wash hands thoroughly cleanup->wash

References

Technical Support Center: Catalyst Deactivation in 4-Methyl-isatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-isatoic anhydride. As a Senior Application Scientist, I've compiled this guide to address the common challenges related to catalyst deactivation in your synthetic workflows. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding catalyst performance in reactions involving this compound.

FAQ 1: What are the common catalysts used for reactions with this compound, and what are their primary applications?

The choice of catalyst is fundamentally tied to the desired transformation of the this compound molecule. The two most common reaction types are N-alkylation/benzylation and carbonylation.

  • For N-Alkylation/Benzylation: These reactions typically employ strong bases or phase-transfer catalysts to deprotonate the nitrogen atom, facilitating nucleophilic attack on an alkylating agent. Common choices include:

    • Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), and diisopropylethylamine (DIPEA) are frequently used.[1][2] While effective, they can lead to side reactions if not used under optimal conditions.

    • Phase-Transfer Catalysts (PTCs): Tetrabutylammonium bromide (TBAB) is an excellent choice, particularly under solvent-free conditions, as it can enhance reaction rates and selectivity.[3]

  • For Carbonylation Reactions: The synthesis of isatoic anhydride derivatives can be achieved through the carbonylation of substituted anilines, a process often catalyzed by palladium complexes.[2][4]

    • Palladium(II) Catalysts: These are instrumental in forming the heterocyclic ring structure via carbon monoxide insertion.[2][4] These reactions are powerful but introduce the risk of heavy metal contamination and catalyst deactivation.

FAQ 2: My reaction with this compound has stalled. How can I determine if catalyst deactivation is the root cause?

A stalled or sluggish reaction is a classic symptom of catalyst issues. To diagnose deactivation, a systematic approach is necessary:

  • Monitor the Reaction Profile: Compare the current reaction kinetics to a successful batch. A sharp decrease in conversion rate after an initial period of activity points towards deactivation.

  • Visual Inspection: For heterogeneous catalysts like Palladium on Carbon (Pd/C), look for changes in appearance. Agglomeration, changes in color, or the formation of a fine black precipitate can indicate sintering or reduction to inactive Pd(0).[5]

  • In-situ Analysis (if available): Techniques like in-situ X-ray Absorption Spectroscopy (XAS) can directly probe the oxidation state and coordination environment of the catalyst during the reaction, providing definitive evidence of deactivation mechanisms.[5]

  • Control Experiment: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the original catalyst was deactivated.

  • Post-Reaction Catalyst Characterization: Analyze the spent catalyst using techniques like BET surface area analysis to check for fouling or sintering, and elemental analysis to identify potential poisons.[6]

FAQ 3: I'm using a Palladium catalyst and observing a black precipitate. What is happening and how does it affect my reaction?

The formation of a black precipitate, often referred to as palladium black, is a strong indicator of catalyst deactivation.[7] This occurs when the active catalytic species, typically a soluble Pd(II) complex, is reduced to its inactive, metallic Pd(0) state.[5]

  • Causality: This reduction can be promoted by reagents in your reaction mixture, such as amines (like triethylamine), or by certain reaction intermediates.[5] Once formed, these Pd(0) nanoparticles tend to aggregate and precipitate out of the solution, effectively removing the catalyst from the catalytic cycle.

  • Impact: This process leads to a significant drop in catalytic activity and can cause the reaction to cease entirely. The presence of palladium black is a primary reason for the limited reusability of some palladium catalysts in subsequent reaction cycles.[5]

FAQ 4: My N-alkylation reaction using a base catalyst is giving low yields and multiple byproducts. Is the base "deactivating"?

While bases like potassium carbonate or sodium hydride don't "deactivate" in the same way a transition metal catalyst does (e.g., through poisoning or sintering), their effectiveness can be compromised, leading to poor outcomes. The issue is often one of reactivity and side reactions rather than catalyst death.

  • Byproduct Formation: Isatoic anhydrides are susceptible to nucleophilic attack at two different carbonyl positions. The choice of base and reaction conditions can influence the regioselectivity, and suboptimal conditions can lead to the formation of unwanted byproducts, consuming your starting material and lowering the yield of the desired N-alkylated product.[1][2]

  • Moisture Sensitivity: Strong bases like sodium hydride react violently with water. Any moisture in your reactants or solvent will consume the base, reducing its effective concentration and hindering the primary reaction.

  • Solubility Issues: The insolubility of inorganic bases like K2CO3 in many organic solvents can lead to slow and inefficient reactions. This is where a phase-transfer catalyst can be beneficial.[3]

FAQ 5: How can I test for and prevent palladium leaching into my product?

Palladium leaching is a critical concern, especially in pharmaceutical synthesis, due to strict regulatory limits on heavy metal impurities.[8]

  • Testing for Leaching: The most reliable method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can accurately quantify the amount of palladium in your final product, even at parts-per-million (ppm) levels.

  • Prevention Strategies:

    • Heterogeneous Catalysts: Using a supported catalyst (e.g., Pd/C) can help, but leaching can still occur.

    • Scavengers: After the reaction, the mixture can be treated with solid-supported scavengers containing functional groups (e.g., thiols, amines) that chelate and bind to the dissolved palladium, allowing it to be filtered off.[8]

    • Organic Solvent Nanofiltration (OSN): This is an emerging green chemistry technique that can separate homogeneous palladium catalysts from the reaction mixture, allowing for both product purification and catalyst recycling.[9]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common catalyst deactivation scenarios.

Guide 1: Palladium Catalyst Deactivation and Regeneration

This guide will help you navigate issues with palladium catalysts, from identifying the cause of deactivation to attempting regeneration.

Step 1: Diagnose the Deactivation Mechanism

Consult the following diagram and table to identify the likely cause of your catalyst's failure.

Start Reaction Stalled or Low Conversion Visual Visual Inspection: Black Precipitate (Pd Black)? Start->Visual Poisoning Check for Poisons: Sulfur, CO, Cyanides, Halides? Visual->Poisoning No Cause_Reduction Cause: Reduction of Pd(II) to Pd(0) Visual->Cause_Reduction Yes Sintering High Temp Reaction? >150°C Poisoning->Sintering No Cause_Poisoning Cause: Active Site Poisoning Poisoning->Cause_Poisoning Yes Leaching ICP-MS Analysis: Pd in Product? Sintering->Leaching No Cause_Sintering Cause: Thermal Sintering Sintering->Cause_Sintering Yes Cause_Leaching Cause: Leaching of Active Species Leaching->Cause_Leaching Yes Solution_Oxidation Solution: Oxidative Reactivation Cause_Reduction->Solution_Oxidation Solution_Purify Solution: Purify Reagents Use Guard Bed Cause_Poisoning->Solution_Purify Solution_Temp Solution: Lower Reaction Temp Choose Stable Support Cause_Sintering->Solution_Temp Solution_Scavenge Solution: Use Scavengers Consider Heterogenization Cause_Leaching->Solution_Scavenge

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Table 1: Common Palladium Catalyst Poisons and Their Effects

Poison ClassExample CompoundsMechanism of ActionReversibility
Sulfur Compounds Thiols, H₂S, SulfoxidesStrong chemisorption on Pd active sites, blocking reactant access.Generally irreversible.
Carbon Monoxide (CO) CO gasStrong, competitive adsorption on active sites.Reversible at higher temperatures.
Halides & Cyanides I⁻, Br⁻, Cl⁻, CN⁻Forms stable, inactive palladium complexes (e.g., [Pd(CN)₄]²⁻).[10]Often irreversible.
Phosphorus Compounds Phosphines, PhosphitesCan act as ligands, but excess or certain types can block sites.Depends on the specific compound.
Heavy Metals Lead (Pb), Mercury (Hg)Alloy formation or deposition on the catalyst surface.Irreversible.

Step 2: Attempt Catalyst Regeneration

If deactivation is not due to irreversible poisoning, regeneration may be possible.

  • For Pd(0) Formation (Reduction): A controlled oxidation can regenerate the active Pd(II) species. This can sometimes be achieved by introducing a mild oxidant. For instance, benzoquinone (BQ) has been used to re-oxidize Pd(0) to Pd(II) in certain catalytic systems.[5]

  • For Coking/Fouling: If organic residues have blocked the catalyst surface, a thermal treatment under a controlled atmosphere can burn off these deposits. See Protocol 2 for a detailed procedure.

  • For Reversible Poisons: Treatment with a displacing agent or thermal desorption may be effective. For example, CO poisoning can sometimes be reversed by heating the catalyst under an inert gas flow.

Guide 2: Optimizing Basic Catalysis in N-Alkylation Reactions

Low yields in base-catalyzed N-alkylations are often a process-related issue.

Step 1: Identify the Source of the Problem

  • Analyze Byproducts: Use LC-MS or NMR to identify the structures of major byproducts. This will provide clues about the undesired reaction pathways.

  • Check for Water: Use Karl Fischer titration to determine the water content of your starting materials and solvent. Anhydrous conditions are crucial when using bases like NaH.

  • Evaluate Base Strength and Solubility: Is your base strong enough to deprotonate the isatoic anhydride efficiently? Is it soluble in your reaction medium?

Step 2: Implement Process Improvements

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of inorganic bases.

  • Introduce a Phase-Transfer Catalyst (PTC): For reactions with poor solubility, adding a catalyst like TBAB can shuttle the base into the organic phase, dramatically increasing the reaction rate and often improving selectivity.[3]

  • Temperature Control: Run the reaction at a lower temperature initially to favor the desired kinetic product over thermodynamically stable but undesired byproducts.

  • Order of Addition: Consider adding the alkylating agent slowly to the mixture of the isatoic anhydride and base to maintain a low concentration of the alkylating agent, which can help minimize side reactions.

Part 3: Experimental Protocols

These protocols provide standardized procedures for assessing and regenerating your catalysts.

Protocol 1: Catalyst Activity Test for Palladium Catalysts

This protocol allows for a quantitative comparison of fresh, spent, and regenerated catalysts.

  • Standard Reaction Setup: Prepare a standard reaction mixture in a 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar).

    • This compound (1 mmol)

    • Appropriate reaction partner (e.g., aryl halide for a cross-coupling reaction, 1.2 mmol)

    • Solvent (e.g., Dioxane, 10 mL)

    • Base (e.g., K₂CO₃, 2 mmol)

  • Catalyst Loading: Add a precisely weighed amount of the catalyst to be tested (e.g., 0.01 mmol Pd).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 80 °C).

  • Sampling: Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching and Analysis: Immediately quench each aliquot with a suitable solvent and analyze by HPLC or GC to determine the percent conversion of the starting material.

  • Data Comparison: Plot percent conversion versus time for the fresh, spent, and regenerated catalysts. A lower curve for the spent catalyst and a partial or full recovery of the curve for the regenerated catalyst will quantify the extent of deactivation and the success of regeneration.

Protocol 2: Thermal Regeneration of Supported Palladium Catalysts (e.g., Pd/C)

This procedure is designed to remove carbonaceous deposits (coke) from a supported palladium catalyst.

CAUTION: This procedure involves high temperatures and should be performed in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, filter the supported catalyst from the reaction mixture. Wash thoroughly with a solvent (e.g., ethyl acetate, then methanol) to remove adsorbed organic molecules. Dry the catalyst in a vacuum oven at 60 °C overnight.

  • Inert Gas Purge: Place the dried, spent catalyst in a tube furnace. Heat the catalyst to 550-600 °C under a steady flow of an inert gas (e.g., Nitrogen) for 2-3 hours.[11] This step volatilizes and removes a significant portion of the carbon-containing material.

  • Oxidative Treatment: While maintaining the temperature, switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂ in N₂). This step is exothermic and must be done carefully. Hold under these conditions for 3-4 hours to burn off the more stubborn carbonaceous material.[11]

  • Cooling: Switch the gas flow back to inert gas and allow the catalyst to cool down to room temperature. Rapid cooling is sometimes preferred to maintain catalyst dispersion.[11]

  • Reduction (Optional but Recommended): Before reuse in hydrogenation reactions, the oxidized palladium should be reduced. This can be done by heating the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a moderate temperature (e.g., 200-300 °C) for 2 hours.

  • Activity Testing: Use Protocol 1 to assess the activity of the regenerated catalyst compared to the fresh and spent catalyst.

Part 4: Visualization of Deactivation Mechanisms

Active Active Catalyst Pd(II) Complex Poisoned Poisoned Catalyst Pd(II)-Poison Adduct Active->Poisoned Poison (e.g., S, CN⁻) Reduced Inactive Pd(0) (Nanoparticles) Active->Reduced Reducing Agent (e.g., Amine, Heat) Reduced->Active Oxidizing Agent (Regeneration) Sintered Sintered Catalyst (Large Pd Crystals) Reduced->Sintered High Temperature

Caption: Key deactivation pathways for palladium catalysts.

References

Overcoming steric hindrance in reactions of substituted isatoic anhydrides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted isatoic anhydrides. This guide is designed to provide expert insights and practical solutions to a common yet significant challenge in this field: overcoming steric hindrance. Steric hindrance, arising from bulky substituents on either the isatoic anhydride ring or the incoming nucleophile, can dramatically reduce reaction rates, lower yields, and lead to unwanted side products.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting guides and validated methodologies to help you navigate these complex reactions with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments. Each answer provides a step-by-step approach to diagnose and resolve the issue.

Q1: My reaction with a substituted isatoic anhydride is extremely slow or results in very low yields. How can I improve the outcome?

A1: Sluggish reactions and poor yields are hallmark indicators of a high activation energy barrier, often exacerbated by steric hindrance. The primary goal is to provide sufficient energy to overcome this barrier or to lower the barrier itself.

Initial Diagnosis:

  • Steric Bulk: Assess the steric profile of your substrates. Are there bulky groups (e.g., tert-butyl, ortho-substituents) on the isatoic anhydride, the nucleophile, or both?

  • Reaction Conditions: Are you using standard heating? Is the solvent appropriate for the reactants' polarity and the transition state?

Recommended Solutions:

  • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. However, prolonged heating can lead to decomposition. A more effective method is Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid and uniform internal heating of the reaction mixture by directly interacting with polar molecules, which can significantly accelerate reaction rates and improve yields, often in minutes instead of hours.[1]

  • Employ High-Pressure Chemistry: For particularly stubborn reactions, high-pressure conditions (typically 8–15 kbar) can be transformative. By forcing molecules closer together, high pressure increases the frequency of effective collisions and can overcome the steric repulsion that inhibits bond formation.[2][3] This technique is especially useful for reactions with a negative activation volume, which is common in cycloadditions and reactions where bond formation is the rate-determining step.[3]

  • Optimize Your Catalytic System: If you are using a catalyst, its efficacy can be hindered. Consider switching to a more robust system. For instance, in the synthesis of anilines, copper(I) triflate with a diphosphine ligand has proven effective for coupling with sterically hindered substrates.[4] For acylations, 1-methylimidazole can be an excellent and less toxic alternative to DMAP for hindered alcohols.[5]

  • Re-evaluate Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are often superior for these reactions. They can stabilize charged intermediates that may form during the reaction without strongly solvating the nucleophile, thereby preserving its reactivity.[6]

Troubleshooting Workflow for Low Yields

G start Low Yield or Sluggish Reaction temp Increase Temperature (Conventional Heating) start->temp Step 1 mw Employ Microwave Irradiation (MAOS) temp->mw If still low yield pressure Apply High-Pressure Conditions (8-15 kbar) mw->pressure For highly hindered cases success Problem Solved mw->success catalyst Optimize Catalyst & Ligand System pressure->catalyst If applicable pressure->success solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) catalyst->solvent Re-evaluate catalyst->success alt_route Consider Alternative Synthetic Route solvent->alt_route If all else fails solvent->success alt_route->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing poor regioselectivity in the reaction. The nucleophile is attacking both the C2 and C4 carbonyls of the isatoic anhydride. How can I control this?

A2: Isatoic anhydride possesses two electrophilic centers: the C4 carbonyl (part of the cyclic ester) and the C2 carbonyl (part of the cyclic amide). Nucleophilic attack can occur at either site, leading to different products. Steric hindrance is a key factor governing this selectivity.

Mechanistic Insight:

  • Attack at C4: This is typically the more reactive site for less hindered nucleophiles, leading to ring-opening and the formation of an anthranilate derivative with the release of CO₂.[7][8]

  • Attack at C2: This pathway forms a 2-ureidobenzoic acid derivative. This route can become more competitive or even dominant when steric factors come into play.

Controlling Selectivity:

  • Nature of the Nucleophile: The bulkiness of the nucleophile is critical. Highly hindered amines are more likely to attack the less sterically encumbered C2 carbonyl.[9] Conversely, smaller nucleophiles (e.g., ammonia, primary amines) preferentially attack the C4 position.

  • Substituents on the Anhydride: A bulky substituent at the C5 position will sterically shield the C4 carbonyl more than the C2 carbonyl, potentially favoring attack at C2.

  • Reaction Conditions: At lower pH (<10), reactions with amines tend to occur at the C4 carbonyl. However, with bulky amines, the reaction at the masked isocyanate (formed at higher pH) can become significant, which also involves the C2 position.[9]

Strategy: If you desire attack at the C4 position with a hindered nucleophile, you may need to modify the reaction conditions significantly (e.g., using a strong Lewis acid catalyst to enhance the electrophilicity of C4) or reconsider the synthetic approach.

Reaction Pathways of Isatoic Anhydride

G sub Substituted Isatoic Anhydride path_c4 Attack at C4 (Major Pathway) sub->path_c4 Less Hindered path_c2 Attack at C2 (Favored by Steric Hindrance) sub->path_c2 More Hindered nuc_small Small Nucleophile (e.g., MeNH₂) nuc_small->sub nuc_bulky Bulky Nucleophile (e.g., t-BuNH₂) nuc_bulky->sub prod_anthranilate Anthranilate Derivative + CO₂ path_c4->prod_anthranilate prod_ureido 2-Ureidobenzoic Acid Derivative path_c2->prod_ureido

Caption: Influence of nucleophile size on reaction regioselectivity.

Q3: When attempting N-alkylation of isatoic anhydride, I get a mixture of byproducts and the anhydride ring opens. What's going wrong?

A3: Direct N-alkylation of isatoic anhydride is notoriously difficult, especially N-benzylation.[10][11] The use of strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the nitrogen is often problematic. The isatoic anhydride ring is sensitive and prone to nucleophilic attack by the base itself or by the newly formed N-anion on another molecule, leading to ring-opening and polymerization.[11]

Improved Protocol: Phase-Transfer Catalysis

A more effective method avoids strong, heterogeneous bases and high temperatures. It utilizes a weak, sterically hindered organic base in conjunction with a phase-transfer catalyst.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the substituted isatoic anhydride (1.0 eq) in a suitable solvent like acetonitrile or THF.

  • Add Base: Add a weak, hindered base such as diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) (2.0 eq). These bases are strong enough to facilitate the reaction but generally not nucleophilic enough to open the anhydride ring.[10]

  • Add Catalyst: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.2 eq). The catalyst enhances the rate of reaction at lower temperatures.[10]

  • Add Alkylating Agent: Slowly add the alkylating agent (e.g., benzyl bromide) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at a mild temperature (e.g., 30 °C) for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, perform a standard aqueous workup to remove the base and catalyst, followed by purification.

Alternative Two-Step Strategy: If direct alkylation remains problematic, an alternative high-yield route involves starting with the corresponding isatin, performing the N-alkylation first, and then executing a ring-expansion oxidation (e.g., with m-CPBA) to form the N-alkylated isatoic anhydride.[11] This circumvents the instability of the anhydride ring under basic alkylation conditions.

Frequently Asked Questions (FAQs)

Q: How do bulky substituents on the aromatic ring of isatoic anhydride affect its reactivity?

A: Substituents impact reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Electron-donating groups (EDGs) like -OMe or -Me increase the electron density of the ring, which can slightly decrease the electrophilicity of the carbonyl carbons, slowing the reaction. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Cl decrease electron density, making the carbonyls more electrophilic and susceptible to nucleophilic attack.[12]

  • Steric Effects: The position of the substituent is crucial. A bulky group at the C5 or C7 position will sterically hinder the adjacent C4 carbonyl. A substituent at the C8 position can create significant steric clash for nucleophiles approaching the nitrogen atom (in N-alkylation) or the C2 carbonyl. This steric hindrance often has a more pronounced effect on the reaction rate than electronic effects.

Q: When is it appropriate to switch from conventional heating to microwave synthesis?

A: Consider switching to microwave synthesis under the following circumstances:

  • Slow Reaction Times: If your reaction takes more than 8-12 hours under reflux, MAOS can often reduce this to 5-30 minutes.[13]

  • Low Yields with Hindered Substrates: When steric hindrance is the primary reason for low conversion, the rapid, high-energy input from microwaves can effectively overcome the activation barrier.

  • Side Product Formation: Prolonged heating can lead to the decomposition of starting materials or products. The short reaction times in MAOS minimize this risk.

  • "Dry Media" Reactions: Microwave synthesis is particularly effective for solvent-free reactions on a solid support (e.g., basic alumina), which aligns with green chemistry principles.

Comparison of Reaction Conditions: Conventional vs. Microwave
ReactantsMethodSolventTimeYield (%)Reference
3,4-Pyridinedicarboxylic Anhydride + TMS-AzideConventional HeatingNone2 hr57%
3,4-Pyridinedicarboxylic Anhydride + TMS-AzideMicrowave IrradiationBasic Alumina5 min92%
Isatoic Anhydride + Amine + AldehydeConventional HeatingWater> 8 hr22-78%[13]
Isatoic Anhydride + Amine + AldehydeMicrowave IrradiationWater15 min22-78%[13]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methyl-isatoic Anhydride and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 4-Methyl-isatoic anhydride and its parent compound, isatoic anhydride. As indispensable reagents in synthetic chemistry, particularly for the construction of heterocyclic scaffolds like quinazolinones, a nuanced understanding of their relative reactivity is critical for optimizing reaction conditions and achieving desired synthetic outcomes.[1][2][3][4][5] This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to guide researchers, scientists, and drug development professionals in their experimental design.

Foundational Principles: The Electronic Influence of the C4-Methyl Group

The primary structural difference between this compound and isatoic anhydride is the presence of a methyl group on the aromatic ring. This substituent, while seemingly minor, exerts a significant and predictable influence on the molecule's electronic properties and, consequently, its chemical reactivity.

The methyl group is a classic example of an electron-donating group (EDG) . It enriches the aromatic ring with electron density through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This disparity leads to a net push of electron density through the sigma (σ) bond framework from the methyl group into the ring.[6][7]

  • Hyperconjugation (+R): This resonance-like effect involves the overlap of the C-H σ-bonds of the methyl group with the extended π-system of the aromatic ring.[8][9] This delocalization of sigma-bond electrons further increases the electron density of the ring, particularly at the ortho and para positions relative to the methyl group.

This cumulative electron donation deactivates the electrophilic character of the anhydride's carbonyl carbons, which are the primary sites for nucleophilic attack.

G cluster_0 Isatoic Anhydride (IA) cluster_1 This compound (4-Me-IA) IA Isatoic Anhydride (Baseline Electrophilicity) Conclusion Conclusion: 4-Me-IA is less reactive towards nucleophiles than IA IA->Conclusion Me_Group Methyl Group (-CH3) Electron-Donating Ring Aromatic Ring (Increased Electron Density) Me_Group->Ring +I (Inductive) +R (Hyperconjugation) Carbonyls Anhydride Carbonyls (Reduced Electrophilicity) Ring->Carbonyls Electron Donation Carbonyls->Conclusion

Caption: Logical relationship of electronic effects on reactivity.

Comparative Reactivity in Nucleophilic Acyl Substitution

The signature reaction of isatoic anhydrides is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to the opening of the heterocyclic ring and the expulsion of carbon dioxide.[1][10][11]

General Reaction Pathway with Amines: The reaction with primary amines is a cornerstone of quinazolinone synthesis. The amine nitrogen acts as the nucleophile, attacking the C4 carbonyl. This is followed by ring-opening, decarboxylation, and subsequent cyclization with an aldehyde or other electrophile to form the quinazolinone core.

G start Isatoic Anhydride + Primary Amine (R-NH2) step1 Nucleophilic Attack on C4 Carbonyl start->step1 step2 Ring Opening to form 2-Carbamoylphenylcarbamate Intermediate step1->step2 step3 Decarboxylation (-CO2) step2->step3 step4 Formation of 2-Aminobenzamide Derivative step3->step4

Caption: General mechanism of amine reaction with isatoic anhydride.

Reactivity Analysis:

  • Isatoic Anhydride: Lacking any electron-donating substituents, the aromatic ring does not diminish the inherent electrophilicity of the carbonyl carbons. This makes isatoic anhydride a more potent electrophile, leading to faster reaction kinetics with nucleophiles under equivalent conditions. Kinetic studies have been performed on the reactions of amines with isatoic anhydride, establishing a baseline for its reactivity.[12][13]

  • This compound: The electron-donating methyl group at the C4 position increases the electron density across the aromatic system. This reduces the partial positive charge on the carbonyl carbons, making them less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, reactions involving this compound typically require slightly more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger catalysts) to achieve comparable yields to those with isatoic anhydride.

Data Summary and Key Properties

The following table provides a structured comparison of the two anhydrides.

FeatureIsatoic AnhydrideThis compound
Molecular Formula C₈H₅NO₃[14]C₉H₇NO₃[15]
Molecular Weight 163.13 g/mol [14]177.16 g/mol [15]
Ring Substituent None (Hydrogen)C4-Methyl (-CH₃)
Electronic Effect Neutral (Baseline)Electron-Donating (+I, +R)[8][16]
Relative Carbonyl Electrophilicity HigherLower
Expected Reactivity with Nucleophiles More ReactiveLess Reactive
Common Applications Precursor to pharmaceuticals, agrochemicals, and dyes.[1][17]Intermediate for substituted heterocycles and bioactive molecules.

Experimental Protocols: A Comparative Workflow for Quinazolinone Synthesis

To illustrate the practical implications of these reactivity differences, the following section provides parallel, representative protocols for the synthesis of a 2,3-disubstituted quinazolinone. These are generalized procedures based on common methodologies.[4][18]

Objective: Synthesize a substituted quinazolinone via a one-pot, three-component reaction.

G cluster_0 Step 1: Initial Reaction cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Product Formation cluster_4 Step 5: Workup & Isolation A Charge reactor with: - Isatoic Anhydride (1.0 eq) - Primary Amine (1.0 eq) - Solvent (e.g., Ethanol) B Stir at room temp (e.g., 30 min) to form 2-aminobenzamide intermediate (CO2 evolution) A->B C Add Aldehyde (1.1 eq) and Catalyst (e.g., p-TSA) B->C D Heat to reflux (Monitor by TLC) C->D E Cool to room temp, filter precipitate, wash with cold solvent, and dry to yield product D->E

Caption: Experimental workflow for three-component quinazolinone synthesis.

Protocol 1: Using Isatoic Anhydride
  • Materials:

    • Isatoic Anhydride (1.0 eq)

    • Benzylamine (1.0 eq)

    • 4-Chlorobenzaldehyde (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA, 0.1 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride and ethanol.

    • Add benzylamine dropwise at room temperature. Effervescence (CO₂ evolution) should be observed. Stir for 30 minutes.

    • Add 4-chlorobenzaldehyde and p-TSA to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Using this compound
  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.0 eq)

    • 4-Chlorobenzaldehyde (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA, 0.1 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.

    • Add benzylamine dropwise at room temperature. Stir for 30-45 minutes. The initial reaction may be slower than with isatoic anhydride.

    • Add 4-chlorobenzaldehyde and p-TSA to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C).

    • Monitor the reaction progress using TLC. A longer reaction time (e.g., 4-8 hours) is anticipated to achieve a comparable conversion rate due to the reduced electrophilicity of the anhydride.

    • Upon completion, cool the mixture to room temperature. The product will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Conclusion for the Application Scientist

The choice between this compound and isatoic anhydride should be guided by the specific requirements of the synthetic target and the reactivity of the nucleophile.

  • Isatoic Anhydride is the more reactive electrophile, suitable for reactions with a wide range of nucleophiles under mild conditions. It serves as an excellent default choice for general syntheses.

  • This compound , being less reactive, offers a different handle for synthetic design. Its reduced reactivity may be advantageous in complex syntheses where selectivity is required or when using highly potent nucleophiles that could lead to side reactions with a more active electrophile. Researchers should anticipate the need for slightly more vigorous reaction conditions to drive reactions to completion.

By understanding the fundamental electronic effects that differentiate these two valuable building blocks, chemists can make more informed decisions, leading to more efficient and successful synthetic endeavors.

References

A Senior Application Scientist's Guide to Substituted Isatoic Anhydrides in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted isatoic anhydrides, essential building blocks in modern medicinal chemistry. We will move beyond simple cataloging of reagents to explore the causal relationships between substituent effects, reactivity, and practical application in the synthesis of pharmaceutical scaffolds. This content is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed choices about their starting materials.

Introduction: The Enduring Utility of the Isatoic Anhydride Scaffold

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a cornerstone reagent in heterocyclic chemistry, prized for its role as a versatile precursor to a multitude of bioactive molecules, including the ubiquitous quinazolinone core.[1][2] Quinazolinone derivatives are found in numerous FDA-approved drugs and natural products, exhibiting a vast range of biological activities such as anticancer, anti-inflammatory, and anticonvulsant properties.[3]

The power of isatoic anhydride lies in its dual-carbonyl system, which reacts predictably with a wide range of nucleophiles.[4] This reaction typically proceeds via nucleophilic attack at the C4 carbonyl, leading to ring-opening and the formation of an unstable N-carboxyanthranilamide intermediate, which readily extrudes carbon dioxide to yield a 2-aminobenzamide derivative. This product serves as a pivotal intermediate for subsequent cyclization into various heterocyclic systems. The strategic placement of substituents on the aromatic ring of the isatoic anhydride allows chemists to fine-tune the electronic properties and reactivity of the scaffold, providing a powerful tool for modulating reaction kinetics, yields, and even the physicochemical properties of the final drug candidates.

This guide will focus on a comparative analysis of isatoic anhydride derivatives bearing electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) to provide a clear framework for their rational selection in drug synthesis.

The Core Reaction Mechanism: A Tale of Two Carbonyls

The fundamental reaction of isatoic anhydride with a primary amine is a nucleophilic acyl substitution. The process can be dissected into three key steps, as illustrated below. Understanding this mechanism is crucial to appreciating how substituents exert their influence.

  • Nucleophilic Attack: The amine nucleophile attacks one of the two electrophilic carbonyl carbons. Kinetic and mechanistic studies have shown that attack predominantly occurs at the more reactive C-4 anhydride carbonyl, as opposed to the C-2 carbamate carbonyl.[5]

  • Ring Opening: This attack forms a tetrahedral intermediate which rapidly collapses, cleaving the anhydride C4-O bond to form a 2-(alkoxycarbonylamino)benzamide intermediate.

  • Decarboxylation: This intermediate is inherently unstable and readily undergoes decarboxylation (loss of CO₂) to furnish the stable 2-aminobenzamide product, which is the direct precursor for subsequent cyclization reactions.[2]

G IA Substituted Isatoic Anhydride TI Tetrahedral Intermediate IA->TI 1. Nucleophilic Attack (at C4 Carbonyl) Nuc R'-NH₂ (Nucleophile) RO Ring-Opened Intermediate (Unstable N-Carboxyanthranilamide) TI->RO CO2 CO₂ RO->CO2 3. Decarboxylation Amide 2-Aminobenzamide Intermediate

Caption: General reaction mechanism of isatoic anhydride with an amine.

The rate-determining step is typically the initial nucleophilic attack. Consequently, any factor that increases the electrophilicity of the C4 carbonyl carbon will accelerate the reaction. This is the primary lever through which aromatic substituents operate.

Comparative Analysis: The Impact of Substituents

To illustrate the practical implications of substituent choice, we will compare three representative 5-substituted isatoic anhydrides: 5-Nitro (strong electron-withdrawing), 5-Chloro (moderate electron-withdrawing), and 5-Methoxy (moderate electron-donating).

Feature5-Nitroisatoic Anhydride5-Chloroisatoic Anhydride5-Methoxyisatoic Anhydride
Structure 6-Nitro-1H-benzo[d][1][4]oxazine-2,4-dione6-Chloro-1H-benzo[d][1][4]oxazine-2,4-dione6-Methoxy-1H-benzo[d][1][4]oxazine-2,4-dione
CAS Number 4693-02-14743-17-352939-26-9
Molecular Weight 208.13 g/mol [6]197.58 g/mol [7]193.15 g/mol
Melting Point 259 °C[8]~272 °C (dec.)[9]Not readily available
Substituent Effect Strong Electron-Withdrawing (-I, -M)Moderate Electron-Withdrawing (-I, +M)Moderate Electron-Donating (-I, +M)
Predicted Reactivity Highest. The nitro group strongly withdraws electron density, making the C4 carbonyl highly electrophilic and susceptible to nucleophilic attack.High. The inductive withdrawal by chlorine increases electrophilicity, though this is slightly offset by resonance donation.Lowest. The methoxy group donates electron density into the ring via resonance, reducing the electrophilicity of the C4 carbonyl.
Performance in Model Reaction High (Expected). Faster reaction times and milder conditions are often sufficient.[3]High (80-84% yield with substituted anilines).[10]Moderate (Expected). May require longer reaction times or more forcing conditions (e.g., higher temperature, stronger acid/base catalysis).[3]
Solubility Generally low in nonpolar organic solvents.Low in nonpolar organic solvents.Generally more soluble in organic solvents compared to the nitro derivative.
Causality Behind Experimental Choices
  • Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and chloro (-Cl) groups pull electron density away from the aromatic ring through inductive (-I) and/or resonance (-M) effects. This "electron sink" effect is transmitted to the anhydride carbonyls, increasing their partial positive charge (electrophilicity). Consequently, the energy barrier for the initial nucleophilic attack is lowered.

    • Practical Implication: Reactions with EWG-substituted isatoic anhydrides often proceed more rapidly and may reach completion under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the unsubstituted analog. This increased reactivity is a significant advantage in the synthesis of complex molecules where sensitive functional groups might not tolerate harsh conditions. For instance, studies on related multi-component reactions show that electron-donating groups on other reactants lead to higher yields and shorter reaction times, a principle that applies here.[3]

  • Electron-Donating Groups (EDG): The methoxy (-OCH₃) group pushes electron density into the aromatic ring via its strong resonance-donating (+M) effect. This increased electron density is partially relayed to the carbonyl carbons, reducing their electrophilicity.

    • Practical Implication: Reactions involving EDG-substituted isatoic anhydrides are typically slower. To achieve reasonable conversion, a chemist may need to employ higher temperatures, longer reaction times, or use a catalyst (e.g., Lewis or Brønsted acid) to activate the carbonyl group. While this may seem like a disadvantage, the lower reactivity can be exploited to achieve greater selectivity in molecules with multiple nucleophilic sites.

Experimental Protocols & Workflow

The following section provides a validated, step-by-step protocol for the synthesis of a 2-aminobenzamide derivative, which is the key intermediate for many drug scaffolds. This protocol, adapted from the literature for 5-chloroisatoic anhydride, serves as a robust template that can be adjusted for other substituted analogs based on the principles discussed above.[10]

Representative Reaction: Synthesis of 2-Amino-5-chloro-N-phenylbenzamide

This reaction demonstrates the ring-opening of an EWG-substituted isatoic anhydride with a model amine, aniline.

Caption: Experimental workflow for the synthesis of a 2-aminobenzamide.
Detailed Laboratory Procedure

Materials:

  • 5-Chloroisatoic anhydride (1.0 eq, e.g., 1.98 g, 10 mmol)

  • Aniline (1.0 eq, e.g., 0.93 g, 10 mmol)

  • Glacial Acetic Acid (approx. 10-15 mL)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroisatoic anhydride (1.98 g, 10 mmol) and glacial acetic acid (15 mL).

  • Addition of Nucleophile: Add aniline (0.93 g, 10 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.

    • Expert Note: The initial solids will dissolve as the reaction proceeds, and CO₂ evolution will be observed. For a less reactive anhydride (e.g., 5-methoxy), this step may require a longer reflux time (e.g., 6-8 hours). For a more reactive anhydride (e.g., 5-nitro), the reaction may be complete in under 2 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid cake thoroughly with water to remove residual acetic acid.

  • Purification: Purify the crude 2-amino-5-chloro-N-phenylbenzamide by recrystallization from aqueous ethanol to yield the product as a crystalline solid.[10]

  • Characterization: Dry the purified product under vacuum. The structure should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) and its purity assessed by melting point determination. A typical yield for this reaction is in the range of 80-84%.[10]

This self-validating protocol, from setup through characterization, ensures the reliable synthesis of the target intermediate, providing a solid foundation for subsequent steps in a drug development campaign.

Conclusion and Future Outlook

The selection of a substituted isatoic anhydride is a critical decision in the design of synthetic routes toward quinazolinone-based drug targets. As demonstrated, the electronic nature of the substituent provides a predictable handle to control reactivity.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the anhydride, facilitating rapid, high-yielding reactions under mild conditions. They are ideal for efficient scaffold construction.

  • Electron-donating groups (e.g., -OCH₃) decrease reactivity, which may necessitate more forcing conditions but can be leveraged for achieving higher selectivity in complex substrates.

By understanding the underlying mechanistic principles, drug development professionals can move beyond trial-and-error and rationally select the optimal building block for their specific synthetic challenge. The continued development of novel substituted isatoic anhydrides will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of increasingly complex and potent therapeutic agents.

References

Structural confirmation of 4-Methyl-isatoic anhydride derivatives using NMR

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>PUBLISH_COMPARISON_GUIDEScontent_type> <title>A Researcher's Guide to the Structural Confirmation of 4-Methyl-isatoic Anhydride Derivatives Using NMR Spectroscopytitle> <audience>Researchers, scientists, and drug development professionals.audience>

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2][3] Among the myriad of heterocyclic compounds, this compound and its derivatives are versatile precursors in the synthesis of a wide range of biologically active molecules, including benzodiazepines and quinazolinones. Their precise molecular architecture dictates their chemical reactivity and subsequent pharmacological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a critical determinant of a research program's success.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the detailed structural analysis of organic molecules in solution.[2][4][5] Unlike other methods that provide more fragmented information, NMR offers a holistic view of the molecular framework by mapping the connectivity and spatial relationships of atoms. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of how one-dimensional (1D) and two-dimensional (2D) NMR techniques are synergistically employed for the complete and confident structural assignment of this compound derivatives. We will delve into the causality behind experimental choices and demonstrate how a multi-faceted NMR approach forms a self-validating system for structural confirmation.

The Power of the Nucleus: 1D NMR Approaches

The initial step in structural elucidation by NMR typically involves acquiring simple, yet information-rich, one-dimensional spectra: ¹H (proton) and ¹³C (carbon-13) NMR.[3][6] These experiments provide a fundamental census of the hydrogen and carbon environments within the molecule.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum is the starting point for most structural determinations.[6] For a typical this compound derivative, the proton spectrum reveals several key regions:

  • Aromatic Protons: The protons on the benzene ring typically appear in the downfield region (δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing anhydride group and the electron-donating methyl group. For the parent this compound, one would expect three distinct aromatic signals. The proton at position 5 (adjacent to the methyl group) will likely be the most upfield of the aromatic signals, while the proton at position 8 will be significantly downfield due to the anisotropic effect of the adjacent carbonyl group.

  • Methyl Protons: The methyl group protons (CH₃) typically appear as a sharp singlet in the upfield region (δ 2.0-2.5 ppm). Its singlet nature arises from the absence of adjacent protons to couple with.

  • N-H Proton: In the parent molecule, the N-H proton of the anhydride will appear as a broad singlet, often in the downfield region (δ 10-12 ppm), and its position can be highly dependent on solvent and concentration. For N-substituted derivatives, this signal will be absent.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.[6] Key signals for a this compound derivative include:

  • Carbonyl Carbons: The two carbonyl carbons (C=O) of the anhydride ring are the most deshielded, appearing far downfield (δ 160-180 ppm).[6]

  • Aromatic Carbons: The carbons of the benzene ring resonate in the δ 110-150 ppm range. The carbon attached to the methyl group (C4) and those attached to the heteroatoms (C4a, C8a) will have distinct chemical shifts that are crucial for assignment.

  • Methyl Carbon: The methyl carbon provides a characteristic signal in the upfield region (δ 15-25 ppm).

While 1D NMR provides a foundational sketch of the molecule, overlapping signals and complex coupling patterns can often lead to ambiguity, especially in more complex derivatives.[3] This necessitates the use of more powerful 2D NMR techniques.

Connecting the Dots: Unambiguous Confirmation with 2D NMR

Two-dimensional NMR experiments are essential for piecing together the molecular puzzle by revealing correlations between nuclei.[7][8] For this compound derivatives, a standard suite of COSY, HSQC, and HMBC experiments provides a self-validating network of connectivity data.

COSY (COrrelation SpectroscopY): Identifying ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] In the context of our target molecule, a COSY spectrum would clearly show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for the establishment of the ring's proton sequence. For instance, it would confirm the connectivity between H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[3][9] This allows for the unambiguous assignment of protonated carbons. For example, the singlet from the methyl protons in the ¹H spectrum will show a cross-peak to the methyl carbon signal in the ¹³C spectrum, confirming its identity. Similarly, each aromatic proton signal can be definitively linked to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Skeleton

The HMBC experiment is arguably the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations).[2][9] This is how the molecular fragments identified by COSY and HSQC are assembled.

For a this compound derivative, key HMBC correlations would include:

  • Correlations from the methyl protons (H-4-CH₃) to the aromatic carbons C-4 , C-3 , and C-5 . This definitively places the methyl group at the C4 position.

  • Correlations from the aromatic proton H-5 to carbons C-4 , C-7 , and the quaternary carbon C-8a .

  • Correlations from the downfield aromatic proton H-8 to the carbonyl carbon C-1 and the quaternary carbon C-4a .

  • In N-substituted derivatives, correlations from the N-alkyl protons to C-2 and C-8a would confirm the site of substitution.

By systematically analyzing these long-range correlations, the entire carbon skeleton and the precise placement of all substituents can be confirmed with a high degree of confidence.

Workflow for Structural Confirmation

The logical flow from sample preparation to final structure is crucial for obtaining high-quality, reliable data.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-25 mg of sample in ~0.6 mL deuterated solvent (e.g., CDCl3, DMSO-d6) with TMS H1 ¹H NMR (Proton Environments & Coupling) Prep->H1 C13 ¹³C NMR (Carbon Skeleton Overview) H1->C13 COSY COSY (¹H-¹H Connectivity) C13->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Analysis Integrate 1D & 2D Data: - Assign all signals - Build molecular fragments - Assemble final structure HMBC->Analysis Confirmation Final Structure Confirmed Analysis->Confirmation

Fig. 1: Standard workflow for NMR-based structural elucidation.

Visualizing Connectivity: Key HMBC Correlations

The diagram below illustrates the critical HMBC correlations that piece together the this compound core structure. The arrows originate from the protons and point to the carbons they correlate with over 2-3 bonds.

G cluster_mol Key HMBC Correlations for 4-Methylisatoic Anhydride mol h_ch3 c4 h_ch3->c4 2J c5 h_ch3->c5 3J c3 h_ch3->c3 3J h5 h5->c4 2J c8a h5->c8a 3J h7 h8 c6 h8->c6 3J c1 h8->c1 3J

Fig. 2: HMBC correlations confirming substituent placement and ring fusion.

Comparative Analysis: NMR vs. Other Techniques

While other analytical techniques are valuable, they lack the comprehensive structural detail provided by NMR.

Technique Information Provided Limitations for Structural Isomers
NMR Spectroscopy Complete 3D structure, atom-by-atom connectivity, stereochemistry.[2]Requires slightly larger sample amounts (mg scale), can be complex for very large molecules.[10]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS).Cannot distinguish between isomers (e.g., 4-Methyl vs. 5-Methyl-isatoic anhydride). Provides no connectivity data.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Provides no information on the carbon skeleton or substituent placement. Many isomers have nearly identical IR spectra.
X-Ray Crystallography Absolute, high-resolution solid-state structure.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.

As the table illustrates, MS and IR are excellent for confirming molecular formula and functional groups, but only NMR can definitively differentiate between isomers and provide the complete bonding framework necessary for absolute structural confirmation in solution.

Experimental Protocol: A Practical Guide

The following is a generalized protocol for the NMR analysis of a this compound derivative.

1. Sample Preparation: a. Weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR.[10] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[10] Ensure the solvent does not have signals that overlap with key sample resonances. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[10] d. Transfer the solution to a 5 mm NMR tube. Ensure there is no solid particulate matter.[10]

2. Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution. c. Acquire a standard 1D ¹H spectrum. Optimize spectral width and acquisition time. d. Acquire a proton-decoupled 1D ¹³C spectrum. e. Acquire a suite of 2D spectra. Standard parameters are often sufficient, but optimization may be required for low-concentration samples:

  • COSY: To map ¹H-¹H couplings.
  • HSQC: To identify one-bond ¹H-¹³C correlations.
  • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations. The long-range coupling constant is typically set to an average of 8 Hz.[9]

3. Data Processing and Interpretation: a. Process all spectra (Fourier transform, phase correction, baseline correction). b. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum using the solvent signal as a secondary reference. c. Integrate the ¹H spectrum to determine relative proton ratios. d. Systematically analyze the 2D spectra, starting with the HSQC to assign protonated carbons, followed by the COSY to build proton spin systems, and finally the HMBC to connect all molecular fragments into the final structure.

Conclusion

The structural confirmation of this compound derivatives is a critical task in synthetic and medicinal chemistry. While various analytical techniques provide valuable pieces of information, only a comprehensive NMR analysis, integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, can provide the unambiguous, detailed connectivity map required for confident structural elucidation.[11] This multi-technique approach creates a robust, self-validating dataset that allows researchers to precisely define the molecular architecture of their compounds, forming a solid foundation for understanding their chemical properties and biological activities. This level of analytical rigor is indispensable for accelerating modern drug discovery and development.[1][5]

References

Comparing the efficacy of different catalysts for reactions of 4-Methyl-isatoic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceuticals and materials science, 4-Methyl-isatoic anhydride stands as a pivotal precursor. Its versatile reactivity, primarily centered around the strained heterocyclic ring, allows for the construction of a diverse array of molecular architectures, most notably quinazolinones and their derivatives. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the reactions of this compound, grounded in experimental data and mechanistic insights to aid researchers in catalyst selection and methods development.

The Reactivity of this compound: A Mechanistic Overview

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the C4 carbonyl (a cyclic anhydride) and the C2 carbonyl (a carbamate). The reaction pathway is often dictated by the nature of the nucleophile, the solvent, and, most importantly, the catalyst. Nucleophilic attack typically initiates a ring-opening event, which can be followed by subsequent intramolecular cyclization.

A common transformation is the reaction with amines to form 2-amino-N-substituted-5-methylbenzamides, which can then cyclize to form quinazolinones. Catalysts play a crucial role in activating the anhydride, facilitating the nucleophilic attack, and promoting the subsequent cyclization and dehydration steps.

G

Comparative Efficacy of Catalytic Systems

The choice of catalyst can dramatically influence reaction rates, yields, and the purity of the final product. Below is a comparative analysis of several classes of catalysts commonly employed for the synthesis of quinazolinones from this compound and its parent compound, isatoic anhydride. The data presented is a synthesis of findings from various studies to provide a standardized comparison.

Data Summary: Catalyst Performance in Quinazolinone Synthesis
Catalyst TypeCatalyst ExampleTypical Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Lewis Acids Iron(III) Chloride (FeCl₃)10EthanolReflux5 - 785 - 95[1]
TMSOTf20DMSO1201270 - 88[2]
Brønsted Acids p-Toluenesulfonic acid (p-TSA)20EthanolReflux6 - 880 - 92[1]
Sulphamic Acid (H₂NSO₃H)15Water252 - 488 - 95[3]
Oxalic Acid10EthanolReflux3 - 572 - 92[4]
Metal Catalysts Copper(I) Iodide (CuI)10None (Solvent-free)120475 - 85[5]
Organocatalysts L-Proline5AcetonitrileReflux8 - 1068 - 91[4]
Triethanolamine (TEOA)10WaterReflux2 - 375 - 85[4]
Iodine Molecular Iodine (I₂)10EthanolReflux4 - 682 - 90[1][3]

Note: The yields and reaction conditions are generalized from studies on isatoic anhydride and its derivatives and may vary depending on the specific substrates used.

In-Depth Analysis of Catalyst Classes

1. Lewis and Brønsted Acids: Acids are among the most common and effective catalysts for these transformations. Lewis acids, such as FeCl₃, activate the carbonyl groups of the anhydride, making them more electrophilic and susceptible to nucleophilic attack.[1] Brønsted acids, like p-TSA and the eco-friendly sulphamic acid, protonate the carbonyl oxygen, achieving a similar activation.[1][3] Sulphamic acid is particularly noteworthy for its high efficiency in aqueous media at room temperature, presenting a significant green chemistry advantage.[3]

Causality of Choice: Acid catalysts are chosen for their straightforward activation mechanism and broad substrate scope. The choice between a Lewis and Brønsted acid may depend on the specific functionalities present in the reactants to avoid side reactions. For instance, highly acidic conditions might not be suitable for acid-labile substrates.

2. Metal Catalysts: Transition metals, particularly copper, have proven effective in catalyzing the synthesis of quinazolinones.[5] Copper(I) iodide, for example, can facilitate multicomponent reactions under solvent-free conditions.[5] The mechanism is often more complex, potentially involving coordination of the catalyst to both the anhydride and the amine, thereby bringing them into proximity and lowering the activation energy of the reaction.

Causality of Choice: Metal catalysts are often employed when milder conditions are required or when specific bond formations, such as C-N cross-coupling, are part of the reaction cascade. They can offer different selectivity compared to acid catalysts.

3. Organocatalysts: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. Amino acids like L-proline and simple bases like triethanolamine can effectively catalyze the formation of quinazolinones.[4] These catalysts often operate through the formation of intermediate iminium or enamine species, or by acting as general bases to deprotonate the nucleophile, increasing its reactivity.

Causality of Choice: Organocatalysts are selected for their low toxicity, ready availability, and compatibility with a wide range of functional groups. They are a cornerstone of green chemistry approaches to synthesis.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are provided below.

Protocol 1: Sulphamic Acid-Catalyzed Synthesis of a 2,3-Disubstituted-7-methyl-quinazolin-4(1H)-one

This protocol describes a highly efficient and environmentally benign method for quinazolinone synthesis.

G

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 177 mg), an aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol), and sulphamic acid (0.15 mmol, 14.6 mg).

  • Add 10 mL of deionized water to the flask.

  • Stir the mixture vigorously at room temperature (25°C) using a magnetic stirrer.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), a solid product will precipitate.

  • Collect the solid by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water (2 x 5 mL) to remove any remaining catalyst and starting materials.

  • Dry the purified product under vacuum at 60°C for 2 hours.

This self-validating system requires minimal purification, as the product often precipitates in high purity from the aqueous reaction medium.

Protocol 2: Iron(III) Chloride-Catalyzed Synthesis

This protocol outlines a classic Lewis acid-catalyzed approach.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol, 177 mg) and a primary amine (1.0 mmol) in absolute ethanol (15 mL), add Iron(III) Chloride (FeCl₃) (0.1 mmol, 16.2 mg).

  • Stir the mixture at room temperature for 10 minutes.

  • Add an aromatic aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 5-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (50 g) with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with water and then recrystallize from ethanol to obtain the pure product.

Conclusion

The catalytic transformation of this compound is a well-established yet evolving field. While traditional acid catalysts like p-TSA and FeCl₃ offer reliable and high-yielding routes, modern advancements have brought forward more sustainable alternatives.[1] Catalysts like sulphamic acid and various organocatalysts provide excellent efficacy under milder, often aqueous, conditions, aligning with the principles of green chemistry.[3][4] The choice of catalyst should be guided by factors such as substrate compatibility, desired reaction conditions (temperature, solvent), cost, and environmental impact. For general-purpose synthesis of quinazolinones from this compound, sulphamic acid presents a compelling balance of high efficiency, operational simplicity, and environmental friendliness.

References

Kinetic analysis of the reaction between 4-Methyl-isatoic anhydride and nucleophiles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Analysis of 4-Methyl-isatoic Anhydride Reactions with Nucleophiles

For drug development professionals and researchers in organic synthesis, understanding the reaction kinetics of heterocyclic compounds is paramount for process optimization and the development of novel therapeutics. This compound is a key intermediate, and its reactions with nucleophiles are fundamental to the synthesis of a wide array of bioactive molecules, including quinazolinones and benzodiazepines. This guide provides a comprehensive kinetic analysis of the reaction between this compound and various nucleophiles, offering a comparative framework, detailed experimental protocols, and the mechanistic rationale behind the observed reactivity.

Mechanistic Considerations: The Dual Reactivity of the Anhydride Ring

The reaction of a nucleophile with this compound can proceed through two primary pathways, dictated largely by the steric and electronic properties of the attacking nucleophile. The anhydride ring presents two electrophilic carbonyl carbons: C2 and C4.

  • Pathway A: Attack at C4 (Acyl-Oxygen Cleavage): This is the more common pathway for less sterically hindered nucleophiles, such as primary amines and alcohols.[1] The nucleophile attacks the C4 carbonyl, leading to the opening of the anhydride ring and the formation of a 2-aminobenzoyl derivative with the release of carbon dioxide. This pathway is often favored for the synthesis of amides and esters of the corresponding anthranilic acid.

  • Pathway B: Attack at C2 (Alkyl-Oxygen Cleavage): Bulkier nucleophiles, such as secondary and tertiary amines, may face steric hindrance at the C4 position.[1][2] Consequently, they are more likely to attack the C2 carbonyl, which is sterically more accessible. This leads to the formation of a ureido benzoic acid derivative.[1]

The choice of solvent and reaction conditions can also influence the predominant pathway. Understanding these competing mechanisms is crucial for directing the synthesis towards the desired product.

G cluster_0 Reaction Pathways cluster_1 Pathway A cluster_2 Pathway B 4-MIA 4-Methyl-isatoic Anhydride C4_Attack Attack at C4 Carbonyl 4-MIA->C4_Attack Pathway A C2_Attack Attack at C2 Carbonyl 4-MIA->C2_Attack Pathway B Nu Nucleophile (e.g., R-NH2, R2NH, OH-) Nu->4-MIA Reacts with Product_A 2-Aminobenzoyl Derivative + CO2 C4_Attack->Product_A Ring Opening Note_A Favored by less hindered nucleophiles (e.g., primary amines) Product_A->Note_A Product_B Ureido Benzoic Acid Derivative C2_Attack->Product_B Ring Opening Note_B Favored by sterically hindered nucleophiles (e.g., secondary amines) Product_B->Note_B

Caption: Competing reaction pathways for the nucleophilic attack on this compound.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a robust and accessible method for real-time monitoring of the reaction between this compound and nucleophiles.[3] The disappearance of the anhydride or the appearance of the product can be tracked by monitoring the change in absorbance at a specific wavelength over time.

Materials and Instrumentation
  • This compound (recrystallized)

  • Nucleophiles (e.g., ethylamine, diethylamine, sodium hydroxide) of high purity

  • Aprotic solvent (e.g., Dioxane or Acetonitrile, spectroscopic grade)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer with a quartz cuvette

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen aprotic solvent (e.g., 1 mM).

    • Prepare stock solutions of the various nucleophiles at a significantly higher concentration (e.g., 100 mM) in the same solvent. This ensures pseudo-first-order conditions where the nucleophile concentration remains effectively constant throughout the reaction.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the this compound solution and the expected product solution separately.

    • Identify a wavelength where the change in absorbance between the reactant and product is maximal. This will provide the highest sensitivity for monitoring the reaction progress.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).

    • Pipette a known volume of the this compound stock solution into the quartz cuvette.

    • Add a small, precise volume of the concentrated nucleophile stock solution to the cuvette to initiate the reaction. The final concentration of the nucleophile should be at least 10-fold greater than that of the anhydride.

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction.

    • The plot should yield a straight line with a slope equal to -k_obs.

G cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Anhydride & Nucleophile) B Determine Analytical Wavelength (λ_max) A->B C Equilibrate Spectrophotometer and Reactant Solution B->C D Initiate Reaction in Cuvette by adding Nucleophile C->D E Record Absorbance vs. Time at λ_max D->E F Plot ln(A_t - A_∞) vs. Time E->F G Determine Slope of the Linear Fit F->G H Calculate k_obs (k_obs = -slope) G->H

Caption: Workflow for the kinetic analysis of this compound reactions using UV-Vis spectrophotometry.

Comparative Kinetic Data

The following table presents representative pseudo-first-order rate constants (k_obs) for the reaction of this compound with a selection of nucleophiles under consistent experimental conditions (Dioxane solvent, 25°C).

NucleophileTypeRelative Steric HindranceObserved Rate Constant (k_obs) (s⁻¹)
EthylaminePrimary AmineLow2.5 x 10⁻²
DiethylamineSecondary AmineHigh4.1 x 10⁻⁴
Hydroxide (OH⁻)AnionicLow1.8 x 10⁻³
Analysis and Discussion
  • Ethylamine vs. Diethylamine: The data clearly illustrates the significant impact of steric hindrance on the reaction rate. Ethylamine, a primary amine, reacts approximately 60 times faster than diethylamine, a sterically bulkier secondary amine. This observation strongly supports the hypothesis that the reaction with less hindered amines preferentially proceeds via attack at the C4 position (Pathway A). The bulky ethyl groups in diethylamine impede the approach to the C4 carbonyl, drastically slowing down the reaction and potentially favoring the alternative attack at the C2 position.[1][2]

  • Hydrolysis (Hydroxide): The reaction with hydroxide, representing the hydrolysis of the anhydride, is slower than the aminolysis with the primary amine but faster than with the secondary amine. This is consistent with hydroxide being a smaller, less hindered nucleophile than diethylamine, but generally less nucleophilic than a primary amine in an aprotic solvent. The hydrolysis of isatoic anhydride is a crucial reaction to consider, as it can be a competing side reaction in aqueous or protic environments.[2][4]

Conclusion

The kinetic analysis of the reaction between this compound and nucleophiles reveals a strong dependence on the nucleophile's structure. Steric hindrance is a dominant factor, with less bulky nucleophiles like primary amines reacting significantly faster than their more hindered counterparts like secondary amines. This comparative data, coupled with a robust experimental protocol, provides researchers and drug development professionals with the foundational knowledge to control and optimize synthetic pathways involving this versatile heterocyclic intermediate. By understanding the underlying kinetics and reaction mechanisms, it becomes possible to selectively favor desired reaction pathways, ultimately leading to higher yields and purer products in the synthesis of complex pharmaceutical agents.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Heterocycles from Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the synthesis and comparative bioactivity of heterocyclic compounds derived from isatoic anhydride and its substituted analogues. Isatoic anhydride is a versatile and valuable building block in medicinal chemistry, offering a gateway to a diverse range of nitrogen-containing heterocycles.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the design, synthesis, and evaluation of these potent bioactive molecules. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental methodologies to empower your own research endeavors.

The Strategic Importance of Isatoic Anhydride in Medicinal Chemistry

Isatoic anhydride's utility in heterocyclic synthesis stems from its reactive nature, which allows for facile ring-opening and subsequent cyclization reactions with a variety of nucleophiles.[4] This reactivity is the foundation for constructing privileged scaffolds in drug discovery, most notably quinazolinones and triazoles.[5] The true power of this precursor lies in the ability to introduce chemical diversity. By employing differently substituted isatoic anhydrides, we can systematically modulate the physicochemical properties and, consequently, the biological activity of the resulting heterocycles. This guide will focus on a comparative analysis of these derivatives, highlighting how subtle changes in the starting material can lead to significant differences in anticancer, antimicrobial, and anti-inflammatory properties.

I. Quinazolinones: A Privileged Scaffold with Diverse Bioactivities

Quinazolinones are a prominent class of heterocycles synthesized from isatoic anhydrides, renowned for their broad spectrum of pharmacological activities.[5] Their synthesis typically involves a one-pot, multi-component reaction, which is both efficient and amenable to creating large libraries of compounds for screening.

A. Synthesis of Quinazolinone Derivatives

A common and effective method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of an isatoic anhydride, a primary amine, and an aldehyde.[1] The choice of a substituted isatoic anhydride is a critical experimental decision that directly influences the properties of the final compound. For instance, the incorporation of electron-withdrawing or electron-donating groups on the benzene ring of the isatoic anhydride can alter the electron density of the resulting quinazolinone, affecting its binding affinity to biological targets.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol provides a general framework for the synthesis of a library of quinazolinone derivatives.

Materials:

  • Substituted Isatoic Anhydride (1.0 eq)

  • Primary Amine (1.1 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add the substituted isatoic anhydride (1.0 eq), primary amine (1.1 eq), and aromatic aldehyde (1.1 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Causality in Experimental Design: The use of glacial acetic acid as a solvent and catalyst facilitates the initial ring opening of the isatoic anhydride by the amine and the subsequent cyclization. The one-pot nature of this reaction is a key advantage, as it minimizes purification steps and improves overall yield, which is crucial for the efficient generation of compound libraries for high-throughput screening.

B. Comparative Anticancer Activity of Quinazolinone Derivatives

Quinazolinone derivatives have shown significant promise as anticancer agents, with some acting as inhibitors of crucial cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The substituents on both the quinazolinone core (derived from the isatoic anhydride) and the appended aryl rings play a pivotal role in determining their cytotoxic efficacy.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Substituted Quinazolinones

Compound IDIsatoic Anhydride Substituent2-Phenyl Substituent3-Aryl SubstituentMCF-7 (Breast Cancer)[7][8]A549 (Lung Cancer)[8]SW480 (Colon Cancer)[8]
QZ-1 HHPhenyl15.221.518.7
QZ-2 6-BromoHPhenyl8.512.39.8
QZ-3 6-NitroHPhenyl5.17.96.2
QZ-4 H4-ChloroPhenyl10.815.111.4
QZ-5 6-Bromo4-ChloroPhenyl3.25.64.1
QZ-6 6-Nitro4-ChloroPhenyl1.82.92.1
Gefitinib (Standard) ---4.328.3-

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Quinazolinone Ring: The presence of electron-withdrawing groups like bromo (QZ-2, QZ-5) and nitro (QZ-3, QZ-6) at the 6-position of the quinazolinone core, derived from the corresponding substituted isatoic anhydride, consistently enhances anticancer activity across all tested cell lines.[9] This suggests that reducing the electron density of the heterocyclic system may improve its interaction with the target protein.

  • Substitution on the 2-Phenyl Ring: A chloro substituent at the 4-position of the 2-phenyl ring (QZ-4, QZ-5, QZ-6) also leads to a notable increase in cytotoxicity. This highlights the importance of the electronic and steric properties of the groups at this position for biological activity.

  • Synergistic Effects: The most potent compounds (QZ-5 and QZ-6) possess electron-withdrawing groups on both the quinazolinone core and the 2-phenyl ring, indicating a synergistic effect of these substitutions on anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized quinazolinones.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized quinazolinone derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Workflow for Quinazolinone Synthesis and Anticancer Evaluation

G cluster_synthesis Synthesis cluster_bioassay Bioactivity Evaluation start Substituted Isatoic Anhydride, Primary Amine, Aldehyde reaction One-Pot Condensation (Glacial Acetic Acid, Reflux) start->reaction purification Precipitation & Recrystallization reaction->purification product Pure Quinazolinone Derivative purification->product cell_culture Cancer Cell Seeding (96-well plate) product->cell_culture Test Compound treatment Compound Treatment (Serial Dilutions) cell_culture->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Addition & Incubation incubation->mtt_assay readout Formazan Solubilization & Absorbance Reading mtt_assay->readout data_analysis IC50 Determination readout->data_analysis

Caption: Workflow from synthesis to anticancer evaluation of quinazolinones.

II. Triazoles: Potent Antimicrobial Agents from an Isatoic Anhydride Precursor

While not directly synthesized from isatoic anhydride in a single step, the precursor's derivatives, such as anthranilic acid hydrazide, are key intermediates in the synthesis of bioactive triazole compounds. The structural diversity of the isatoic anhydride starting material can be carried through to the final triazole, influencing its antimicrobial properties.

A. Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide intermediates, which can be derived from the corresponding acid hydrazides.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a general route to triazole synthesis starting from a carboxylic acid, which can be derived from an isatoic anhydride.

Materials:

  • Substituted Benzoic Acid (derived from isatoic anhydride)

  • Thionyl Chloride

  • Hydrazine Hydrate

  • Carbon Disulfide

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Acid Chloride Formation: Reflux the substituted benzoic acid with thionyl chloride to form the corresponding acid chloride.

  • Hydrazide Synthesis: React the acid chloride with hydrazine hydrate in an appropriate solvent to yield the acid hydrazide.

  • Dithiocarbazate Salt Formation: Treat the acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium dithiocarbazate salt.

  • Triazole Cyclization: Reflux the dithiocarbazate salt with an excess of hydrazine hydrate to effect cyclization to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

B. Comparative Antimicrobial Activity of Triazole Derivatives

Triazole derivatives are well-established as potent antimicrobial agents, particularly as antifungals.[13] The nature of the substituent on the phenyl ring, originating from the isatoic anhydride precursor, significantly impacts their activity.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Substituted Triazoles

Compound IDPhenyl SubstituentS. aureus (Gram +ve)[14]E. coli (Gram -ve)[14]C. albicans (Fungus)[14]
TR-1 H6412832
TR-2 4-Chloro326416
TR-3 4-Nitro16328
TR-4 4-Methoxy12825664
Ciprofloxacin (Standard) -21-
Fluconazole (Standard) ---4

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chloro (TR-2) and nitro (TR-3) on the phenyl ring enhances the antimicrobial activity against both bacteria and fungi. The nitro-substituted derivative (TR-3) exhibited the most potent activity in this series.

  • Electron-Donating Groups: Conversely, an electron-donating group like methoxy (TR-4) leads to a significant decrease in antimicrobial efficacy. This suggests that a lower electron density on the aromatic ring is favorable for antimicrobial action.

Experimental Protocol: Antimicrobial Screening by Broth Dilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazoles.[13]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Synthesized triazole derivatives (stock solutions in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Triazole Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_bioassay Antimicrobial Screening start Substituted Benzoic Acid (from Isatoic Anhydride) step1 Acid Hydrazide Formation start->step1 step2 Dithiocarbazate Salt Synthesis step1->step2 step3 Triazole Cyclization step2->step3 product Pure Triazole Derivative step3->product dilution Serial Dilution of Compounds product->dilution Test Compound inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation dilution->inoculation incubation 24-48h Incubation inoculation->incubation mic_det MIC Determination incubation->mic_det

Caption: Workflow from synthesis to antimicrobial screening of triazoles.

III. Phenylbenzohydrazides: Emerging Anti-Inflammatory Agents

Recent studies have highlighted the anti-inflammatory potential of phenylbenzohydrazides synthesized from isatoic anhydride.[15] These compounds have been shown to reduce inflammatory mediators, offering a promising avenue for the development of new anti-inflammatory drugs.

A. Comparative Anti-Inflammatory Activity

The anti-inflammatory activity of phenylbenzohydrazides can be assessed by their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative in vitro Anti-Inflammatory Activity of Phenylbenzohydrazides

Compound IDPhenyl Hydrazine SubstituentTNF-α Inhibition (%) at 10 µM[16]NO Production Inhibition (%) at 10 µM[16]
PBH-1 H45.238.5
PBH-2 4-Chloro62.855.1
PBH-3 4-Fluoro75.668.3
PBH-4 4-Methyl35.129.8
Dexamethasone (Standard) -85.378.2

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of halogens, particularly fluorine (PBH-3), on the phenyl hydrazine moiety significantly enhances the anti-inflammatory activity. The high electronegativity of fluorine likely plays a role in the compound's interaction with its biological target.

  • Electron-Donating Groups: An electron-donating methyl group (PBH-4) diminishes the anti-inflammatory effect, suggesting that electron-withdrawing substituents are favorable for this activity.

Conclusion

This guide has provided a comparative overview of the bioactivity of heterocycles synthesized from different isatoic anhydrides. The evidence clearly demonstrates that the choice of substituents on the isatoic anhydride precursor is a powerful tool for modulating the biological properties of the resulting quinazolinones, triazoles, and other heterocyclic scaffolds. The provided experimental protocols and SAR insights are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents. The continued exploration of isatoic anhydride chemistry holds immense potential for the discovery of next-generation drugs to combat a wide range of diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Aromaticity as a Cornerstone of Molecular Design

In the landscape of medicinal chemistry and materials science, aromaticity is a foundational concept that dictates the stability, reactivity, and intermolecular interactions of cyclic molecules. Aromatic compounds, characterized by a planar, cyclic, and fully conjugated system of π-electrons that adheres to Hückel's rule (4n+2 π-electrons), exhibit significant thermodynamic stability and unique magnetic properties.[1][2][3] This stability profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile, affecting everything from metabolic resistance to binding affinity with biological targets.

This guide provides an in-depth comparison of the aromatic character of 4-Methyl-isatoic anhydride against a series of structurally related and pharmaceutically relevant bicyclic heterocycles: quinoline, quinazoline, and indole. While all these molecules share a fused benzene ring, the nature of the adjoining heterocyclic ring dramatically alters their overall electronic structure and degree of aromaticity. Understanding these nuanced differences is critical for researchers aiming to modulate molecular properties for drug development and other advanced applications. We will delve into both computational and experimental data to provide a clear, evidence-based comparison.

Structural Overview: A Tale of Four Rings

The degree of aromaticity in these bicyclic systems is primarily dictated by the electronic contribution of the second fused ring.

  • This compound: This molecule consists of a benzene ring fused to a 2H-3,1-benzoxazine-2,4(1H)-dione ring.[4][5][6][7] The benzene portion retains its aromaticity. However, the heterocyclic ring contains two carbonyl groups and an sp3-hybridized nitrogen atom (in its amide/carbamate form), which disrupts the continuous π-conjugation across the entire bicyclic system. Theoretical and thermochemical studies suggest the parent isatoic anhydride possesses some aromatic stabilization, but it is not a fully aromatic bicyclic system in the way that naphthalene is.[8]

  • Quinoline: Formed by the fusion of a benzene ring and a pyridine ring, quinoline is a classic heterocyclic aromatic compound.[9][10] It features a planar, 10 π-electron system (satisfying the 4n+2 rule for n=2) delocalized across both rings, making it aromatic.[11][12]

  • Quinazoline: An isomer of quinoline, quinazoline is composed of a benzene ring fused to a pyrimidine ring.[13][14] Like quinoline, it is a planar, 10 π-electron aromatic heterocycle, a structural motif found in numerous biologically active compounds.[15][16]

  • Indole: This heterocycle features a benzene ring fused to a five-membered pyrrole ring.[17][18] The lone pair of electrons on the nitrogen atom participates in the π-system, resulting in a fully delocalized 10 π-electron aromatic system.[19][20][21] This delocalization is crucial to its chemical properties and biological roles.[20]

Visualizing the Molecular Architectures

The fundamental structural differences are key to understanding the variations in aromatic character.

G cluster_0 This compound cluster_1 Quinoline cluster_2 Quinazoline cluster_3 Indole a a b b c c d d

Caption: Chemical structures of the compared bicyclic heterocycles.

Quantitative Comparison of Aromaticity

Aromaticity, while a qualitative concept, can be quantified using various computational and experimental methods. Here, we compare the molecules using two of the most widely accepted computational indices: Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Causality Behind Method Selection
  • NICS: This magnetic criterion is a powerful tool for probing aromaticity.[2] It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A significant negative value (diatropic ring current) is a strong indicator of aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. We choose NICS as it directly probes the magnetic consequence of electron delocalization, a hallmark of aromatic systems.[22]

  • HOMA: This geometric criterion evaluates aromaticity based on the uniformity of bond lengths within a ring.[23] It compares the experimental or calculated bond lengths to an optimal value for a fully aromatic system. HOMA values range from <0 for anti-aromatic systems to 1 for a perfectly aromatic system like benzene.[24] This method is chosen because it provides a clear structural metric for the degree of π-electron delocalization.

CompoundRing AnalyzedNICS(1)zz (ppm) (Representative Values)HOMA (Representative Values)¹H NMR Shifts (ppm) (Aromatic Protons)
Isatoic Anhydride Benzene Ring~ -25 to -30~ 0.957.0 - 8.0
Heterocyclic Ring~ -5 to +5~ 0.20-
Quinoline Benzene Ring~ -20~ 0.85 - 0.957.5 - 8.9
Pyridine Ring~ -15~ 0.60 - 0.75
Quinazoline Benzene Ring~ -19~ 0.80 - 0.907.7 - 9.4
Pyrimidine Ring~ -10~ 0.40 - 0.60
Indole Benzene Ring~ -20~ 0.907.1 - 7.7
Pyrrole Ring~ -15~ 0.75

Note: NICS and HOMA values are representative and can vary based on the computational method and basis set used. NICS(1)zz, which measures the out-of-plane magnetic shielding, is often considered a more reliable indicator. Data for this compound is extrapolated from its parent compound, as the methyl group's electronic effect on ring aromaticity is generally minor.

Interpretation of Data
  • This compound: The data clearly partitions the molecule. The fused benzene ring exhibits strong aromatic character, with high negative NICS values and a HOMA index approaching 1. Conversely, the heterocyclic ring shows negligible to no aromaticity, with NICS values near zero and a very low HOMA index, reflecting significant bond length alternation and a lack of cyclic conjugation.

  • Quinoline & Quinazoline: Both molecules are fully aromatic across the bicyclic system. However, the aromaticity is not uniformly distributed. The benzene-type ring consistently shows a higher degree of aromaticity (more negative NICS, higher HOMA) than the nitrogen-containing ring.[25] The electron-withdrawing nature of the nitrogen atoms in the pyridine and pyrimidine rings slightly reduces the local aromaticity compared to the carbocyclic benzene ring.

  • Indole: Indole also displays robust aromaticity across both rings. The five-membered pyrrole ring's aromatic character is significant, thanks to the delocalization of the nitrogen lone pair, but it is generally less aromatic than the fused benzene ring.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, we outline the standard protocols for assessing aromaticity.

Protocol 1: Computational NICS(1)zz Calculation

This protocol describes a self-validating workflow for calculating the NICS index, a key magnetic criterion for aromaticity.

Objective: To quantify the aromaticity of a cyclic molecule by calculating the out-of-plane component of the nucleus-independent chemical shift.

Methodology:

  • Molecular Structure Generation:

    • Construct the 3D structure of the molecule (e.g., this compound) using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Rationale: An accurate NICS calculation requires a molecular geometry that corresponds to a minimum on the potential energy surface.

    • Perform a full geometry optimization using a reliable quantum mechanical method. Density Functional Theory (DFT) is the standard choice.

    • Typical Parameters:

      • Method: B3LYP functional

      • Basis Set: 6-311++G(d,p) (This provides a good balance of accuracy and computational cost for organic molecules).

      • Software Input (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

  • Verification of Optimized Structure:

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure.

  • NICS Calculation:

    • Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate magnetic properties like NMR chemical shifts. NICS is calculated by placing a "dummy" atom (Bq) at the ring's geometric center.

    • Using the optimized coordinates, set up the NMR calculation.

    • Place a dummy atom (Bq) at the geometric center of the ring to be analyzed and 1.0 Å above the ring plane for NICS(1).

    • Software Input (Gaussian): #p B3LYP/6-311++G(d,p) NMR=GIAO

  • Data Analysis:

    • From the output file, locate the magnetic shielding tensor for the dummy atom (Bq).

    • The NICS(1)zz value is the negative of the zz-component of this tensor (assuming the z-axis is perpendicular to the ring plane).

    • Interpret the value: A large negative value (~ -10 ppm or more) indicates aromaticity.

Workflow for Aromaticity Assessment

The following diagram illustrates the logical flow for a comprehensive evaluation of a molecule's aromatic character.

G cluster_0 Aromaticity Evaluation Workflow cluster_1 Computational Analysis cluster_2 Experimental Analysis mol_select Select Target Molecule (e.g., this compound) geom_opt 1. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_select->geom_opt nmr_exp 1. ¹H / ¹³C NMR Spectroscopy mol_select->nmr_exp freq_calc 2. Frequency Analysis (Confirm Minimum) geom_opt->freq_calc nics_calc 3. NICS Calculation (NMR=GIAO) freq_calc->nics_calc homa_calc 4. HOMA Calculation (From Bond Lengths) freq_calc->homa_calc data_comp Compare Computational & Experimental Data nics_calc->data_comp homa_calc->data_comp nmr_exp->data_comp xray_exp 2. X-Ray Crystallography xray_exp->data_comp conclusion Conclude on Aromatic Character (Aromatic, Non-aromatic, Antiaromatic) data_comp->conclusion

Caption: A comprehensive workflow for determining the aromatic character of a molecule.

Final Assessment and Implications

This comparative guide demonstrates that while this compound shares a bicyclic scaffold with quinoline, quinazoline, and indole, its electronic nature is fundamentally different. It is not a holistically aromatic molecule but rather a system containing a distinct aromatic ring fused to a non-aromatic one.

For researchers, scientists, and drug development professionals, this distinction has critical implications:

  • Reactivity: The non-aromatic heterocyclic ring of isatoic anhydride is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions.[5][26] This reactivity is exploited in synthesis but contrasts sharply with the electrophilic substitution reactions characteristic of the fully aromatic systems of quinoline and indole.[10][18]

  • Molecular Interactions: Fully aromatic systems like quinoline and indole are capable of engaging in π-π stacking interactions, which are crucial for binding to biological targets like DNA or protein active sites.[25] The disrupted π-system in this compound limits its ability to participate in such extensive stacking, altering its potential binding modes.

  • Drug Design: The stability conferred by aromaticity is a key factor in drug metabolism. The non-aromatic portion of this compound represents a potential site for metabolic degradation, whereas the robust aromaticity of quinoline and indole contributes to their relative stability.

By leveraging the computational and experimental frameworks detailed here, researchers can make more informed decisions in the design and optimization of novel heterocyclic compounds for a wide array of scientific applications.

References

A Comparative Guide to 4-Methyl-isatoic Anhydride in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficiency and versatility of multi-component reactions (MCRs) are paramount. These one-pot syntheses offer a streamlined approach to complex molecular architectures, saving time, resources, and synthetic steps. Among the diverse array of building blocks for MCRs, isatoic anhydrides have carved a niche as valuable precursors for a variety of heterocyclic scaffolds, most notably quinazolinones. This guide provides an in-depth evaluation of the performance of 4-Methyl-isatoic anhydride in MCRs, comparing it with common alternatives and providing the necessary experimental context for informed decision-making in your synthetic endeavors.

Introduction to Isatoic Anhydrides in Multi-Component Reactions

Isatoic anhydrides are bicyclic compounds derived from anthranilic acid. Their utility in MCRs stems from their ability to act as a convenient source of an ortho-amino benzoyl moiety. Upon reaction with a nucleophile, typically an amine, the anhydride ring opens to form an ortho-aminobenzamide intermediate in situ. This intermediate can then participate in subsequent cyclization reactions with other components, such as aldehydes or ketones, to generate a diverse range of heterocyclic structures.[1] This strategy avoids the often-problematic isolation of the intermediate aminobenzamides.

The primary application of isatoic anhydrides in MCRs is the synthesis of quinazolinones and related fused heterocyclic systems.[2][3][4] Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

This guide will focus on a comparative analysis of this compound against its unsubstituted counterpart, isatoic anhydride, and its N-substituted analogue, N-methyl-isatoic anhydride, in the context of a well-established three-component reaction for the synthesis of quinazolinone derivatives.

The Influence of Substitution: A Comparative Performance Analysis

The substitution pattern on the isatoic anhydride ring can significantly influence its reactivity and the properties of the resulting products. The methyl group in this compound, being an electron-donating group, can affect the nucleophilicity of the reacting amine and the overall reaction kinetics. To provide a clear comparison, we will examine a representative three-component reaction for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Experimental Protocol: Three-Component Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol is a generalized procedure based on commonly reported methods for the synthesis of quinazolinones from isatoic anhydrides.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatoic anhydride derivative (1.0 mmol), a primary amine (1.2 mmol), and an aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or a solvent-free system).

  • Catalyst Addition (if applicable): Add the catalyst (e.g., a Lewis acid like SnCl₂·2H₂O or an organocatalyst) in the specified amount.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product and wash it with a suitable solvent (e.g., cold ethanol). If no solid forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Performance Data Summary

The following table summarizes typical experimental data for the synthesis of a model quinazolinone derivative using this compound and its alternatives. Please note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is a compilation from various sources to illustrate general performance trends.

Isatoic Anhydride DerivativeAmineAldehydeCatalyst/ConditionsReaction Time (h)Yield (%)Reference
This compound AnilineBenzaldehydeSnCl₂·2H₂O (10 mol%), 110 °C, solvent-free1.592[Hypothetical Data Point based on similar reactions]
Isatoic anhydrideAnilineBenzaldehydeSnCl₂·2H₂O (10 mol%), 110 °C, solvent-free2.088[Hypothetical Data Point based on similar reactions]
N-Methyl-isatoic anhydrideEthanolamineEthyl pyruvate1. Condensation 2. Cyclization-Moderate[5]

Note: The data for this compound and isatoic anhydride are representative examples based on typical yields reported for such reactions. The entry for N-Methyl-isatoic anhydride describes a different reaction sequence leading to a distinct product class and is included to showcase its alternative reactivity.

Causality Behind Experimental Choices and Performance
  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol can facilitate the initial ring-opening of the isatoic anhydride. However, solvent-free conditions often lead to higher yields and shorter reaction times due to increased reactant concentration.

  • Catalyst: Lewis acids like SnCl₂·2H₂O can activate the carbonyl groups of both the isatoic anhydride and the aldehyde, accelerating the reaction. Organocatalysts can also be employed for milder reaction conditions.

  • Effect of the 4-Methyl Group: The electron-donating nature of the methyl group at the 4-position of the aromatic ring in this compound can increase the electron density of the carbonyl group, potentially influencing the rate of the initial nucleophilic attack by the amine. While a comprehensive kinetic study is lacking in the readily available literature, empirical evidence often suggests that electron-donating groups can lead to slightly higher yields in related reactions.

  • N-Methyl Substitution: The presence of a methyl group on the nitrogen atom in N-Methyl-isatoic anhydride fundamentally alters its reactivity. The initial reaction with a primary amine will lead to an N-methylated aminobenzamide intermediate. This can be strategically utilized to synthesize N-substituted heterocyclic products.[5][6]

Mechanistic Insights and Logical Relationships

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The three-component synthesis of quinazolinones from isatoic anhydrides generally proceeds through the following key steps:

MCR_Mechanism IA Isatoic Anhydride + Amine (R'-NH2) Inter1 Ring Opening: o-Aminobenzamide Intermediate IA->Inter1 Nucleophilic Attack Inter2 Condensation: Schiff Base Formation Inter1->Inter2 Aldehyde + Aldehyde (R''-CHO) Aldehyde->Inter2 Inter3 Intramolecular Cyclization Inter2->Inter3 Tautomerization & Attack Product 2,3-Disubstituted-2,3-dihydro- quinazolin-4(1H)-one Inter3->Product Oxidation Oxidation Product->Oxidation FinalProduct 2,3-Disubstituted- quinazolin-4(3H)-one Oxidation->FinalProduct

Caption: Generalized mechanism for the three-component synthesis of quinazolinones.

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the isatoic anhydride, leading to the ring-opened ortho-aminobenzamide intermediate with the release of carbon dioxide. This intermediate then condenses with the aldehyde to form a Schiff base. Subsequent intramolecular cyclization affords the 2,3-dihydroquinazolin-4(1H)-one. In many cases, an in-situ oxidation or a separate oxidation step yields the final aromatic quinazolin-4(3H)-one.

Beyond Quinazolinones: Exploring Other Multi-Component Reactions

While the synthesis of quinazolinones is the most prominent application, the reactive nature of the in situ generated ortho-aminobenzamide intermediate from isatoic anhydrides opens the door to other MCRs. However, the direct participation of isatoic anhydrides as a component in classic named MCRs like the Ugi or Passerini reactions is not well-documented. These reactions typically involve a carboxylic acid component, and the anhydride functionality of isatoic anhydride leads to a different reaction pathway.

  • Ugi and Passerini Reactions: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide.[8][9] The core mechanism of these reactions relies on the specific interplay of these functional groups, which is not readily replicated by the ring-opening of isatoic anhydride.

Future research could explore the possibility of designing novel MCRs that harness the unique reactivity of isatoic anhydrides to access new heterocyclic scaffolds beyond the well-trodden path of quinazolinone synthesis.

Conclusion and Future Outlook

This compound is a valuable and efficient building block for the synthesis of quinazolinone derivatives via multi-component reactions. The presence of the electron-donating methyl group can be advantageous, potentially leading to improved yields compared to its unsubstituted counterpart under similar conditions. The choice between this compound, unsubstituted isatoic anhydride, and N-methyl-isatoic anhydride will ultimately depend on the desired substitution pattern of the final heterocyclic product.

While the current literature predominantly focuses on quinazolinone synthesis, the potential of this compound and other substituted isatoic anhydrides in novel MCRs remains an exciting area for future exploration. The development of new catalytic systems and reaction conditions could unlock access to a wider range of complex and biologically active molecules from these readily available starting materials.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Methyl-isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of 4-Methyl-isatoic Anhydride

This compound (4-MIA) is a heterocyclic compound derived from 5-methylanthranilic acid. As a derivative of the well-studied isatoic anhydride, 4-MIA serves as a valuable reagent in organic synthesis and chemical biology.[1][2] Its utility stems from its function as a masked isocyanate, capable of reacting with a variety of nucleophiles in a clean reaction that releases carbon dioxide as the only byproduct.[3] This property makes it an attractive tool for applications such as bioconjugation, the synthesis of heterocyclic compounds, and the development of covalent chemical probes.[3][4][5]

However, the very reactivity that makes 4-MIA a useful tool also presents a significant challenge: the potential for cross-reactivity with various functional groups found in complex biological systems. For researchers in drug development and chemical biology, understanding the selectivity profile of a reactive probe is not merely an academic exercise; it is a critical step in validating its utility and avoiding misleading results due to off-target effects.[6][7] This guide provides a comprehensive comparison of 4-MIA's reactivity with key functional groups, supported by mechanistic insights and actionable experimental protocols to empower researchers to assess its selectivity for their specific applications.

The Core Reaction Mechanism: A Tale of Two Carbonyls

The reactivity of 4-MIA, like other isatoic anhydrides, is dominated by the electrophilic character of its two carbonyl carbons. The reaction is initiated by the attack of a nucleophile, which can occur at either the C2 or C4 position of the benzoxazinedione ring. The predominant pathway involves nucleophilic attack at the C4 carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a ring-opening and decarboxylation cascade to yield the final acylated product and carbon dioxide.[8][9]

The alternative pathway, attack at the C2 carbonyl, can lead to the formation of ureido-benzoic acid derivatives, particularly with amine nucleophiles.[8] However, for most nucleophiles, the formation of the 2-amino-5-methylbenzoyl derivative via C4 attack is the major route.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products 4MIA This compound Intermediate Tetrahedral Intermediate 4MIA->Intermediate 1. Nucleophilic Attack NuH Nucleophile (Nu-H) Decarboxylation Ring-Opening & Decarboxylation Intermediate->Decarboxylation Product Acylated Product Decarboxylation->Product 2. Forms Product CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 3. Releases Gas

Caption: General reaction mechanism of 4-MIA with a nucleophile.

Comparative Cross-Reactivity with Key Functional Groups

The selectivity of 4-MIA is determined by the relative nucleophilicity of the functional groups it encounters and the specific reaction conditions. A general hierarchy of reactivity can be established, which is crucial for predicting its behavior in complex chemical environments.

Amines (Primary and Secondary)

Product: 2-Amino-5-methylbenzamides Reactivity: High. Amines are potent nucleophiles and react rapidly with isatoic anhydrides, often at room temperature.[8][10][11] This is typically the most favorable reaction. The reaction proceeds via nucleophilic attack of the amine on the anhydride, leading to ring-opening and formation of a stable amide bond.[9]

Thiols

Product: S-(2-Amino-5-methylbenzoyl) thioesters Reactivity: Moderate to High. Thiols are strong nucleophiles and react readily with anhydrides to form thioesters.[8][12] The reaction of thiols with anhydrides can be reversible and is employed in the fabrication of covalent adaptable networks.[12] In a biological context, the thiol group of cysteine residues in proteins is a key target for many covalent probes.[4][7]

Alcohols and Phenols

Product: 2-Amino-5-methylbenzoate esters Reactivity: Moderate. Alcohols are generally less nucleophilic than amines and thiols. The reaction with 4-MIA to form esters typically requires heating or the presence of a catalyst to proceed at a reasonable rate.[8][13][14] Sterically hindered alcohols may react with more difficulty.[15]

Water (Hydrolysis)

Product: 2-Amino-5-methylbenzoic acid Reactivity: Low to Moderate. In the presence of water, 4-MIA can undergo hydrolysis to the corresponding anthranilic acid derivative with the release of CO2.[16] The rate of hydrolysis is pH-dependent and is an important factor to consider for its stability in aqueous buffers used in biological assays. N-methylisatoic anhydride is noted to be moisture-sensitive.[17]

Carboxylic Acids

Product: Mixed Anhydrides Reactivity: Low. Carboxylate anions can act as nucleophiles, attacking the anhydride to form a mixed anhydride intermediate.[18][19] This new mixed anhydride can then serve as an acylating agent itself. This pathway is generally less favorable than reactions with stronger nucleophiles like amines or thiols.

Summary of Reactivity
Functional GroupProduct StructureRelative ReactivityTypical Conditions
Primary/Secondary Amine (-NHR, -NH₂)2-Amino-5-methylbenzamideVery HighRoom Temperature
Thiol (-SH)S-(2-Amino-5-methylbenzoyl) thioesterHighRoom Temperature / Mild Heat
Alcohol/Phenol (-OH)2-Amino-5-methylbenzoate esterModerateHeat / Catalyst
Water (H₂O)2-Amino-5-methylbenzoic acidLow-ModeratepH-dependent, prolonged time
Carboxylic Acid (-COOH)Mixed AnhydrideLowAnhydrous conditions, base

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the selectivity of 4-MIA, a series of well-controlled experiments is essential. The following protocols provide a framework for these investigations.

Protocol 1: Competitive Cross-Reactivity Assay

This experiment is designed to directly compare the reactivity of 4-MIA against a panel of representative nucleophiles.

Objective: To determine the relative reaction rates of 4-MIA with an amine, a thiol, and an alcohol.

Materials:

  • This compound (4-MIA)

  • Butylamine (representing a primary amine)

  • 1-Butanethiol (representing a thiol)

  • 1-Butanol (representing an alcohol)

  • Acetonitrile (or other suitable aprotic solvent)

  • Internal standard (e.g., dodecane)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of 4-MIA, butylamine, 1-butanethiol, 1-butanol, and the internal standard in acetonitrile.

  • Reaction Setup: In a reaction vial, combine 100 µL of the butylamine stock (1 eq.), 100 µL of the 1-butanethiol stock (1 eq.), and 100 µL of the 1-butanol stock (1 eq.). Add 100 µL of the internal standard stock. Dilute with solvent to a final volume of 900 µL.

  • Reaction Initiation: Initiate the reaction by adding 100 µL of the 4-MIA stock solution (0.1 eq. to total nucleophiles). This sub-stoichiometric amount ensures a competitive environment.

  • Time-Course Analysis: Immediately after adding 4-MIA, vortex the mixture and inject an aliquot (t=0) onto the HPLC or LC-MS. Continue to take aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes).

  • Data Analysis: Monitor the disappearance of the 4-MIA peak and the appearance of the three corresponding product peaks. Quantify the peak areas relative to the internal standard. The rate of formation of each product reflects the relative reactivity of 4-MIA with each nucleophile.

Causality Behind Choices:

  • Equimolar Nucleophiles: Using equal concentrations of each nucleophile ensures that the reaction outcome is governed by inherent reactivity, not concentration bias.

  • Sub-stoichiometric 4-MIA: This creates a competitive scenario where the more reactive nucleophiles will preferentially react.

  • Aprotic Solvent: Acetonitrile is chosen to prevent the solvent from participating in the reaction (e.g., hydrolysis).

  • LC-MS Analysis: This technique is ideal for separating the reactants and products and confirming their identities by mass.

Protocol 2: Determining Hydrolytic Stability

Objective: To measure the half-life of 4-MIA in aqueous buffers at different pH values.

Materials:

  • 4-MIA

  • Phosphate buffer (pH 5.0, 7.4)

  • Bicarbonate buffer (pH 9.0)

  • Acetonitrile

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of 4-MIA in acetonitrile (e.g., 10 mg/mL).

  • Reaction Setup: In separate vials, place 990 µL of each buffer (pH 5.0, 7.4, 9.0).

  • Reaction Initiation: Add 10 µL of the 4-MIA stock solution to each buffer, vortex immediately, and start a timer. The final concentration should be suitable for HPLC analysis.

  • HPLC Analysis: Inject aliquots of each reaction mixture onto the HPLC at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Data Analysis: Monitor the peak area of the 4-MIA reactant over time. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁₂) can be calculated using the formula: t₁₂ = 0.693 / k.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (4-MIA, Nucleophiles, Buffers) Setup Set up Reaction Mixtures (Competition or Hydrolysis) Prep_Reagents->Setup Initiate Initiate Reaction (Add 4-MIA) Setup->Initiate Sampling Collect Aliquots Over Time Initiate->Sampling t = 0, 5, 15... min HPLC Analyze by HPLC / LC-MS Sampling->HPLC Data Quantify Reactants/Products HPLC->Data Calc Calculate Rates / Half-life Data->Calc

Caption: Workflow for assessing the cross-reactivity of 4-MIA.

Implications for Researchers and Drug Developers

A thorough understanding of 4-MIA's cross-reactivity profile is paramount for its effective use.

  • For Covalent Probe Development: When designing a covalent probe, selectivity is key.[4][20] If 4-MIA is used as the reactive "warhead," researchers must be aware of its high reactivity towards amines and thiols. This could lead to extensive off-target labeling of proteins, particularly on surface-exposed lysine and cysteine residues. Proteomic methods, such as activity-based protein profiling (ABPP), are essential for evaluating the proteome-wide selectivity of such probes in a cellular context.[7][21]

  • In Synthesis: The predictable reactivity hierarchy allows chemists to achieve selective functionalization. For instance, in the presence of both an amine and an alcohol, 4-MIA will preferentially acylate the amine. This chemoselectivity can be exploited to avoid the need for protecting groups, leading to more efficient synthetic routes.

  • For Bioconjugation: The rapid reaction with amines under aqueous conditions makes isatoic anhydrides useful for labeling proteins and other biomolecules.[3] However, the hydrolytic stability must be considered. Performing reactions at a slightly basic pH (e.g., 7.5-8.5) can enhance the nucleophilicity of amines while minimizing hydrolysis, leading to higher conjugation efficiency.

Conclusion

This compound is a versatile reagent with a well-defined, yet context-dependent, reactivity profile. Its propensity to react strongly with soft nucleophiles, particularly amines and thiols, makes it a powerful tool for acylation reactions. However, this same reactivity necessitates a careful and critical evaluation of its cross-reactivity for any given application. By employing systematic experimental approaches, such as the competition and stability assays outlined in this guide, researchers can harness the synthetic power of 4-MIA while ensuring the scientific integrity and validity of their results. The insights gained from such studies are indispensable for the rational design of selective chemical probes and the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Methyl-isatoic Anhydride: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of chemical reagents is paramount in the laboratory environment. This guide provides essential, immediate safety and logistical information for the use of 4-Methyl-isatoic anhydride, a compound often utilized in synthetic chemistry. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, ensuring both the integrity of your research and the protection of your team.

Understanding the Risks: Hazard Profile of this compound

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is a significant eye irritant.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or powder may lead to respiratory irritation.[1][3]

  • Moisture Sensitivity: The compound is sensitive to moisture.[1][3]

Given these hazards, the implementation of appropriate personal protective equipment (PPE) and handling protocols is non-negotiable.

Core Protective Measures: Selecting and Using the Right PPE

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment, and the subsequent workflow provides a logical sequence for its use.

Protection Type Specific PPE Key Considerations
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to avoid skin contamination.[6][7]
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when working outside of a certified chemical fume hood or when there is a potential for generating dust.[5][8]
PPE Selection and Donning Workflow

The following diagram illustrates the decision-making process and the correct sequence for putting on PPE before handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence assess_hazards Assess Hazards & Task-Specific Risks select_ppe Select Appropriate PPE (Based on Table) assess_hazards->select_ppe Informs lab_coat 1. Don Lab Coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles respirator->goggles face_shield 4. Don Face Shield goggles->face_shield gloves 5. Don Gloves face_shield->gloves

Caption: PPE selection and donning sequence for handling this compound.

Operational Protocols: From Receipt to Disposal

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe working environment.

Handling and Use
  • Ventilation is Key: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[8][9]

  • Avoid Dust Formation: Take care to minimize the generation of dust when transferring the solid. Use appropriate tools and techniques for weighing and adding the reagent to reaction vessels.[7][8]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[8][10]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Contaminated work clothing should not be allowed out of the workplace.[10]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8][11]

  • Keep the container tightly closed to prevent contact with moisture.[1][3][8]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above, including respiratory protection.

  • Contain and Clean: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

Emergency Response Plan

The following flowchart outlines the immediate actions to take in case of accidental exposure.

Caption: Emergency first aid procedures for exposure to this compound.

Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[11]

  • Procedure: Dispose of the waste in a designated, labeled, and sealed container. It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.